molecular formula C37H46N6Na2O10S3 B15556027 Sulfo-Cy5 azide

Sulfo-Cy5 azide

货号: B15556027
分子量: 877.0 g/mol
InChI 键: LABXUCBDAXUZIC-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfo-Cy5 azide is a useful research compound. Its molecular formula is C37H46N6Na2O10S3 and its molecular weight is 877.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C37H46N6Na2O10S3

分子量

877.0 g/mol

IUPAC 名称

disodium;(2E)-1-[6-(3-azidopropylamino)-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C37H48N6O10S3.2Na/c1-36(2)29-25-27(55(48,49)50)16-18-31(29)42(22-10-6-9-15-35(44)39-20-11-21-40-41-38)33(36)13-7-5-8-14-34-37(3,4)30-26-28(56(51,52)53)17-19-32(30)43(34)23-12-24-54(45,46)47;;/h5,7-8,13-14,16-19,25-26H,6,9-12,15,20-24H2,1-4H3,(H3-,39,44,45,46,47,48,49,50,51,52,53);;/q;2*+1/p-2

InChI 键

LABXUCBDAXUZIC-UHFFFAOYSA-L

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of Sulfo-Cy5 azide (B81097), a water-soluble fluorescent dye widely utilized in biological research for labeling and imaging. It is specifically designed for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, and applications in bioconjugation.

Core Structure and Functional Components

Sulfo-Cy5 azide is a sulfonated cyanine (B1664457) dye functionalized with an azide group.[1] Its structure is engineered for high water solubility and specific covalent attachment to biomolecules. The key components are:

  • Cy5 Core: The cyanine 5 (Cy5) core is a polymethine dye that forms the chromophore, responsible for the molecule's distinct spectral properties in the far-red region of the spectrum.[2] This near-infrared fluorescence is advantageous for biological imaging due to reduced background autofluorescence from cells and tissues.[3]

  • Sulfonate Groups (Sulfo): The structure incorporates sulfonate (SO₃⁻) groups, which significantly increase the molecule's hydrophilicity.[1][4] This high water solubility allows for labeling reactions to be performed in aqueous buffers, which is crucial for maintaining the native conformation and function of sensitive biomolecules like proteins.[1]

  • Azide Group (-N₃): The terminal azide functional group is the reactive handle for "click chemistry."[5] It enables highly efficient and specific covalent bond formation with alkyne-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted alkyne-azide cycloaddition (SPAAC).[5][6] The bioorthogonal nature of the azide group ensures that it does not react with native functional groups found in biological systems.[3]

cluster_SulfoCy5 Sulfo-Cy5 Core cluster_FunctionalGroups Functional Groups Indolenine1 Indolenine Ring 1 Polymethine Polymethine Chain Sulfo Sulfonate Groups (SO₃⁻) Indolenine1->Sulfo Indolenine2 Indolenine Ring 2 Azide Azide Linker (-N₃) Polymethine->Azide Indolenine2->Sulfo

Caption: Conceptual diagram of this compound's functional components.

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are critical for its application in fluorescence-based assays. The data below has been compiled from various suppliers.

PropertyValueReference(s)
Molecular Formula C₃₇H₄₈N₆O₁₀S₃[7][8][9]
Molecular Weight ~833.01 g/mol [8][9]
Excitation Maximum (λex) 646 - 647 nm[7][8][10]
Emission Maximum (λem) 662 - 663 nm[8][10]
Molar Extinction Coeff. (ε) ~250,000 - 271,000 L·mol⁻¹·cm⁻¹[7][10]
Fluorescence Quantum Yield ~0.2 - 0.28[10]
Purity ≥ 90 - 95% (HPLC)[7][8][10]
Solubility Water, DMSO, DMF[7][8]
Storage Conditions -20°C, protect from light[1][5][8]

Experimental Protocol: Protein Labeling via CuAAC Click Chemistry

This protocol details a general method for labeling an alkyne-modified protein with this compound using a copper-catalyzed click reaction.

A. Required Materials and Reagents

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound[7]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)[11]

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)[11]

  • Reducing Agent: Sodium Ascorbate (B8700270) (e.g., 300 mM in water, freshly prepared)[3][11]

  • Purification column (e.g., size-exclusion chromatography, such as Sephadex G-25)[12]

  • 1.5 mL microcentrifuge tubes

B. Experimental Workflow

prep_reagents 1. Prepare Stock Solutions - this compound in DMSO - CuSO₄ & THPTA - Fresh Sodium Ascorbate mix_cu_ligand 2. Prepare Catalyst Premix (Incubate CuSO₄ and THPTA) prep_reagents->mix_cu_ligand setup_reaction 3. Set Up Reaction - Add Alkyne-Protein - Add this compound - Add Catalyst Premix mix_cu_ligand->setup_reaction initiate 4. Initiate Reaction (Add Sodium Ascorbate) setup_reaction->initiate incubate 5. Incubate (30-60 min, Room Temp, Dark) initiate->incubate purify 6. Purify Conjugate (Size-Exclusion Chromatography) incubate->purify final_product 7. Labeled Protein Ready for Downstream Analysis purify->final_product

Caption: Workflow for labeling biomolecules using CuAAC click chemistry.

C. Step-by-Step Procedure

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.[3]

    • Prepare a fresh solution of sodium ascorbate (e.g., 300 mM) in water immediately before use.[3][11] Oxygen will degrade the ascorbate solution over time.

  • Prepare Catalyst Premix:

    • Shortly before initiating the reaction, mix the CuSO₄ solution and the THPTA ligand solution. A common ratio is 1:2 (CuSO₄:THPTA).[11] Incubate for a few minutes. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency in aqueous environments.[11]

  • Set Up the Reaction:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your reaction buffer.

    • Add the this compound stock solution to the protein. A 5- to 10-fold molar excess of the azide over the protein is a typical starting point.[3]

    • Add the catalyst/ligand premix to the reaction mixture. A final copper concentration of 50-100 µM is often sufficient.[3]

  • Initiate and Incubate:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[3]

    • Vortex the tube briefly to mix all components.

    • Incubate the reaction for 30 to 60 minutes at room temperature, protected from light.[11]

  • Purify the Conjugate:

    • After incubation, remove the unreacted dye and reaction components by passing the mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[12]

    • Elute the labeled protein using a suitable buffer (e.g., PBS, pH 7.4). The larger protein conjugate will elute first, while the smaller, unreacted dye molecules are retained.

  • Characterization and Storage:

    • The purified, labeled protein is now ready for use in downstream applications such as fluorescence microscopy, flow cytometry, or Western blotting.

    • Store the final conjugate according to the protein's recommended storage conditions, typically at 4°C for short-term use or -20°C/-80°C for long-term storage, protected from light.[5]

References

An In-depth Technical Guide to Sulfo-Cy5 Azide: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5 azide (B81097), a water-soluble, far-red fluorescent probe. It details its spectral and physicochemical properties, provides in-depth experimental protocols for its use in bioconjugation, and illustrates its application in visualizing key cellular signaling pathways.

Core Properties of Sulfo-Cy5 Azide

This compound is a bright and photostable cyanine (B1664457) dye functionalized with an azide group, rendering it suitable for "click chemistry" reactions. Its sulfonate groups enhance its water solubility, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents that could be detrimental to sensitive biological samples.[1][2][3] The far-red emission of Sulfo-Cy5 minimizes autofluorescence from biological specimens, leading to a higher signal-to-noise ratio in imaging experiments.[4]

Spectral and Physicochemical Data

The key quantitative data for this compound are summarized in the tables below, compiled from various suppliers. These values are crucial for designing and executing fluorescence-based experiments.

Table 1: Spectral Properties of this compound

PropertyValueReferences
Excitation Maximum (λex)~646 - 648 nm[4][5]
Emission Maximum (λem)~662 - 671 nm[4][5]
Molar Extinction Coefficient (ε)~250,000 - 271,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φ)~0.2 - 0.28[6]

Table 2: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Weight~833 g/mol [5][7]
SolubilityHigh in water, DMSO, DMF[4][7]
Purity≥95% (typically by HPLC)[4]
Storage Conditions-20°C in the dark, desiccated[2][8]
AppearanceDark blue solid[6]

Experimental Protocols

This compound is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to label alkyne-modified biomolecules. It can also participate in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN.[9]

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins

This protocol describes the labeling of a protein containing a terminal alkyne group with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • Deionized water

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

    • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 300 mM solution in deionized water immediately before use.[10]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

    • Add the this compound stock solution to the protein solution. A 2- to 10-fold molar excess of the azide over the protein is a common starting point.[10]

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is often used.[10]

    • Add the catalyst premix to the reaction mixture. A final copper concentration of 50-100 µM is typically sufficient.[10]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[10]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[10]

  • Purification:

    • Remove unreacted dye and catalyst components by purifying the labeled protein using a size-exclusion chromatography column.[10]

  • Analysis:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy5 (around 646 nm).[10]

Protocol 2: Labeling Cell Surface Glycans

This protocol outlines the labeling of cell surface sialoglycans using metabolic glycoengineering followed by a click chemistry reaction with this compound.

Materials:

  • Cells of interest

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Culture medium

  • PBS containing 1% Bovine Serum Albumin (BSA)

  • This compound and click chemistry reagents (as in Protocol 1)

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of Ac₄ManNAz for 1-3 days to allow for metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.[11]

  • Cell Harvesting and Washing:

    • Harvest the cells and wash them three times with cold PBS containing 1% BSA to remove unincorporated Ac₄ManNAz.[11]

  • Click Reaction:

    • Resuspend the washed cell pellet in PBS containing 1% BSA.[11]

    • Prepare the click reaction cocktail by adding the following to the cell suspension in order: this compound (final concentration 1-10 µM), CuSO₄ (final concentration 100 µM), THPTA (final concentration 500 µM), and freshly prepared sodium ascorbate (final concentration 5 mM).[11]

    • Incubate the cells with the click reaction cocktail for 10-30 minutes at room temperature, protected from light.[11]

  • Washing and Analysis:

    • Wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.[11]

    • The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualization of Signaling Pathways

Fluorescent probes like this compound are invaluable tools for visualizing and understanding complex cellular signaling pathways. By labeling specific proteins within a pathway, researchers can track their localization, interactions, and activation status in real-time.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for regulating cell growth, proliferation, and differentiation. Its dysregulation is often implicated in cancer.[12][13] Single-molecule imaging using fluorescently labeled EGF has been instrumental in elucidating the initial steps of EGFR activation, including dimerization and autophosphorylation.[14][15]

EGFR_Signaling_Pathway EGF EGF EGFR_dimer EGFR Dimer EGF->EGFR_dimer Binds to p_EGFR Phosphorylated EGFR EGFR_dimer->p_EGFR Autophosphorylation Grb2 Grb2 p_EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Leads to

Caption: Simplified EGFR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a central signaling pathway that relays extracellular signals to the nucleus to regulate gene expression and various cellular processes.[16] The use of fluorescent biosensors has enabled the visualization of the spatial and temporal dynamics of MAPK activity in living cells.[17]

MAPK_Signaling_Pathway Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Signal->Receptor Activates MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates Response Cellular Response (e.g., Proliferation, Differentiation) TranscriptionFactors->Response Regulates

Caption: The core MAPK signaling cascade.

Experimental Workflow for Visualizing Protein-Protein Interactions

Fluorescent labeling with probes like this compound can be integrated into workflows to study protein-protein interactions, for example, using Förster Resonance Energy Transfer (FRET).

FRET_Workflow ProteinA Protein A (Alkyne-modified) ClickReaction Click Reaction with this compound ProteinA->ClickReaction ProteinB Protein B (Labeled with Donor Fluorophore) Interaction Protein A-B Interaction ProteinB->Interaction LabeledProteinA Protein A-Cy5 (Acceptor) ClickReaction->LabeledProteinA LabeledProteinA->Interaction FRET FRET Signal Detection Interaction->FRET Analysis Data Analysis FRET->Analysis

Caption: Workflow for FRET-based interaction studies.

References

In-Depth Technical Guide to the Molar Extinction Coefficient of Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient and other key characteristics of Sulfo-Cy5 azide (B81097), a water-soluble, far-red fluorescent probe essential for various bio-conjugation applications. This document outlines the quantitative spectral properties, detailed experimental protocols for its use, and a standardized method for the experimental determination of its molar extinction coefficient.

Core Properties of Sulfo-Cy5 Azide

This compound is a bright and photostable cyanine (B1664457) dye functionalized with an azide group, enabling its covalent attachment to biomolecules via "click chemistry". Its sulfonate groups confer high water solubility, making it ideal for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents. This property is particularly advantageous for sensitive proteins prone to denaturation.

Quantitative Data Summary

The spectral properties of this compound are critical for its application in fluorescence-based assays. The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength, is a key parameter for quantitative studies. The following table summarizes the key quantitative data for this compound, with values compiled from various suppliers.

PropertyValueUnit
Molar Extinction Coefficient (ε) 250,000 - 271,000M⁻¹cm⁻¹
Excitation Maximum (λex) ~646 - 648nm
Emission Maximum (λem) ~662 - 671nm
Quantum Yield (Φ) ~0.28-
Correction Factor (CF₂₆₀) ~0.04-
Correction Factor (CF₂₈₀) ~0.04-

Note: The exact values for the molar extinction coefficient and excitation/emission maxima may vary slightly between different batches and suppliers.[1][2][3][4][5]

Experimental Protocols

I. Protocol for Determination of Molar Extinction Coefficient

This protocol describes a standardized method to experimentally verify the molar extinction coefficient of this compound using UV-Visible spectrophotometry, based on the Beer-Lambert law (A = εcl).

Materials:

  • This compound

  • High-purity dimethyl sulfoxide (B87167) (DMSO) or deionized water

  • Spectrophotometer

  • Calibrated quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh a small amount (e.g., 1 mg) of this compound powder.

    • Dissolve the powder in a precise volume of DMSO or deionized water to create a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.

  • Prepare Serial Dilutions:

    • Perform a series of accurate dilutions of the stock solution to prepare at least five different concentrations in the low micromolar range (e.g., 1 µM, 2 µM, 4 µM, 6 µM, 8 µM). The absorbance values should ideally fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measure Absorbance:

    • Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of this compound (~647 nm).

    • Use the same solvent as used for the dilutions as a blank to zero the spectrophotometer.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

  • Calculate the Molar Extinction Coefficient:

    • Plot the measured absorbance at λmax against the corresponding molar concentration.

    • Perform a linear regression of the data points. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

II. Protocol for Labeling of an Alkyne-Modified Protein with this compound via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol provides a general workflow for the fluorescent labeling of a protein containing an alkyne group with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • A copper(I)-stabilizing ligand (e.g., THPTA)

  • A reducing agent (e.g., sodium ascorbate)

  • DMSO

  • Desalting column for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate (B8700270) in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer.

    • Add the this compound stock solution to the protein solution. A 2- to 10-fold molar excess of the azide over the protein is a common starting point.

    • Add the copper(I)-stabilizing ligand to the reaction mixture.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing may be required.

  • Purification:

    • Remove the unreacted this compound and other reaction components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

    • Collect the protein-containing fractions. The labeled protein is now ready for downstream applications.

Mandatory Visualizations

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the copper-catalyzed click chemistry (CuAAC) labeling of an alkyne-modified protein with this compound.

G Workflow for Protein Labeling with this compound via CuAAC cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_product Final Product prep_protein Alkyne-Modified Protein mix Combine Reactants prep_protein->mix prep_dye This compound prep_dye->mix prep_reagents CuSO4, Ligand, Ascorbate prep_reagents->mix incubate Incubate (1-2h, RT) mix->incubate desalt Desalting Column incubate->desalt product Labeled Protein desalt->product G Metabolic Glycoengineering and Labeling with this compound cluster_metabolism Metabolic Incorporation cluster_labeling Click Chemistry Labeling cluster_analysis Analysis azido_sugar Azido Sugar Precursor (e.g., Ac4ManNAz) cell_culture Cell Culture azido_sugar->cell_culture incorporation Metabolic Incorporation into Glycans cell_culture->incorporation add_dye Add this compound and Click Reagents incorporation->add_dye reaction Bioorthogonal Reaction on Cell Surface add_dye->reaction imaging Fluorescence Imaging (Microscopy or Flow Cytometry) reaction->imaging

References

The Photophysical Core of Sulfo-Cy5 Azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum yield of Sulfo-Cy5 azide (B81097), a water-soluble fluorescent probe essential for biomolecular labeling and detection. Designed for professionals in research and drug development, this document outlines the critical photophysical properties, experimental methodologies for their determination, and the common application workflows, ensuring a comprehensive understanding of this vital research tool.

Quantitative Data Summary

The photophysical properties of Sulfo-Cy5 azide are critical for its application in fluorescence-based assays. The following table summarizes the key quantitative data for this dye.

PropertyValueNotes
Fluorescence Quantum Yield (Φ) 0.28[1][2][3][][5]The quantum yield represents the efficiency of the fluorescence process.
Maximum Excitation Wavelength (λ_abs) ~646 nm[2][6]The peak wavelength at which the molecule absorbs light.
Maximum Emission Wavelength (λ_em) ~662 nm[2][6]The peak wavelength of the emitted fluorescence.
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹[2][]A measure of how strongly the molecule absorbs light at a given wavelength.
Purity ≥ 90-95%[2][6]Typically determined by HPLC and/or ¹H NMR.
Solubility High in water and polar organic solvents (DMF, DMSO)[2][6]The sulfo- groups enhance water solubility, which is beneficial for biological applications.[7][8]

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of this compound is typically determined using a comparative method, referencing a standard with a known quantum yield.[9][10] This approach is widely accepted for its reliability and accessibility.

Objective: To determine the fluorescence quantum yield (Φ_F) of a sample (this compound) relative to a known standard.

Materials and Instrumentation:

  • This compound: The sample of interest.

  • Quantum Yield Standard: A well-characterized fluorophore with a known and stable quantum yield in the far-red spectral region. Nile Blue (Φ = 0.27 in methanol) is a suitable standard.[11]

  • Spectroscopic Grade Solvent: A solvent in which both the sample and standard are soluble and that does not have significant absorption or fluorescence in the measurement range. Methanol or aqueous buffers are commonly used for cyanine (B1664457) dyes.[9][11]

  • UV-Vis Spectrophotometer: To measure absorbance spectra.

  • Spectrofluorometer: Equipped with a corrected emission spectrum to measure fluorescence spectra.

  • Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound and the standard in the chosen solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.[10][12]

  • Absorbance Measurements:

    • Record the absorbance spectra of the solvent (as a blank), and each dilution of the sample and standard.

    • For each solution, note the absorbance at the selected excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurements:

    • Using the same excitation wavelength as in the absorbance measurements, record the fluorescence emission spectra for the solvent and all prepared solutions.

    • It is crucial to record the entire emission band for each sample.

  • Data Analysis:

    • Subtract the solvent's fluorescence spectrum from the sample and standard spectra to correct for background and Raman scattering.

    • Integrate the corrected fluorescence spectra to obtain the area under the emission curve, which represents the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

    • The quantum yield of the unknown sample (Φ_unk) can be calculated using the following equation:

      Φ_unk = Φ_std * (Grad_unk / Grad_std) * (n_unk² / n_std²)[12]

      Where:

      • Φ_std is the quantum yield of the standard.

      • Grad_unk and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the unknown and the standard, respectively.

      • n_unk and n_std are the refractive indices of the solvents used for the unknown and the standard, respectively. If the same solvent is used, this term becomes 1.

Signaling Pathways and Experimental Workflows

This compound is a key reagent in "click chemistry," a set of biocompatible reactions that enable the efficient and specific covalent labeling of biomolecules.[13][14][15] The most common application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide group of Sulfo-Cy5 reacts with an alkyne-modified biomolecule.[13][14]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The following diagram illustrates the general workflow for labeling an alkyne-modified protein with this compound.

CuAAC_Workflow cluster_preparation Preparation cluster_reaction Click Reaction cluster_analysis Analysis Alkyne_Protein Alkyne-Modified Protein Reaction_Mix Reaction Mixture: - Alkyne-Protein - this compound - CuSO4 - Reducing Agent (e.g., Sodium Ascorbate) - Ligand (e.g., THPTA) Alkyne_Protein->Reaction_Mix Sulfo_Cy5_Azide This compound Sulfo_Cy5_Azide->Reaction_Mix Purification Purification (e.g., Gel Filtration) Reaction_Mix->Purification Incubation Labeled_Protein Sulfo-Cy5 Labeled Protein Purification->Labeled_Protein Downstream Downstream Analysis (e.g., SDS-PAGE, Microscopy) Labeled_Protein->Downstream

Caption: Workflow for labeling a protein with this compound via CuAAC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

An alternative, copper-free click chemistry approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This method is advantageous for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts. In this workflow, this compound reacts with a strained cyclooctyne-modified biomolecule.

SPAAC_Workflow cluster_preparation_spaac Preparation cluster_reaction_spaac Click Reaction (Copper-Free) cluster_analysis_spaac Analysis DBCO_Protein Strained Alkyne-Modified Protein (e.g., DBCO) Reaction_Mix_SPAAC Reaction Mixture: - DBCO-Protein - this compound DBCO_Protein->Reaction_Mix_SPAAC Sulfo_Cy5_Azide_SPAAC This compound Sulfo_Cy5_Azide_SPAAC->Reaction_Mix_SPAAC Labeled_Protein_SPAAC Sulfo-Cy5 Labeled Protein Reaction_Mix_SPAAC->Labeled_Protein_SPAAC Incubation Downstream_SPAAC Live-Cell Imaging or other Downstream Analysis Labeled_Protein_SPAAC->Downstream_SPAAC

Caption: Copper-free labeling of a protein with this compound via SPAAC.

References

The Aqueous Solubility of Sulfo-Cy5 Azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the water solubility of Sulfo-Cy5 azide (B81097), a key fluorescent probe in bioconjugation and cellular imaging. Understanding its solubility characteristics is paramount for designing robust and reproducible experimental workflows, particularly in aqueous environments essential for biological studies. This document provides a comprehensive overview of its solubility, detailed protocols for its dissolution and application, and the fundamental principles governing its use.

Core Properties of Sulfo-Cy5 Azide

This compound is a bright, far-red fluorescent dye engineered for high water solubility and biocompatibility.[1][2][3] Its structure incorporates sulfonate (SO₃⁻) groups, which significantly enhance its hydrophilicity compared to its non-sulfonated counterparts.[1][4] This modification is critical for its application in labeling sensitive biomolecules, such as proteins and nucleic acids, directly in aqueous buffers without the need for potentially denaturing organic co-solvents.[4][5][6]

While a precise quantitative value for the maximum solubility of this compound in water is not consistently published across manufacturers, it is widely characterized as having "very high" water solubility.[3][6][7] This high solubility prevents aggregation at typical working concentrations, a common issue with hydrophobic dyes that can lead to fluorescence quenching and unreliable experimental results.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound based on information from various suppliers.

PropertyTypical Value
Molecular Weight~833 g/mol (free acid)
Excitation Maximum (λ_abs_)646 - 648 nm
Emission Maximum (λ_em_)662 - 671 nm
Molar Extinction Coefficient~250,000 - 271,000 cm⁻¹M⁻¹
Recommended SolventsWater, DMSO, DMF
Purity (via HPLC)≥90 - 95%
Storage Conditions-20°C, protected from light

Experimental Protocols

Accurate and consistent preparation of this compound solutions is crucial for successful downstream applications. Below are detailed methodologies for stock solution preparation and a general protocol for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common "click chemistry" reaction.

Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many labeling experiments.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q® or PCR-grade) or anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Methodology:

  • Weighing: Carefully weigh out the required amount of this compound powder in a microcentrifuge tube. For example, for 1 mg of this compound (MW ~833 g/mol ), the volume of solvent needed for a 10 mM solution is approximately 120 µL.

  • Dissolution: Add the appropriate volume of water or DMSO to the vial containing the dye.

  • Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. The solution should be clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. When stored properly, the solution is stable for several months.

Diagram: Workflow for this compound Stock Solution Preparation

G cluster_start Preparation cluster_mix Dissolution cluster_store Storage weigh 1. Weigh Sulfo-Cy5 Azide Powder add_solvent 2. Add Water or DMSO weigh->add_solvent Calculate Volume vortex 3. Vortex Thoroughly add_solvent->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot Ensure Complete Dissolution store 5. Store at -20°C, Protected from Light aliquot->store

Caption: A streamlined workflow for preparing a concentrated stock solution of this compound.

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)

This protocol outlines the labeling of an alkyne-modified biomolecule (e.g., protein or oligonucleotide) with this compound in an aqueous buffer.

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 10 mM this compound stock solution (from the protocol above)

  • Catalyst/Ligand Premix:

    • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

    • THPTA (a water-soluble ligand) solution (e.g., 100 mM in water)

  • Freshly prepared sodium ascorbate (B8700270) solution (e.g., 300 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule and the this compound stock solution in the desired molar ratio. The final concentration of the biomolecule and dye will depend on the specific application.

  • Catalyst Preparation: Shortly before use, prepare the catalyst premix by mixing the CuSO₄ solution and the THPTA ligand solution. A common molar ratio is 1:5 of CuSO₄ to THPTA.

  • Reaction Initiation: a. Add the catalyst/ligand premix to the reaction tube containing the biomolecule and azide. A final copper concentration of 50-100 µM is often a good starting point. b. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, ensuring it is protected from light.

  • Purification: After incubation, the labeled conjugate must be purified to remove unreacted dye, catalyst, and other reaction components. The appropriate purification method will depend on the biomolecule (e.g., size-exclusion chromatography for proteins, ethanol (B145695) precipitation for oligonucleotides).

  • Analysis: The degree of labeling (DOL) can be determined by measuring the absorbance of the purified conjugate at both 280 nm (for protein) and ~647 nm (for Sulfo-Cy5).

Diagram: Logical Flow of a CuAAC Reaction

G cluster_products Outcome alkyne Alkyne-Modified Biomolecule conjugate Labeled Biomolecule (Triazole Linkage) alkyne->conjugate azide This compound azide->conjugate copper Cu(II)SO4 copper->conjugate ligand THPTA Ligand ligand->conjugate ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->conjugate Initiates Reaction purify Purification Step conjugate->purify

Caption: The key components and logical progression of a CuAAC "click chemistry" reaction.

Conclusion

References

An In-depth Technical Guide to the Mechanism of Action of Sulfo-Cy5 Azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms, experimental protocols, and quantitative data associated with the use of Sulfo-Cy5 azide (B81097) in click chemistry. Sulfo-Cy5 azide is a water-soluble, far-red fluorescent probe ideally suited for labeling and detecting biomolecules.[1][2] Its azide functional group allows for its participation in two primary types of click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] These reactions are characterized by their high efficiency, selectivity, and biocompatibility, making them invaluable tools in biological research and drug development.[4][5][6]

Core Principles and Mechanisms of Action

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and specific.[6] The two main variants utilized with this compound are CuAAC and SPAAC, both of which result in the formation of a stable triazole linkage.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the cycloaddition of an azide, such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst.[7][] This reaction is highly efficient and proceeds readily in aqueous environments, making it suitable for bioconjugation.[7][9] The copper(I) catalyst is crucial for the reaction and is typically generated in situ from a copper(II) salt, like copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[10][11] To enhance the reaction rate and prevent copper-induced damage to biomolecules, a stabilizing ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is often employed.[7][11]

The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring.[12] This intermediate subsequently rearranges and, upon protonation, yields the stable 1,4-disubstituted triazole product.[][12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne.[3][][14] The inherent ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a cytotoxic copper catalyst.[14][15] This makes SPAAC particularly well-suited for applications in living cells and whole organisms.[][14]

The mechanism of SPAAC is a concerted [3+2] cycloaddition, where the azide reacts with the strained alkyne to directly form the triazole linkage.[14] The rate of the reaction is dependent on the specific structure of the cyclooctyne used.[9][15]

Quantitative Data

The efficiency and kinetics of click chemistry reactions are critical for experimental design. The following table summarizes key quantitative parameters for CuAAC and SPAAC reactions.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Reference(s)
Reaction Rate Constant 10¹ - 10⁴ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹[9]
Catalyst Requirement Copper(I)None[][]
Biocompatibility Lower (due to copper cytotoxicity)High[6][14]
Reactant Partners Terminal Alkyne + AzideStrained Alkyne (e.g., DBCO, BCN) + Azide[1][3]

This compound Properties

PropertyValueReference(s)
Molecular Weight ~833 g/mol [1]
Absorbance Maximum (Abs) ~647-648 nm[1][16]
Emission Maximum (Em) ~663-671 nm[1][16]
Extinction Coefficient 250,000 cm⁻¹M⁻¹[1]
Solubility Water, DMSO, DMF[1]

Experimental Protocols

Detailed methodologies for performing CuAAC and SPAAC reactions with this compound are provided below.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • This compound (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) solution

  • THPTA ligand solution

  • Sodium Ascorbate (freshly prepared 300 mM solution in water)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • In a microcentrifuge tube, prepare the alkyne-modified protein at the desired concentration in the reaction buffer.

  • Add the this compound stock solution to the protein solution. A 2- to 10-fold molar excess of the azide over the protein is a common starting point.[9]

  • Prepare a catalyst/ligand premix by mixing the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of CuSO₄ to THPTA is often used.[9]

  • Add the catalyst/ligand premix to the reaction mixture to achieve a final copper concentration of 50-100 µM.[9]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[9]

  • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[9]

  • Purify the labeled protein from unreacted dye and catalyst components using a suitable purification method, such as size-exclusion chromatography.[9]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of Azide-Modified Glycans on Live Cells

Materials:

  • Cells with metabolically incorporated azido-sugars

  • Phosphate-Buffered Saline (PBS)

  • DBCO-functionalized molecule (if not directly labeling with this compound)

  • This compound

  • Fluorescence microscope

Procedure:

  • Culture cells and supplement the medium with an appropriate azido-sugar (e.g., Ac₄ManNAz) for 24-72 hours to allow for metabolic incorporation.[14]

  • Gently wash the cells three times with warm PBS to remove unincorporated azido-sugars.[14]

  • Prepare a solution of the strained alkyne (e.g., DBCO-PEG-Sulfo-Cy5) or the molecule to be conjugated with this compound in a biocompatible buffer.

  • Add the strained alkyne-dye conjugate to the cells at a final concentration of 10-20 µM.[9]

  • Incubate the reaction for 1-2 hours at 37°C, protected from light.[9]

  • Wash the cells three times with PBS to remove unreacted dye.

  • Visualize the labeled cells using fluorescence microscopy with appropriate filter sets for Cy5.

Mandatory Visualizations

Reaction Mechanisms

CuAAC_Mechanism Alkyne Terminal Alkyne (R1-C≡CH) Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide This compound (Sulfo-Cy5-N3) Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition CuI Cu(I) Catalyst CuI->Cu_Acetylide Cu_Acetylide->Cycloaddition Triazole Stable 1,4-Triazole Product Cycloaddition->Triazole Protonation

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

SPAAC_Mechanism Strained_Alkyne Strained Cyclooctyne (e.g., DBCO) Transition_State Concerted Transition State Strained_Alkyne->Transition_State Azide This compound (Sulfo-Cy5-N3) Azide->Transition_State Triazole Stable Triazole Product Transition_State->Triazole Ring Strain Release

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

Experimental Workflow

Experimental_Workflow Start Start: Prepare Biomolecule (Alkyne- or Azide-modified) Choose_Reaction Select Click Reaction Start->Choose_Reaction CuAAC_Setup CuAAC Reaction Setup: - this compound - Cu(I) Catalyst - Ligand (e.g., THPTA) - Reducing Agent Choose_Reaction->CuAAC_Setup CuAAC SPAAC_Setup SPAAC Reaction Setup: - this compound - Strained Cyclooctyne Choose_Reaction->SPAAC_Setup SPAAC Incubation Incubation (Room Temp or 37°C) CuAAC_Setup->Incubation SPAAC_Setup->Incubation Purification Purification (e.g., Chromatography, Washing) Incubation->Purification Analysis Analysis (e.g., Fluorescence Microscopy, Gel Electrophoresis) Purification->Analysis

Caption: General Experimental Workflow for Click Chemistry Labeling.

References

Unveiling the Azide Group: A Technical Guide to Sulfo-Cy5 in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the azide (B81097) group in Sulfo-Cy5, a water-soluble, far-red fluorescent dye widely utilized in the precise labeling of biomolecules. We delve into the chemical properties, reaction mechanisms, and detailed experimental protocols that empower researchers to effectively employ Sulfo-Cy5 azide in their scientific endeavors.

Core Concepts: The Power of the Azide Moiety

This compound is a derivative of the popular cyanine (B1664457) dye, Cy5, modified to be highly water-soluble due to the presence of sulfonate groups.[1] This hydrophilicity is advantageous for labeling delicate proteins and other biomolecules in aqueous environments without the need for organic co-solvents, which can cause denaturation.[1] The key to its functionality in bioconjugation lies in the terminal azide group (-N3). This small, bioorthogonal functional group is largely unreactive with most biological molecules, ensuring highly specific labeling.[2]

The azide group serves as a chemical handle for "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility.[3] Specifically, this compound participates in two primary types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide group of Sulfo-Cy5 and a terminal alkyne on a target biomolecule. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate (B8700270).[4][5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), on the target molecule.[1][] The inherent ring strain of the cyclooctyne drives the reaction with the azide, eliminating the need for a potentially cytotoxic copper catalyst and making it ideal for live-cell imaging and in vivo applications.[1][]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and the kinetics of its primary reaction, SPAAC.

PropertyValueReference(s)
Molecular Formula C₃₇H₄₈N₆O₁₀S₃[7][8]
Molecular Weight 833.01 g/mol [7][8]
Excitation Maximum (λex) ~647 nm[8]
Emission Maximum (λem) ~663 nm[8]
Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹[9]
Solubility Water, DMSO, DMF[9]

Table 1: Physicochemical and Spectroscopic Properties of this compound. This table provides a summary of the key characteristics of the this compound molecule.

CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹] with Benzyl AzideKey FeaturesReference(s)
DBCO (Dibenzocyclooctyne) ~0.6 - 1.0High reactivity, ideal for rapid labeling.[1]
BCN (Bicyclo[6.1.0]nonyne) ~0.06 - 0.1Smaller and less lipophilic than DBCO.[1]
DIBO (Dibenzocyclooctynol) ~0.3 - 0.7Robust reactivity.[1][10]

Table 2: Comparative Second-Order Rate Constants for Common Cyclooctynes in SPAAC. The reactivity of this compound is expected to be in a similar range to other aryl azides.

Experimental Protocols

Below are detailed methodologies for performing CuAAC and SPAAC reactions with this compound for the labeling of proteins.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Anhydrous DMSO

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand solution (e.g., 100 mM in water)

  • Sodium Ascorbate solution (e.g., 100 mM in water, prepare fresh )

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or spin column for purification[11]

  • Reaction tubes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Store protected from light at -20°C.[4]

    • Ensure all other reagent stock solutions are prepared at the desired concentrations.

  • Reaction Setup:

    • In a reaction tube, add the alkyne-modified protein to the desired final concentration in your reaction buffer.

    • Add the this compound stock solution to achieve a 2- to 10-fold molar excess over the protein.[4]

    • In a separate tube, premix the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of CuSO₄ to THPTA is common.[9] Let this catalyst/ligand premix incubate for a few minutes.[5]

    • Add the catalyst/ligand premix to the reaction mixture. A final copper concentration of 50-100 µM is often sufficient.[4][9]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[4][9]

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light, with gentle mixing.[9]

  • Purification of the Labeled Protein:

    • Remove unreacted dye and catalyst components using a size-exclusion chromatography column or a spin column equilibrated with the desired storage buffer (e.g., PBS).[11]

    • Collect the fractions containing the labeled protein. The labeled protein will typically elute first as a colored band.[11]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at ~647 nm (for Sulfo-Cy5).[11]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a DBCO-Modified Protein

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO or water

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or spin column for purification[1]

  • Reaction tubes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or water. Store at -20°C, protected from light.[1]

    • Ensure the DBCO-modified protein solution is at a suitable concentration (e.g., 1-10 mg/mL).[1]

  • SPAAC Conjugation:

    • In a reaction tube, combine the DBCO-modified protein with this compound. A 2- to 4-fold molar excess of the this compound over the protein is a recommended starting point.[1]

  • Incubation:

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking, protected from light.[1]

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound by size-exclusion chromatography or dialysis.[1]

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Confirm successful labeling by measuring the absorbance at 280 nm (for protein) and ~647 nm (for Sulfo-Cy5).[1]

Visualizing the Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reaction and experimental workflows.

cluster_reactants Reactants cluster_catalyst Catalyst System Sulfo-Cy5-N3 Sulfo-Cy5-N3 Triazole-Linked_Conjugate Sulfo-Cy5-Biomolecule (Triazole Linkage) Sulfo-Cy5-N3->Triazole-Linked_Conjugate Alkyne-Biomolecule Alkyne-Biomolecule Alkyne-Biomolecule->Triazole-Linked_Conjugate Cu(II) Cu(II)SO4 Cu(I) Cu(I) Cu(II)->Cu(I) Ascorbate Sodium Ascorbate Ascorbate->Cu(II) Reduction Cu(I)->Triazole-Linked_Conjugate Catalysis

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

cluster_reactants Reactants Sulfo-Cy5-N3 Sulfo-Cy5-N3 Triazole-Linked_Conjugate Sulfo-Cy5-Biomolecule (Triazole Linkage) Sulfo-Cy5-N3->Triazole-Linked_Conjugate Strained_Alkyne-Biomolecule Strained Alkyne-Biomolecule (e.g., DBCO) Strained_Alkyne-Biomolecule->Triazole-Linked_Conjugate Spontaneous Reaction

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.

G start Start: Prepare Reagents reagent_prep Prepare Stock Solutions: - Alkyne/DBCO-Protein - this compound - Catalyst (for CuAAC) start->reagent_prep reaction_setup Set up Labeling Reaction: - Combine Protein and Dye - Add Catalyst (for CuAAC) reagent_prep->reaction_setup incubation Incubate Reaction (Room Temp or 4°C) reaction_setup->incubation purification Purify Conjugate: - Size-Exclusion Chromatography - or Dialysis incubation->purification characterization Characterize Conjugate: - Measure Absorbance - Calculate Degree of Labeling purification->characterization end End: Purified Labeled Protein characterization->end

Caption: General Experimental Workflow for Protein Labeling with this compound.

References

Sulfo-Cy5 Azide: A Comprehensive Technical Guide for Advanced Bio-labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features, benefits, and applications of Sulfo-Cy5 azide (B81097), a water-soluble, near-infrared fluorescent probe. Designed for high-performance bioconjugation, this reagent has become an indispensable tool in molecular biology, drug development, and diagnostics. This document provides a detailed overview of its properties, experimental protocols for its use in click chemistry, and visualizations of key chemical processes.

Core Features and Benefits

Sulfo-Cy5 azide is a derivative of the popular Cy5 dye, modified with sulfonate groups and an azide functional group. This unique chemical structure imparts several advantageous properties for researchers.

The presence of sulfonate groups renders the molecule highly soluble in aqueous buffers, which is critical when working with sensitive biological samples like proteins that can be denatured by organic co-solvents.[1][2] This hydrophilicity also minimizes non-specific binding that can lead to background noise in imaging applications.[3]

Operating in the near-infrared spectrum, this compound offers significant advantages for biological imaging.[1] Its long excitation and emission wavelengths allow for deeper tissue penetration and result in reduced background autofluorescence from endogenous biomolecules, leading to a higher signal-to-noise ratio.[1][4] The dye also possesses a high molar extinction coefficient, contributing to its bright fluorescence and enabling sensitive detection of target molecules.[3]

The azide functional group is bioorthogonal, meaning it does not react with functional groups typically found in biological systems.[1] This ensures highly specific labeling of molecules that have been modified to contain a complementary alkyne group. This specificity is leveraged in "click chemistry" reactions.[5][6]

Quantitative Data Summary

The photophysical and chemical properties of this compound and its variants are summarized in the table below for easy comparison. These values are critical for designing experiments and selecting appropriate instrumentation.

PropertyThis compoundSulfo-Cy5.5 AzideReference(s)
Molecular Weight ~833 g/mol ~999.2 g/mol [7][8][9]
Excitation Maximum (λex) ~647 nm~678 nm[7][9]
Emission Maximum (λem) ~663 nm~694 nm[7][9]
Molar Extinction Coefficient (ε) ~250,000 L·mol⁻¹·cm⁻¹~190,000 L·mol⁻¹·cm⁻¹[8][9]
Quantum Yield (Φ) 0.2Not specified[10]
Solubility Water, DMSO, DMFWater, DMSO, DMF[7][8][9]

Key Applications

The primary application of this compound is the fluorescent labeling of biomolecules via click chemistry. This includes:

  • Labeling and imaging of RNA and other nucleic acids. [2][5]

  • Fluorescent labeling of proteins, peptides, and antibodies. [2][8]

  • In vitro and in vivo tracking of exosomes and other extracellular vesicles. [1]

  • Generation of targeted, pH-responsive polymeric nanoparticles for drug delivery. [11]

  • Development of bimodal theranostic agents for targeted cancer therapy and diagnosis. [12]

Experimental Protocols

This compound is most commonly used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. Below is a detailed protocol for the fluorescent labeling of an alkyne-modified protein.

Protocol: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate (B8700270)

  • Purification column (e.g., size-exclusion chromatography)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve this compound in DMSO to a final concentration of 10 mM.[1]

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[13]

    • THPTA Ligand: Prepare a 100 mM stock solution in water.[13]

    • Sodium Ascorbate: Prepare a fresh 100 mM solution in water immediately before use.[13]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your reaction buffer.

    • Add the this compound stock solution to the protein solution. A 1.5 to 2-fold molar excess of the azide over the protein is a good starting point.[13]

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions. A 1:5 molar ratio of CuSO₄ to THPTA is common.[1][13]

    • Add the catalyst premix to the reaction mixture. A final copper concentration of 50-100 µM is often sufficient.[1][13]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[1][13]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[1]

  • Purification:

    • Remove unreacted dye and other reaction components by a suitable purification method, such as size-exclusion chromatography.[1]

Visualizing the Chemistry

To better understand the processes involved in using this compound, the following diagrams illustrate the key chemical reaction and a troubleshooting workflow.

G Key Reagents in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalysis Catalytic System cluster_products Products & Byproducts Alkyne Alkyne-Modified Biomolecule Product Fluorescently Labeled Product Alkyne->Product Azide This compound Azide->Product CuSO4 Copper(II) Sulfate (CuSO₄) Cu_I Active Cu(I) Catalyst CuSO4->Cu_I Ascorbate Sodium Ascorbate Ascorbate->CuSO4 Reduces THPTA THPTA Ligand THPTA->Cu_I Stabilizes & Protects Cu_I->Product Catalyzes SideReaction Potential Dye Degradation/ Biomolecule Damage Cu_I->SideReaction Can cause

Caption: The roles and relationships of key reagents in the CuAAC reaction.

G Troubleshooting Workflow for Low-Yield CuAAC Reactions Start Start CuAAC Reaction LowYield Low Yield? Start->LowYield CheckReagents Check Reagent Concentrations & Freshness LowYield->CheckReagents Yes Success Successful Labeling LowYield->Success No IncreaseCu Increase Copper/Ligand Concentration CheckReagents->IncreaseCu CheckSubstrate Check Substrate Purity & Integrity IncreaseCu->CheckSubstrate Optimize Optimize Reaction Time/ Temperature/Solvent CheckSubstrate->Optimize Optimize->Start

Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.

References

An In-depth Technical Guide to Copper-Catalyzed Click Chemistry with Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," with a specific focus on the application of Sulfo-Cy5 azide (B81097) for fluorescent labeling of biomolecules. This document details the underlying mechanism, provides structured data on the reagents, and offers detailed experimental protocols for practical implementation in the laboratory.

Introduction to Copper-Catalyzed Click Chemistry (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition is a cornerstone of bioconjugation, renowned for its high efficiency, specificity, and biocompatibility.[1] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, a transformation that is significantly accelerated in the presence of a copper(I) catalyst—by a factor of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[2] A key advantage of CuAAC is its bioorthogonal nature; the azide and alkyne functional groups are largely unreactive within biological systems, ensuring that labeling is specific to the intended targets.[1] The reaction proceeds reliably in aqueous environments, over a broad pH range (4-12), and at room temperature, making it ideal for modifying sensitive biological samples.[1][2]

Sulfo-Cy5 Azide: A Near-Infrared Fluorophore for Click Chemistry

This compound is a water-soluble, near-infrared fluorescent probe designed for covalent labeling of alkyne-modified molecules via the CuAAC reaction.[3][4] Its key attributes make it an excellent choice for a variety of applications in molecular biology and drug development. The presence of sulfonate groups confers high water solubility, which is particularly advantageous for labeling delicate proteins and other biomolecules in purely aqueous buffers without the need for organic co-solvents that could cause denaturation.[1][5]

Operating in the near-infrared spectrum, Sulfo-Cy5 offers distinct advantages for biological imaging, including deeper tissue penetration and reduced background autofluorescence from endogenous molecules.[1][6] Its high molar extinction coefficient contributes to its brightness, enabling sensitive detection of labeled targets.[1]

Quantitative Data: Properties of this compound

The photophysical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight~833-999.2 g/mol [1][4]
Excitation Maximum (Ex)~648-678 nm[1][4]
Emission Maximum (Em)~671-707 nm[1][3][4]
Molar Extinction Coefficient~250,000 cm⁻¹M⁻¹[4]
SolubilityWater, DMSO, DMF[4]

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

The CuAAC reaction proceeds through a stepwise mechanism that ensures the specific formation of the 1,4-disubstituted triazole isomer.[2][7] The catalytic cycle is initiated by the in situ generation of the active Cu(I) species, typically by reducing a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) with a reducing agent such as sodium ascorbate (B8700270).[8][9]

The key steps of the mechanism are as follows:

  • Formation of a Copper-Acetylide Intermediate : The Cu(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate.[8][] This coordination increases the acidity of the terminal proton of the alkyne, facilitating its deprotonation.[7]

  • Coordination with the Azide : The azide then coordinates to the copper acetylide complex.[2][11]

  • Cycloaddition : A stepwise cycloaddition occurs, leading to the formation of a six-membered metallacycle intermediate.[]

  • Ring Contraction and Protonation : This intermediate rearranges and is subsequently protonated to yield the stable 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst for the next cycle.[]

To prevent the oxidation of the active Cu(I) catalyst and to minimize the generation of reactive oxygen species that can damage the fluorophore and biomolecules, a stabilizing ligand is often employed. For aqueous reactions, a water-soluble ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is highly recommended.[9]

CuAAC_Mechanism Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide Alkyne R₁-Alkyne Alkyne->Cu_Acetylide Ternary_Complex Ternary Complex Cu_Acetylide->Ternary_Complex Azide Sulfo-Cy5-N₃ Azide->Ternary_Complex Metallacycle Six-membered Cu-Metallacycle Ternary_Complex->Metallacycle Cycloaddition Triazole_Product 1,4-Disubstituted Triazole Metallacycle->Triazole_Product Rearrangement + Protonation Triazole_Product->Cu_I Catalyst Regeneration

Figure 1. Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following section provides a detailed protocol for the fluorescent labeling of an alkyne-modified protein with this compound. This protocol can be adapted for other biomolecules.

Reagents and Materials
  • Alkyne-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Deionized water

  • Purification column (e.g., size-exclusion chromatography desalting column)

  • 1.5 mL microcentrifuge tubes

Recommended Reagent Concentrations

For successful bioconjugation, the concentrations of the reactants need to be carefully optimized. The following table provides recommended starting concentrations.

ReagentRecommended ConcentrationReference(s)
Copper (CuSO₄)50-100 µM[1][9]
Ligand (THPTA)5-fold molar excess over copper[9]
Sodium Ascorbate1-5 mM[1][9]
This compound2- to 10-fold molar excess over the alkyne-modified protein[1]
Step-by-Step Experimental Workflow

The following diagram illustrates the general workflow for labeling an alkyne-modified protein with this compound.

Experimental_Workflow Start Start Prep_Stocks Prepare Stock Solutions: - this compound in DMSO (10 mM) - CuSO₄ in water - THPTA in water - Sodium Ascorbate in water (fresh) Start->Prep_Stocks Prep_Premix Prepare Catalyst/Ligand Premix (e.g., 1:5 molar ratio of CuSO₄:THPTA) Prep_Stocks->Prep_Premix Reaction_Setup Set up the Reaction: - Add alkyne-protein to buffer - Add this compound stock - Add Catalyst/Ligand premix Prep_Premix->Reaction_Setup Initiate_Reaction Initiate the Reaction: Add freshly prepared Sodium Ascorbate Reaction_Setup->Initiate_Reaction Incubation Incubate at room temperature (30 min - 4 hours), protected from light Initiate_Reaction->Incubation Purification Purify the Labeled Protein (e.g., Size-Exclusion Chromatography) Incubation->Purification Analysis Analyze the Labeled Protein: - Determine Degree of Labeling (DOL) - Confirm conjugation (e.g., SDS-PAGE) Purification->Analysis End End Analysis->End

Figure 2. Experimental Workflow for Protein Labeling with this compound.

Detailed Procedure:

  • Prepare Stock Solutions:

    • This compound: Dissolve this compound in DMSO to a final concentration of 10 mM.[1]

    • Copper(II) Sulfate (CuSO₄): Prepare a stock solution of CuSO₄ in deionized water. The concentration will depend on the desired final reaction concentration.

    • THPTA: Prepare a stock solution of THPTA in deionized water.

    • Sodium Ascorbate: Prepare a fresh solution of sodium ascorbate in deionized water (e.g., 100 mM) immediately before use, as it is prone to oxidation.[9]

  • Prepare Catalyst/Ligand Premix: Shortly before initiating the reaction, mix the CuSO₄ and THPTA stock solutions. A common starting point is a 1:5 molar ratio of CuSO₄ to THPTA.[1]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your chosen reaction buffer.

    • Add the this compound stock solution to the protein solution. A 2- to 10-fold molar excess of the azide over the protein is a good starting point.[1]

    • Add the catalyst/ligand premix to the reaction mixture. A final copper concentration of 50-100 µM is often sufficient.[1]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to start the reaction.[1][9]

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 4 hours, protected from light.[9] The optimal incubation time may need to be determined empirically.

  • Purification: Remove unreacted dye, catalyst, and other small molecules by purifying the labeled protein using a suitable method, such as a size-exclusion chromatography desalting column.[1]

  • Analysis:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy5 (~678 nm).[1]

    • Confirm successful conjugation and assess the purity of the labeled protein using techniques like SDS-PAGE.

Troubleshooting and Optimization

IssuePotential CauseSuggested SolutionReference(s)
Low or No Reaction YieldInactive catalystEnsure the sodium ascorbate solution is freshly prepared. Use deoxygenated buffers to minimize oxidation of Cu(I).[9]
Sub-optimal reagent concentrationsOptimize the molar excess of this compound. For dilute protein solutions, a larger excess of the dye may be required.[9]
Copper sequestration by the biomoleculeIncrease the concentration of the copper/ligand premix.[9]
Decreased Fluorescence of Labeled ProductDye degradationUse a stabilizing ligand like THPTA. Use the minimum effective copper concentration. Protect the reaction from light.[9]

Conclusion

Copper-catalyzed click chemistry with this compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. By understanding the reaction mechanism and carefully optimizing the experimental conditions, researchers can achieve high-efficiency labeling for a wide range of applications in biological imaging, diagnostics, and drug development. The near-infrared properties and high water solubility of this compound make it an particularly attractive choice for sensitive and in-depth biological studies.

References

A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) stands as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological systems without the need for cytotoxic copper catalysts.[1][2][] This powerful click chemistry technique relies on the reaction between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[2] Sulfo-Cy5 azide is a highly water-soluble, far-red fluorescent dye that is ideal for these applications. Its spectral properties fall within the near-infrared (NIR) window, which minimizes background autofluorescence from biological samples and allows for deep tissue penetration.[1]

This technical guide provides an in-depth exploration of the principles of SPAAC, focusing on the use of this compound. It offers a summary of quantitative data, detailed experimental protocols, and visualizations to facilitate the practical implementation of this technology in research and drug development.

Core Principles of SPAAC

The driving force behind SPAAC is the substantial ring strain of cyclooctynes, which are the smallest stable cyclic alkynes.[2][4] This inherent strain, approximately 18 kcal/mol, significantly lowers the activation energy for the [3+2] cycloaddition with azides.[2] This allows the reaction to proceed rapidly and with high specificity at physiological temperatures and pH.[2][4] The azide and the strained alkyne are bioorthogonal, meaning they do not typically react with native biological functional groups, ensuring minimal off-target effects.[2][4]

The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition.[2][5] In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[2][5]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Stable Triazole Linkage (Sulfo-Cy5 Conjugate) Cyclooctyne->Triazole [3+2] Cycloaddition Azide This compound Azide->Triazole

Caption: General Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data: Reaction Kinetics

The efficiency of a SPAAC reaction is critically dependent on the reaction kinetics, which are influenced by the choice of cyclooctyne, the azide, and the reaction conditions. The second-order rate constant (k₂) is a key parameter for comparing the reactivity of different systems. While specific kinetic data for this compound is not always published in direct comparative studies, its reactivity is expected to be similar to other aryl azides like benzyl (B1604629) azide.[1]

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
DBCO (Dibenzocyclooctyne)Benzyl Azide~0.6 - 1.0High reactivity, ideal for rapid labeling.[1]
BCN (Bicyclo[6.1.0]nonyne)Benzyl Azide~0.06 - 0.1Smaller and less lipophilic than DBCO.[1]
DIBO (Dibenzocyclooctynol)Benzyl Azide~0.3 - 0.7Robust reactivity.[1]
Tetra-fluorinated aromatic azide Cyclooctyne3.60Among the fastest SPAAC ligations reported.[6]

Factors Influencing Reaction Rates:

  • Solvent: SPAAC reactions are often faster in aqueous solutions compared to organic solvents.[2]

  • pH and Buffer: Higher pH values (typically 7 to 8.5) generally increase SPAAC reaction rates.[2][7] HEPES buffer at pH 7 has been shown to yield higher reaction rates than PBS at the same pH.[1][7]

  • Temperature: Increasing the temperature, for instance, from room temperature to 37°C, can increase the reaction rate.[7]

  • Azide Electronics: The electronic properties of the azide can influence the reaction rate. Electron-deficient aryl azides can exhibit high reactivity with certain cyclooctynes.[5]

Experimental Protocols

Protocol 1: Labeling of a DBCO-Modified Protein with this compound

This protocol details the labeling of a protein containing a strained alkyne, such as dibenzocyclooctyne (DBCO), with this compound.[1]

Materials:

  • DBCO-modified protein solution (1-10 mg/mL)

  • This compound stock solution (e.g., 10 mM in anhydrous DMSO or water)[1]

  • Reaction buffer (e.g., PBS pH 7.2-8.0, avoid buffers with primary amines like Tris)[8]

  • Purification column (e.g., size-exclusion chromatography, SEC)[1]

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMSO or water and store it at -20°C, protected from light.[1]

  • SPAAC Conjugation:

    • In a reaction tube, combine the DBCO-modified protein with this compound. A molar excess of 2-4 fold of the this compound over the protein is recommended as a starting point.[1]

    • The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.[1]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking, protected from light.[1]

  • Monitoring the Reaction: The reaction progress can be monitored by SDS-PAGE (observing a shift in the fluorescent band) or mass spectrometry.[1]

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[1]

    • Collect the fractions containing the labeled protein.

  • Confirmation of Labeling: The success of the labeling can be confirmed by measuring the absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5).[1]

Protocol 2: Live Cell Labeling and Imaging

This protocol describes the metabolic incorporation of an azide-containing molecule into cellular components, followed by fluorescent labeling with a DBCO-functionalized partner and detection of the Sulfo-Cy5 signal.[1]

Materials:

  • Cells cultured with an azide-modified metabolic precursor (e.g., Ac4ManNAz for glycans)

  • DBCO-functionalized molecule (e.g., DBCO-PEG4-NHS ester to label a protein of interest, or a DBCO-tagged small molecule)

  • This compound

  • Live-cell imaging buffer

  • PBS

Procedure:

  • Metabolic Labeling: Culture cells with the desired azide-containing metabolic precursor for 24-72 hours to allow for incorporation.[9]

  • Cell Preparation: Gently wash the cells three times with warm PBS to remove any unincorporated azide precursor.[9]

  • SPAAC Reaction:

    • Prepare a stock solution of this compound in water or PBS (e.g., 1-10 mM).[1]

    • Dilute the this compound and the DBCO-functionalized molecule in pre-warmed live-cell imaging buffer to the desired final concentrations (e.g., 5-20 µM of each).[1]

    • Add the labeling solution to the azide-labeled cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.[1]

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed PBS to remove unbound dye and reagents.[1]

    • Image the cells using a fluorescence microscope with appropriate filters for Sulfo-Cy5 (Ex: ~675 nm, Em: ~694 nm).[1]

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep_Protein Prepare DBCO-modified Protein Solution Combine Combine Protein and Dye (2-4x molar excess of dye) Prep_Protein->Combine Prep_Dye Prepare this compound Stock Solution Prep_Dye->Combine Incubate Incubate 2-4h at RT or overnight at 4°C Combine->Incubate Monitor Monitor Reaction (SDS-PAGE / Mass Spec) Incubate->Monitor Purify Purify Labeled Protein (Size-Exclusion Chromatography) Monitor->Purify Confirm Confirm Labeling (Absorbance at 280nm & 675nm) Purify->Confirm

Caption: Workflow for Protein Labeling using SPAAC with this compound.

Conclusion

Strain-promoted alkyne-azide cycloaddition with this compound is a robust and versatile tool for the fluorescent labeling of biomolecules in a variety of contexts, from in vitro protein modification to live-cell imaging. Its bioorthogonality, rapid kinetics, and the favorable spectral properties of Sulfo-Cy5 make it an invaluable technique for researchers in biology and drug development. By understanding the core principles, optimizing reaction conditions, and following detailed protocols, scientists can effectively harness the power of SPAAC for their specific research needs.

References

The Role of Sulfo-Cy5 Azide in Biomolecule Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5 azide (B81097), a superior fluorescent probe for the labeling of biomolecules. We will delve into its chemical and physical properties, detailed experimental protocols for labeling proteins and nucleic acids, and its applications in advanced biological research.

Introduction to Sulfo-Cy5 Azide

This compound is a water-soluble, bright, and photostable fluorescent dye belonging to the cyanine (B1664457) family.[1] Its key features include a far-red emission spectrum, which minimizes background autofluorescence from biological samples, and a terminal azide group that enables covalent attachment to biomolecules via "click chemistry".[2][3] The presence of sulfonate groups imparts high water solubility, making it an ideal choice for labeling sensitive biomolecules like proteins and nucleic acids in their native aqueous environments without the need for organic co-solvents that can cause denaturation.[1]

The primary mechanism for labeling with this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly specific and efficient, forming a stable triazole linkage between the dye and the target biomolecule functionalized with an alkyne or a strained cyclooctyne (B158145) group, respectively.[2][3]

Core Properties of this compound

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its effective use in labeling experiments.

Chemical and Physical Properties
PropertyValueReferences
Molecular Formula C₃₇H₄₈N₆O₁₀S₃[4][5]
Molecular Weight ~833 g/mol [4][5]
Appearance Dark blue powder[4]
Solubility High in water, DMSO, DMF[4][5]
Purity ≥ 90-95% (HPLC)[4][5]
Storage Conditions -20°C in the dark[1][4]
Shipping Conditions Ambient temperature[4][5]
Spectral Properties
PropertyValueReferences
Excitation Maximum (λ_abs_) ~647 nm[4][5]
Emission Maximum (λ_em_) ~663 nm[4]
Molar Extinction Coefficient (ε) ~250,000 - 251,000 L·mol⁻¹·cm⁻¹[2][4][5]
Fluorescence Quantum Yield ~0.2[1]

Experimental Protocols

The following sections provide detailed protocols for the labeling of proteins and oligonucleotides with this compound using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Labeling of Alkyne-Modified Antibodies

This protocol outlines the steps for labeling an antibody that has been pre-functionalized with a terminal alkyne group.

Materials:

  • Alkyne-modified antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270) (freshly prepared)

  • Deionized water

  • Purification column (e.g., Sephadex G-25)

  • Reaction tubes

Protocol:

  • Reagent Preparation:

    • This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO to achieve a 10 mM concentration.

    • Copper(II) Sulfate Stock Solution (20 mM): Dissolve CuSO₄ in deionized water to a final concentration of 20 mM.

    • THPTA Stock Solution (100 mM): Dissolve THPTA in deionized water to a final concentration of 100 mM.

    • Sodium Ascorbate Stock Solution (100 mM): Prepare a fresh 100 mM solution of sodium ascorbate in deionized water immediately before use.

  • Labeling Reaction:

    • In a reaction tube, dilute the alkyne-modified antibody with an appropriate buffer to a final concentration of 1-10 mg/mL.

    • Add the this compound stock solution to the antibody solution. A 5- to 20-fold molar excess of the dye over the antibody is recommended as a starting point.

    • Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

    • Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification of the Labeled Antibody:

    • Purify the this compound-labeled antibody from unreacted dye and catalyst components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will be visibly colored.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for Sulfo-Cy5).

    • The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] Where:

      • A_max is the absorbance at ~647 nm.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).[6]

      • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at ~647 nm (~250,000 M⁻¹cm⁻¹).[2][5]

      • CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy5 dyes).[7]

Labeling of Alkyne-Modified Oligonucleotides

This protocol describes the labeling of an oligonucleotide containing a terminal alkyne modification.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • Anhydrous DMSO

  • 2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • Copper(II)-TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stock solution (10 mM in 55% DMSO)

  • 5 mM Ascorbic Acid (freshly prepared)

  • Deionized water

  • Acetone (for precipitation)

  • Reaction tubes

Protocol:

  • Reagent Preparation:

    • This compound Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO to a 10 mM concentration.

    • Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in deionized water.

  • Labeling Reaction:

    • In a pressure-tight vial, combine the oligonucleotide solution, 2M TEAA buffer (to a final concentration of 0.2 M), and DMSO.[8][9] Vortex to mix.

    • Add the this compound stock solution (typically 1.5-2 equivalents per alkyne group).[8][9][10] Vortex again.

    • Add the freshly prepared 5 mM ascorbic acid solution.[8][9]

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[8][9]

    • Add the 10 mM Copper(II)-TBTA stock solution.[8][9] Flush the vial with inert gas and cap it tightly.

    • Vortex the mixture thoroughly and incubate at room temperature overnight, protected from light.[8][9]

  • Purification of the Labeled Oligonucleotide:

    • Precipitate the labeled oligonucleotide by adding at least 4 volumes of cold acetone.[8][9]

    • Incubate at -20°C for 20 minutes.[8][9]

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the conjugate.[8][9]

    • Discard the supernatant and wash the pellet with acetone.[8][9]

    • Dry the pellet and resuspend in an appropriate buffer.

    • Further purification can be performed by RP-HPLC or PAGE if necessary.[8][9]

Visualizing Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and logical relationships involving this compound.

experimental_workflow_antibody_labeling cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis alkyne_ab Alkyne-Modified Antibody reaction_mix Combine Reagents & Incubate (RT, 1-2h) alkyne_ab->reaction_mix cy5_azide This compound (in DMSO) cy5_azide->reaction_mix catalyst Cu(II)/THPTA Premix catalyst->reaction_mix reducer Sodium Ascorbate (Fresh) reducer->reaction_mix purification Size-Exclusion Chromatography reaction_mix->purification analysis Spectrophotometry (A280 & A647) purification->analysis dol_calc Calculate Degree of Labeling (DOL) analysis->dol_calc

Caption: Workflow for labeling an alkyne-modified antibody with this compound.

immunofluorescence_workflow start Cell Seeding & Culture fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA or serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash Steps primary_ab->wash1 secondary_ab Sulfo-Cy5 Labeled Secondary Antibody Incubation wash1->secondary_ab wash2 Wash Steps secondary_ab->wash2 mounting Mounting with Antifade Reagent wash2->mounting imaging Fluorescence Microscopy (Cy5 Channel) mounting->imaging

Caption: Indirect immunofluorescence workflow using a this compound labeled secondary antibody.

flow_cytometry_workflow start Single-Cell Suspension fc_block Fc Receptor Blocking start->fc_block staining Staining with Sulfo-Cy5 Labeled Antibody fc_block->staining wash Wash & Resuspend in Staining Buffer staining->wash analysis Acquisition on Flow Cytometer wash->analysis gating Data Analysis: Gating & Quantification analysis->gating

Caption: A simplified workflow for direct flow cytometry using a this compound labeled antibody.

Applications in Biomolecule Research

The bright and photostable nature of Sulfo-Cy5, combined with the specificity of click chemistry, makes this compound a versatile tool for a wide range of applications.

  • Fluorescence Microscopy: Labeled antibodies and other probes enable high-resolution imaging of specific proteins and structures within fixed or live cells.[11] The far-red emission is particularly advantageous for reducing background noise.

  • Flow Cytometry: this compound-labeled antibodies are used for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers.[11][12]

  • In Vivo Imaging: The near-infrared properties of Cy5 dyes allow for deep tissue imaging with minimal autofluorescence, making it suitable for tracking labeled cells or molecules in living organisms.[11]

  • Protein and Nucleic Acid Analysis: Labeled biomolecules can be used in various assays, including ELISAs, Western blotting, and nucleic acid hybridization assays.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive catalyst (CuAAC)Prepare fresh sodium ascorbate solution. Use deoxygenated buffers.[13]
Steric hindranceUse a longer linker on the alkyne or azide. Perform the reaction under denaturing conditions if the protein structure allows.[13]
Insufficient dye concentrationIncrease the molar excess of this compound.
High Background Fluorescence Unreacted dyeEnsure thorough purification of the labeled biomolecule.[13]
Non-specific binding of the dyeWhile Sulfo-Cy5 is hydrophilic, for cellular imaging, ensure adequate blocking steps are included in the protocol.[13]
Precipitation During Reaction Reagent insolubilityEnsure all components are fully dissolved. For proteins prone to aggregation, consider using a lower concentration or adding stabilizing agents.[13]

Conclusion

This compound stands out as a powerful tool for the fluorescent labeling of biomolecules. Its high water solubility, bright far-red fluorescence, and compatibility with highly specific click chemistry reactions make it an excellent choice for a wide array of applications in modern biological research and drug development. By following well-defined protocols and understanding its core properties, researchers can effectively harness the capabilities of this compound to gain deeper insights into complex biological systems.

References

Navigating the Matrix: A Technical Guide to Sulfo-Cy5 Azide Buffer Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the compatibility of Sulfo-Cy5 azide (B81097) with various buffer systems commonly employed in biological research and drug development. Understanding the interplay between this versatile fluorescent probe and its chemical environment is paramount for achieving robust and reproducible results in applications ranging from bio-conjugation and cellular imaging to high-throughput screening. This document summarizes key quantitative data, presents detailed experimental protocols, and utilizes visualizations to elucidate critical concepts.

Introduction to Sulfo-Cy5 Azide

This compound is a water-soluble, far-red fluorescent dye that is an invaluable tool for "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules. The azide functional group allows for its covalent attachment to alkyne-modified targets through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). Its sulfonate groups impart excellent water solubility, making it ideal for use in aqueous biological systems without the need for organic co-solvents that can be detrimental to sensitive samples.

General Stability and Storage Recommendations

Proper handling and storage are critical to maintaining the integrity and reactivity of this compound.

ParameterRecommendationCitation
Storage Temperature -20°C in the dark.[1]
Storage Form As a lyophilized powder.[1]
Solution Storage Aliquot and store at -20°C; avoid repeated freeze-thaw cycles. Use freshly prepared solutions when possible.
Light Sensitivity Protect from light to prevent photobleaching.[1]
pH Stability of Fluorescence The fluorescence of Sulfo-Cy5 is largely insensitive to pH in the range of 3 to 10.

Buffer Compatibility for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The choice of buffer is a critical determinant of the success of a CuAAC reaction. The catalytic copper(I) ion is prone to oxidation and can interact with buffer components, affecting reaction efficiency.

BufferRecommendationRationaleCitation
Phosphate-Buffered Saline (PBS) Recommended. Widely used and generally compatible. However, high concentrations of chloride ions (>0.2 M) should be avoided as they can compete for copper binding. Copper-phosphate complexes can be insoluble, but pre-mixing the copper source with a ligand can prevent precipitation.[2][3]
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) Highly Recommended. Considered one of the best buffers for CuAAC. It is zwitterionic, has a pKa in the physiological range, and does not significantly interact with copper ions.[4][5]
Tris (tris(hydroxymethyl)aminomethane) Not Recommended. The primary amine in Tris can chelate copper ions, which inhibits the catalytic activity and slows down the reaction rate.[2][3][4]
Triethanolamine (TEA) Recommended. A suitable alternative to Tris, often used in CuAAC reactions.[4]
Carbonate Buffer Compatible. Can be used in the pH range of 6.5-8.0 for CuAAC reactions.[6]

Key Considerations for CuAAC Buffers:

  • pH: The CuAAC reaction is generally efficient over a broad pH range of 4 to 12. For most bioconjugation applications, a pH of 7-8 is optimal.

  • Additives: The use of a copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is highly recommended. The ligand accelerates the reaction and protects biomolecules from damage by reactive oxygen species that can be generated.[2][3]

  • Reducing Agents: A reducing agent, typically sodium ascorbate (B8700270), is required to maintain copper in its active Cu(I) oxidation state. Freshly prepared solutions of sodium ascorbate should always be used.

Experimental Protocols

General Protocol for CuAAC Labeling of a Protein with this compound

This protocol provides a starting point for the copper-catalyzed labeling of an alkyne-modified protein. Optimization may be required for specific applications.

Materials:

  • Alkyne-modified protein in a compatible buffer (e.g., 1x PBS, pH 7.4 or 100 mM HEPES, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • DMSO (for dissolving this compound)

  • Size-exclusion chromatography column for purification

Procedure:

  • Prepare a stock solution of this compound: Dissolve the lyophilized this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein (e.g., to a final concentration of 10-100 µM).

    • This compound stock solution (a 2- to 10-fold molar excess over the protein is a good starting point).

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution to achieve a final 1:5 molar ratio of Cu:THPTA. Let this mixture stand for 1-2 minutes.

  • Add the catalyst: Add the catalyst premix to the reaction mixture containing the protein and azide. A final copper concentration of 50-100 µM is often sufficient.

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purify: Remove unreacted dye and catalyst components by purifying the labeled protein using a suitable method, such as size-exclusion chromatography.

Workflow for Buffer Selection in CuAAC

The following decision tree can guide the selection of an appropriate buffer for your CuAAC experiment.

BufferSelection start Start: Buffer Selection for CuAAC question1 Is the use of Tris buffer essential for the application? start->question1 yes1 Yes question1->yes1 no1 No question1->no1 tris_note Tris is not recommended due to Cu chelation. Consider alternative buffers if possible. yes1->tris_note question2 Are high concentrations (>0.2M) of chloride ions present? no1->question2 tris_note->question2 yes2 Yes question2->yes2 no2 No question2->no2 pbs_caution High chloride can inhibit the reaction. Consider using a lower salt buffer or HEPES. yes2->pbs_caution pbs Use PBS buffer. no2->pbs hepes Use HEPES buffer. pbs_caution->hepes end Proceed with CuAAC reaction hepes->end pbs->end

Caption: Decision tree for selecting a suitable buffer for CuAAC reactions.

Visualizing the CuAAC Reaction Workflow

The following diagram illustrates the general experimental workflow for a copper-catalyzed click chemistry reaction.

CuAAC_Workflow start Start: CuAAC Labeling step1 1. Prepare Reagents - Alkyne-modified biomolecule - this compound solution - CuSO4 solution - Ligand (e.g., THPTA) solution - Fresh Sodium Ascorbate solution start->step1 step2 2. Mix Biomolecule and Azide Combine the alkyne-modified biomolecule and this compound in a compatible buffer. step1->step2 step3 3. Prepare Catalyst Premix Mix CuSO4 and Ligand (1:5 molar ratio). step2->step3 step4 4. Add Catalyst Add the catalyst premix to the biomolecule-azide mixture. step3->step4 step5 5. Initiate Reaction Add freshly prepared sodium ascorbate. step4->step5 step6 6. Incubate Incubate at room temperature, protected from light. step5->step6 step7 7. Purify Separate the labeled biomolecule from excess reagents (e.g., size-exclusion chromatography). step6->step7 end End: Labeled Biomolecule step7->end

Caption: General experimental workflow for CuAAC labeling.

Conclusion

The selection of an appropriate buffer is a critical parameter for the successful application of this compound in click chemistry. While the fluorescence of the Sulfo-Cy5 core is robust across a wide pH range, the efficiency of the copper-catalyzed reaction is highly dependent on the buffer composition. HEPES and PBS are generally the recommended buffers, with a strong caution against the use of Tris-based buffers. By following the guidelines and protocols outlined in this guide, researchers can optimize their experimental conditions to achieve reliable and reproducible labeling of their target biomolecules with this compound.

References

A Technical Guide to the Storage and Handling of Sulfo-Cy5 Azide Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling conditions for Sulfo-Cy5 azide (B81097) powder, a water-soluble, far-red fluorescent probe widely utilized in bioconjugation and cellular imaging applications through click chemistry. Adherence to these guidelines is critical for ensuring the stability, performance, and safety of this reagent.

Core Concepts: Properties and Applications

Sulfo-Cy5 azide is a sulfonated cyanine (B1664457) dye, a modification that confers high water solubility, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents that could be detrimental to sensitive samples like proteins.[1] Its azide functional group allows for covalent attachment to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly efficient and bioorthogonal "click" reactions.[2][3] The bright and photostable fluorescence of Sulfo-Cy5, with excitation and emission maxima in the far-red spectrum, is well-suited for various fluorescence-based detection methods, including microscopy and plate readers, benefiting from the low autofluorescence of biological samples in this spectral region.[2][4]

Storage and Stability

Proper storage of this compound powder is paramount to maintain its chemical integrity and fluorescence properties. The following conditions are recommended by manufacturers:

  • Temperature: The powder should be stored at -20°C for long-term stability.[1][4][5][6] Some suppliers suggest that storage at -80°C is also acceptable for solutions.[3][7]

  • Light: It is crucial to protect the dye from light to prevent photobleaching.[1][4] The vial should be stored in the dark.

  • Moisture: The powder should be kept in a desiccated environment to prevent degradation.[8]

  • Shelf Life: When stored correctly in its powdered form, this compound is stable for 12 to 24 months upon receipt.[1][4][5][8]

Transportation of the powder can typically be done at ambient temperatures for up to three weeks without compromising its quality.[1][4][8]

Handling and Solution Preparation

This compound is supplied as a dark blue crystalline powder that is generally easy to handle.[4][9] When preparing solutions, the following guidelines should be observed:

  • Solubility: The "sulfo" groups impart excellent solubility in water.[1][2] It is also soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][5][6]

  • Stock Solutions: To prepare a stock solution, the powder can be dissolved in high-purity, anhydrous DMSO or water.[7][10] It is recommended to prepare concentrated stock solutions (e.g., 10 mM in DMSO) to minimize the volume added to aqueous reactions.

  • Solution Storage: Once dissolved, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C or -80°C in the dark.[3][7] The stability of solutions is more limited than the powder; some sources recommend using the solution within one to six months.[3] Freshly prepared solutions are always recommended for optimal performance.[7]

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound powder:

PropertyValueSource(s)
Excitation Maximum (λex)646 - 648 nm[2][4][7]
Emission Maximum (λem)662 - 671 nm[2][4][7]
Molar Extinction Coefficient (ε)250,000 - 271,000 M⁻¹cm⁻¹[2][4]
Purity (by HPLC)≥90% - ≥95%[2][5]
Long-term Storage Temperature-20°C[4][5][6]
Shelf Life (Powder)12 - 24 months[4][5]
SolubilityWater, DMSO, DMF[2][5][6]

Experimental Protocol: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol provides a general workflow for the covalent labeling of a protein containing an alkyne group with this compound.

Materials
  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound powder

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Purification column (e.g., size-exclusion chromatography)

Stock Solution Preparation
  • This compound Stock (10 mM): Dissolve the appropriate amount of this compound powder in anhydrous DMSO.

  • Copper(II) Sulfate Stock (20-50 mM): Dissolve CuSO₄ in water.

  • Ligand Stock (100 mM THPTA or TBTA): Dissolve the ligand in water (for THPTA) or DMSO (for TBTA).

  • Sodium Ascorbate Stock (300 mM): Prepare a fresh solution of sodium ascorbate in water immediately before use.

Labeling Reaction Workflow

CuAAC_Workflow prep_protein Prepare Alkyne-Modified Protein Solution add_azide Add this compound Stock Solution prep_protein->add_azide 2-10 fold molar excess of azide add_catalyst Add Catalyst Premix to Reaction add_azide->add_catalyst prep_catalyst Prepare Catalyst Premix (CuSO₄ + Ligand) prep_catalyst->add_catalyst initiate_rxn Initiate Reaction with Sodium Ascorbate add_catalyst->initiate_rxn Final [Cu]: 50-100 µM incubate Incubate at Room Temperature (Protected from Light) initiate_rxn->incubate Final [Ascorbate]: 1-5 mM purify Purify Labeled Protein (e.g., Size-Exclusion Chromatography) incubate->purify 30-60 minutes analyze Analyze Labeled Protein purify->analyze

Caption: Workflow for CuAAC labeling of proteins.

Labeling Procedure
  • In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final concentration.

  • Add the 10 mM this compound stock solution to the protein solution. A 2- to 10-fold molar excess of the azide over the protein is a common starting point.[10]

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 molar ratio of CuSO₄ to ligand is often used.[10] Let this mixture stand for a few minutes.

  • Add the catalyst premix to the protein-azide mixture. A final copper concentration of 50-100 µM is typically sufficient.[10]

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[10]

  • Gently mix the reaction and incubate at room temperature for 30-60 minutes, ensuring the reaction is protected from light.[10]

  • Following incubation, purify the labeled protein from unreacted dye and catalyst components using a suitable method, such as size-exclusion chromatography.

Logical Relationship of Click Chemistry Components

The success of the CuAAC reaction depends on the coordinated action of several key components.

Click_Chemistry_Components reactants Reactants protein_alkyne Alkyne-Modified Protein reactants->protein_alkyne sulfo_cy5_azide This compound reactants->sulfo_cy5_azide product Labeled Protein (Stable Triazole Linkage) protein_alkyne->product sulfo_cy5_azide->product catalyst_system Catalyst System copper_sulfate Copper(II) Sulfate (Cu²⁺ Source) catalyst_system->copper_sulfate sodium_ascorbate Sodium Ascorbate (Reducing Agent) catalyst_system->sodium_ascorbate ligand Ligand (THPTA/TBTA) (Cu¹⁺ Stabilizer) catalyst_system->ligand active_catalyst Active Cu¹⁺ Catalyst copper_sulfate->active_catalyst sodium_ascorbate->active_catalyst Reduces Cu²⁺ to Cu¹⁺ ligand->active_catalyst Stabilizes & Solubilizes active_catalyst->product Catalyzes Cycloaddition

Caption: Key components of the CuAAC reaction.

This diagram illustrates that the reducing agent (sodium ascorbate) converts the copper(II) sulfate to the active copper(I) catalytic species. The ligand then stabilizes this active form, preventing its oxidation and improving its solubility, which in turn efficiently catalyzes the cycloaddition reaction between the alkyne-modified protein and this compound to form the final fluorescently labeled product.

References

A Comprehensive Technical Guide to the Safe Handling of Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integration of fluorescent probes is a cornerstone of modern molecular analysis. Sulfo-Cy5 azide (B81097), a water-soluble and far-red fluorescent dye, is a valuable tool for "click chemistry" applications. While its utility is significant, a thorough understanding of its safety profile is paramount for secure and effective laboratory use. This guide provides an in-depth overview of the safety data sheet (SDS) information for Sulfo-Cy5 azide, alongside experimental protocols and handling workflows.

Chemical and Physical Properties

This compound is a sulfonated cyanine (B1664457) dye, a modification that confers high water solubility, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents.[1][2] This property is advantageous for working with delicate proteins that may be prone to denaturation.[2] The sulfonate groups also help to reduce the fluorescence quenching that can occur from dye-dye interactions.[2]

PropertyData
Molecular Formula C37H48N6O10S3
Molecular Weight ~833 g/mol
Appearance Blue solid
Solubility High solubility in water, DMSO, and DMF.[3][4]
Excitation Maximum ~646-649 nm
Emission Maximum ~662-671 nm
Extinction Coefficient ~250,000 - 271,000 cm⁻¹M⁻¹
Storage Conditions Store at -20°C in the dark for up to 24 months.[1][2] It can be transported at room temperature for up to 3 weeks.[1][2] Stock solutions should be stored at -20°C or -80°C and used within 1 to 6 months.[5]

Hazard Identification and Safety Precautions

While many suppliers state that this compound is not classified as a hazardous substance or mixture, it is crucial to handle all laboratory chemicals with caution as the hazards may not have been thoroughly investigated.[6][7][8]

General Precautions:

  • Avoid contact with skin and eyes.[9]

  • Avoid inhalation of dust.[7][9]

  • Wear suitable protective clothing.[9]

  • Handle in a well-ventilated area.[9]

Personal Protective Equipment (PPE)
PPE TypeRecommendation
Eye/Face Protection Safety glasses with side-shields are recommended.[6]
Hand Protection Wear impervious gloves. Gloves must be inspected prior to use and disposed of properly after use.[6][8]
Skin/Body Protection Lightweight protective clothing should be worn.[6]
Respiratory Respiratory protection is generally not required, but if nuisance levels of dust are present, a type N95 (US) or type P1 (EN 143) dust mask can be used.[8]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air.[6][9] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[9]
Skin Contact Rinse the affected area with plenty of water.[6][7] If symptoms arise, seek medical advice.[6]
Eye Contact Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][7] Assure adequate flushing by separating the eyelids with fingers.[7] If symptoms persist, consult a physician.[6]
Ingestion If swallowed, wash out the mouth with water if the person is conscious.[7] Do not induce vomiting. Never give anything by mouth to an unconscious person.[7] Seek medical advice if you feel unwell.[6] It is not expected to present a significant ingestion hazard under normal use.[6]

Handling and Storage Workflow

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Sulfo_Cy5_Azide_Workflow cluster_receipt Receiving and Storage cluster_preparation Solution Preparation cluster_use Experimental Use cluster_disposal Disposal Receive Receive Shipment Store Store at -20°C Protect from Light Desiccate Receive->Store Upon Arrival Weigh Weigh Powder in Ventilated Area Store->Weigh Before Use Dissolve Dissolve in Anhydrous DMSO or Water Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store_Stock Store Stock at -20°C or -80°C Aliquot->Store_Stock Prepare_Working Prepare Working Solution (Use Promptly) Store_Stock->Prepare_Working For Experiment Perform_Experiment Perform Click Chemistry Reaction Prepare_Working->Perform_Experiment Dispose Dispose of Waste in Accordance with Local Regulations Perform_Experiment->Dispose Post-Experiment

Caption: Workflow for safe handling and use of this compound.

Experimental Protocols

This compound is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[5]

General Protocol for Click Reaction in Solution

This is a generalized protocol and may require optimization for specific applications.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, for Cu(I) stabilization)

  • Phosphate-buffered saline (PBS)

  • Anhydrous DMSO (for stock solution)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Store this solution at -20°C or -80°C in the dark.[10]

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the click reaction mixture. The final concentrations may need to be optimized, but a starting point is:

    • 0.1 mM CuSO₄

    • 5 mM Sodium ascorbate

    • 100 µM this compound

    • (Optional) 128 µM TBTA

    • Your alkyne-containing molecule at the desired concentration

    • Bring to the final volume with PBS.

  • Reaction Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.

  • Purification: Purify the labeled product from excess reagents using appropriate methods such as size exclusion chromatography (e.g., Sephadex G-25), dialysis, or precipitation.[11]

Protocol for Labeling Live Cells

This protocol is an example for labeling bacterial cells and should be adapted for specific cell types and experimental goals.

Procedure:

  • Cell Preparation: Grow and prepare cells as required for your experiment. For example, incubate Yersinia pseudotuberculosis in a specific medium to induce the expression of the target for labeling.[10]

  • Prepare Working Solution: Dilute the this compound stock solution to a working concentration (e.g., 100 µM) in a pre-warmed, serum-free cell culture medium or PBS.[10] This working solution should be prepared fresh.

  • Click Reaction in Cells:

    • Wash the cells with PBS.

    • Prepare the click reaction mixture containing 0.1 mM CuSO₄, 128 µM TBTA, 5 mM Sodium ascorbate, and 100 µM this compound in PBS.[10]

    • Incubate the cells with the reaction mixture for a designated time (e.g., 60 minutes) to allow for the conjugation reaction to occur.[10]

  • Washing: Remove the excess reagents by washing the cells multiple times with PBS.[10]

  • Imaging: The labeled cells can then be imaged using a fluorescence microscope with appropriate filters for the Cy5 dye.

Spill and Disposal Considerations

Accidental Release Measures:

  • Use personal protective equipment.[6]

  • Prevent further leakage or spillage if it is safe to do so.[6]

  • Soak up the spill with an inert absorbent material and dispose of it as hazardous waste.[6]

Disposal:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[8]

  • Contaminated packaging should be disposed of in the same manner as the product.[8]

  • Always adhere to local, state, and federal regulations for chemical waste disposal.

By adhering to these safety guidelines and experimental protocols, researchers can confidently and safely utilize this compound in their scientific endeavors.

References

Methodological & Application

Sulfo-Cy5 Azide: Application Notes and Protocols for Protein Labeling via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 azide (B81097) is a water-soluble, near-infrared fluorescent dye ideal for labeling proteins and other biomolecules through a highly specific and efficient bioorthogonal reaction known as click chemistry.[1] Its sulfonate groups enhance water solubility, making it particularly suitable for labeling delicate proteins in aqueous environments without the need for organic co-solvents that could lead to denaturation.[2] The azide functional group allows for covalent attachment to alkyne-modified biomolecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry celebrated for its rapid kinetics, high yield, and compatibility with biological systems.[3]

This document provides detailed protocols for labeling alkyne-containing proteins with Sulfo-Cy5 azide, methods for purification of the resulting conjugate, and procedures for characterizing the labeled protein.

Key Features of this compound

  • High Water Solubility: Enables reactions in purely aqueous buffers, which is beneficial for sensitive proteins.[2]

  • Near-Infrared Fluorescence: Exhibits excitation and emission maxima in the near-infrared spectrum (Ex: ~646 nm, Em: ~662 nm), which minimizes background autofluorescence from biological samples.

  • High Molar Extinction Coefficient: Contributes to the brightness of the fluorophore, allowing for sensitive detection.

  • Biocompatibility: The azide group is bioorthogonal and does not react with native functional groups in biological systems, ensuring specific labeling of alkyne-modified targets.

Data Presentation

Photophysical and Chemical Properties of this compound
PropertyValue
Excitation Maximum (λex)~646 nm
Emission Maximum (λem)~662 nm
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹
Molecular Weight~833 g/mol
SolubilityWater, DMSO, DMF
Recommended Reagent Concentrations for CuAAC Labeling
ReagentStock ConcentrationRecommended Final ConcentrationMolar Ratio (relative to Copper)
Alkyne-modified Protein1-10 mg/mL10-100 µM-
This compound10 mM in DMSO or water20-200 µM (2-10 fold molar excess to protein)-
Copper (II) Sulfate (CuSO₄)20-50 mM in water50-250 µM1
THPTA (Ligand)50-100 mM in water250-1250 µM5
Sodium Ascorbate (B8700270) (Reducing Agent)100-300 mM in water (prepare fresh)1-5 mM20-50

Experimental Protocols

Protein Preparation

For successful labeling, the protein of interest must be functionalized with an alkyne group. This can be achieved through various methods, including the incorporation of unnatural amino acids bearing an alkyne moiety (e.g., L-Azidohomoalanine) during protein expression or by post-translational modification of the purified protein with an alkyne-containing reagent.

Buffer Considerations: Ensure the protein is in an amine-free buffer such as PBS, MES, or HEPES at a pH of 7.0-7.5. Buffers containing primary amines (e.g., Tris) or sodium azide will interfere with some labeling chemistries and should be removed by dialysis or buffer exchange.[4][5] For optimal labeling efficiency, the recommended protein concentration is 2-10 mg/mL.[4][5]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling Protocol

This protocol is a starting point and may require optimization for your specific protein.

Materials:

  • Alkyne-modified protein in an appropriate buffer

  • This compound

  • Anhydrous DMSO or nuclease-free water

  • Copper (II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO or nuclease-free water.

    • Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.

    • THPTA: Prepare a 100 mM stock solution in nuclease-free water.

    • Sodium Ascorbate: Prepare fresh a 100 mM stock solution in nuclease-free water. This solution is prone to oxidation.[6]

  • Reaction Setup (for a 100 µL final volume):

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 100 µM).

    • Add reaction buffer to bring the volume to 85 µL.

    • Add 1 µL of 10 mM this compound for a final concentration of 100 µM.

    • In a separate tube, premix the catalyst by adding 1 µL of 20 mM CuSO₄ to 5 µL of 100 mM THPTA.

    • Add the 6 µL of the premixed catalyst to the reaction tube.

    • Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM).[6]

    • Gently mix the reaction by pipetting or brief vortexing.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal incubation time may vary depending on the protein and reactant concentrations.

Purification of the Labeled Protein

It is crucial to remove unreacted this compound after the labeling reaction to prevent high background fluorescence. Size-exclusion chromatography is a common and effective method for this.

Materials:

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Elution buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the size-exclusion column with the desired elution buffer.

  • Load the reaction mixture onto the column.

  • Elute the protein with the equilibration buffer.

  • Collect fractions and monitor the absorbance at 280 nm (for protein) and ~646 nm (for Sulfo-Cy5). The first peak to elute will contain the labeled protein, while the smaller, unconjugated dye will elute later.[7]

Characterization of the Labeled Protein: Degree of Labeling (DOL) Calculation

The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy5, ~646 nm (A₆₄₆).

  • Calculate the Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A₆₄₆ × CF₂₈₀)] / ε_protein

    • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer, often around 0.05 for Cy5 dyes).[8]

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate the Degree of Labeling (DOL): DOL = A₆₄₆ / (ε_dye × Protein Concentration (M))

    • ε_dye: Molar extinction coefficient of Sulfo-Cy5 at ~646 nm (~250,000 M⁻¹cm⁻¹).

Mandatory Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling CuAAC Labeling cluster_purification Purification cluster_characterization Characterization protein_prep Alkyne-Modified Protein in Amine-Free Buffer reagents Add this compound, CuSO4/THPTA, Na-Ascorbate protein_prep->reagents incubation Incubate 1-4h at RT (Protected from Light) reagents->incubation sec Size-Exclusion Chromatography incubation->sec dol Calculate Degree of Labeling (DOL) sec->dol signaling_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle protein Alkyne-Modified Protein product Sulfo-Cy5 Labeled Protein (Stable Triazole Linkage) protein->product dye This compound dye->product cu2 Cu(II)SO4 ascorbate Sodium Ascorbate (Reducing Agent) cu2->ascorbate cu1 Cu(I) ascorbate->cu1 Reduction cu1->product Catalysis thpta THPTA (Stabilizing Ligand) thpta->cu1

References

Application Notes and Protocols for Labeling RNA with Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise labeling of ribonucleic acid (RNA) with fluorescent dyes is a cornerstone of modern molecular biology, enabling the visualization and quantification of RNA localization, trafficking, and dynamics within cells. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for conjugating molecules. This protocol details the step-by-step process for labeling alkyne-modified RNA with Sulfo-Cy5 azide (B81097), a water-soluble and bright far-red fluorescent dye. The sulfonate groups on the Cy5 dye enhance its water solubility, preventing aggregation and minimizing the need for organic co-solvents that could compromise RNA structure.[] This method is applicable to a wide range of research areas, including fluorescence in situ hybridization (FISH), single-molecule tracking, and the development of RNA-based therapeutics.

The overall workflow involves two key stages: the incorporation of alkyne functionalities into the RNA molecule, typically during in vitro transcription, followed by the copper-catalyzed click reaction with Sulfo-Cy5 azide.

Principle of the Method

The labeling strategy is based on the highly specific and efficient copper(I)-catalyzed reaction between a terminal alkyne and an azide, forming a stable triazole linkage.

  • Preparation of Alkyne-Modified RNA: An alkyne-modified nucleoside triphosphate (e.g., 5-ethynyl-UTP or 5-ethynyl-CTP) is incorporated into the RNA transcript during in vitro transcription using a T7, T3, or SP6 RNA polymerase. The extent of alkyne incorporation can be controlled by adjusting the ratio of alkyne-modified NTP to its natural counterpart.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-containing RNA is then reacted with this compound in the presence of a Cu(I) catalyst. The Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, like sodium ascorbate (B8700270). A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), is crucial to enhance reaction efficiency and protect the RNA and dye from oxidative damage.[2][3]

Materials and Reagents

For In Vitro Transcription of Alkyne-Modified RNA:
  • Linearized DNA template with a T7, T3, or SP6 promoter

  • T7, T3, or SP6 RNA Polymerase

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • 5-Ethynyl-UTP (or other alkyne-modified NTP)

  • Transcription buffer

  • RNase inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • RNA purification kit or reagents for ethanol (B145695) precipitation

For this compound Labeling (Click Reaction):
  • Alkyne-modified RNA

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Nuclease-free water

  • DMSO (if needed to dissolve reagents)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)

For Purification and Analysis:
  • Ethanol (70% and 100%)

  • 3 M Sodium acetate (B1210297)

  • RNA spin columns or size-exclusion chromatography columns

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

  • UV-Vis spectrophotometer (e.g., NanoDrop)

  • Fluorescence imaging system

Experimental Protocols

Protocol 1: In Vitro Transcription of Alkyne-Modified RNA

This protocol is a general guideline and may require optimization based on the specific template and desired transcript length.

  • Transcription Reaction Setup:

    • Thaw all components on ice.

    • Prepare a reaction mix in a nuclease-free microcentrifuge tube. The final concentration of NTPs will need to be optimized, with a typical starting point being a 1:3 to 1:1 ratio of 5-ethynyl-UTP to UTP.

    • A representative 20 µL reaction is as follows:

      Component Final Concentration
      5X Transcription Buffer 1X
      100 mM DTT 10 mM
      ATP, GTP, CTP 1 mM each
      UTP 0.25 mM
      5-Ethynyl-UTP 0.75 mM
      Linearized DNA Template 0.5-1 µg
      RNase Inhibitor 20 units
      T7 RNA Polymerase 2 µL

      | Nuclease-free water | to 20 µL |

  • Incubation:

    • Mix the components gently by pipetting and centrifuge briefly.

    • Incubate at 37°C for 2-4 hours.

  • DNase Treatment:

    • Add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes.

  • Purification of Alkyne-Modified RNA:

    • Purify the transcribed RNA using an RNA purification kit according to the manufacturer's instructions or by ethanol precipitation.

    • For ethanol precipitation:

      • Add 2.5 volumes of 100% ethanol and 0.1 volumes of 3 M sodium acetate to the reaction.

      • Incubate at -20°C for at least 30 minutes.

      • Centrifuge at >12,000 x g for 20 minutes at 4°C.

      • Carefully discard the supernatant.

      • Wash the pellet with 500 µL of cold 70% ethanol.

      • Centrifuge at >12,000 x g for 5 minutes at 4°C.

      • Air-dry the pellet for 5-10 minutes.

      • Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

  • Quantification and Quality Control:

    • Determine the concentration and purity of the alkyne-modified RNA using a UV-Vis spectrophotometer.

    • Assess the integrity of the transcript by running an aliquot on a denaturing polyacrylamide or agarose (B213101) gel.

Protocol 2: Labeling of Alkyne-RNA with this compound via CuAAC

Important: Perform all steps involving this compound in the dark or in a tube protected from light. Prepare fresh solutions of sodium ascorbate for each experiment.

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in nuclease-free water or DMSO. Store at -20°C, protected from light.[4]

    • Copper(II) sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.

    • THPTA ligand: Prepare a 100 mM stock solution in nuclease-free water.

    • Sodium ascorbate: Prepare a fresh 300 mM stock solution in nuclease-free water immediately before use.

  • Click Reaction Setup:

    • The following is a protocol for a 50 µL reaction. The amounts can be scaled as needed. A molar excess of the dye is recommended to ensure efficient labeling.

    • In a nuclease-free microcentrifuge tube, combine the following in order:

      Component Final Concentration Volume
      Alkyne-modified RNA (e.g., 100 µM) 20 µM 10 µL
      Nuclease-free water - to 35 µL
      100 mM THPTA 10 mM 5 µL

      | 20 mM CuSO₄ | 2 mM | 5 µL |

    • Vortex the mixture briefly.

    • To initiate the reaction, add:

      Component Final Concentration Volume
      10 mM this compound 1 mM (5-fold excess) 5 µL

      | 300 mM Sodium Ascorbate | 30 mM | 5 µL |

  • Incubation:

    • Mix gently by flicking the tube and centrifuge briefly.

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[3]

  • Purification of Labeled RNA:

    • It is critical to remove unreacted this compound, copper catalyst, and ligand.

    • Ethanol Precipitation:

      • Add 2.5 volumes of 100% ethanol and 0.1 volumes of 3 M sodium acetate.

      • Incubate at -20°C for at least 1 hour.

      • Centrifuge at >12,000 x g for 30 minutes at 4°C.

      • Carefully remove the supernatant.

      • Wash the pellet twice with cold 70% ethanol.

      • Air-dry the pellet and resuspend in nuclease-free water.

    • Spin Column Purification: Use a commercially available RNA cleanup spin column with a suitable molecular weight cutoff to remove small molecules. Follow the manufacturer's protocol.

    • Denaturing PAGE: For the highest purity, the labeled RNA can be purified by denaturing polyacrylamide gel electrophoresis. The labeled RNA will migrate slower than the unlabeled RNA. The band can be visualized by fluorescence scanning and then excised, crushed, and eluted.

Protocol 3: Quantification and Analysis of Labeled RNA
  • Spectrophotometric Analysis:

    • Measure the absorbance of the purified, labeled RNA at 260 nm (for RNA) and ~647 nm (for Sulfo-Cy5).

    • The concentration of the RNA can be calculated using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for RNA at 260 nm is approximately 25 (µg/mL)⁻¹cm⁻¹.

    • The concentration of Sulfo-Cy5 can be calculated using its extinction coefficient (ε ≈ 251,000 M⁻¹cm⁻¹ at 647 nm).

  • Calculating the Degree of Labeling (DoL):

    • The Degree of Labeling (moles of dye per mole of RNA) can be calculated using the following formula: DoL = (A_dye / ε_dye) / (A_RNA / ε_RNA) Where:

      • A_dye is the absorbance of the dye at its maximum wavelength.

      • ε_dye is the molar extinction coefficient of the dye.

      • A_RNA is the absorbance of the RNA at 260 nm.

      • ε_RNA is the molar extinction coefficient of the RNA.

  • Gel Electrophoresis:

    • Analyze the purified labeled RNA on a denaturing polyacrylamide gel.

    • Visualize the gel using a fluorescence scanner to confirm the presence of the Sulfo-Cy5 label on the RNA. A parallel stain (e.g., SYBR Gold) can be used to visualize all RNA species.

Data Presentation

Table 1: Reagent Concentrations for CuAAC Labeling of RNA

ReagentStock ConcentrationFinal Concentration (Recommended Range)Purpose
Alkyne-modified RNA10-200 µM1-50 µMSubstrate for labeling
This compound10 mM50-500 µM (2-10 fold molar excess over RNA)Fluorescent label
Copper(II) Sulfate (CuSO₄)20 mM50-500 µMCatalyst precursor
Sodium Ascorbate300 mM (freshly prepared)1-5 mMReducing agent to generate Cu(I)
THPTA Ligand100 mM0.25-2.5 mM (5:1 ratio to CuSO₄)Stabilizes Cu(I) and protects RNA/dye

Table 2: Troubleshooting Guide for this compound RNA Labeling

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inefficient incorporation of alkyne-NTPsOptimize the ratio of alkyne-NTP to natural NTP during in vitro transcription.
Degraded sodium ascorbate solutionAlways use a freshly prepared solution of sodium ascorbate.
Oxidation of Cu(I) catalystEnsure a sufficient excess of the THPTA ligand is used. Degas solutions if necessary.
Steric hindrance around the alkyne groupConsider using a longer linker on the alkyne-NTP.
High Background Fluorescence Incomplete removal of unreacted dyePerform a second round of purification (e.g., ethanol precipitation followed by a spin column). Denaturing PAGE offers the highest purity.
Degradation of RNA RNase contaminationUse nuclease-free water, tips, and tubes. Work in an RNase-free environment.
Copper-mediated RNA cleavageMinimize reaction time and use the lowest effective copper concentration. Ensure the presence of a protective ligand like THPTA.
Precipitation during reaction Low solubility of reagentsEnsure all components are fully dissolved. This compound is highly water-soluble, but if other components precipitate, gentle warming may be required.[2]

Visualizations

experimental_workflow cluster_0 Step 1: Preparation of Alkyne-Modified RNA cluster_1 Step 2: CuAAC Click Reaction cluster_2 Step 3: Analysis a Linearized DNA Template b In Vitro Transcription (with Alkyne-NTPs) a->b c DNase I Treatment b->c d RNA Purification c->d e Alkyne-Modified RNA d->e h Click Reaction e->h f This compound f->h g CuSO4 + THPTA + Sodium Ascorbate g->h i Purification of Labeled RNA h->i j Sulfo-Cy5 Labeled RNA i->j k Spectrophotometry (Quantification & DoL) j->k l Fluorescence Gel Electrophoresis j->l click_chemistry_reaction RNA_Alkyne Alkyne-Modified RNA R-C≡CH Labeled_RNA Sulfo-Cy5 Labeled RNA R-Triazole-Sulfo-Cy5 RNA_Alkyne->Labeled_RNA Sulfo_Cy5_Azide This compound Sulfo-Cy5-N₃ Sulfo_Cy5_Azide->Labeled_RNA Catalyst {Cu(I) Catalyst | (from CuSO₄ + Na-Ascorbate)} Catalyst->Labeled_RNA CuAAC Reaction

References

Sulfo-Cy5 Azide in Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 azide (B81097) is a water-soluble, far-red fluorescent dye that has become an invaluable tool in biological research, particularly in the field of flow cytometry.[1][2] Its utility stems from the presence of a bioorthogonal azide group, which allows for highly specific covalent labeling of target molecules through "click chemistry" reactions.[3] This application note provides detailed protocols and quantitative data for the use of Sulfo-Cy5 azide in various flow cytometry applications, including the analysis of cell surface and intracellular markers.

The core principle behind the use of this compound in cellular analysis involves a two-step process. First, a bioorthogonal reactive group, typically an alkyne, is introduced into the cellular component of interest. This can be achieved through metabolic labeling, where cells are fed unnatural sugars or amino acids bearing an alkyne group, or by using antibodies or other targeting molecules conjugated to an alkyne. Subsequently, the cells are treated with this compound, which specifically and efficiently reacts with the alkyne-modified targets via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5] The resulting fluorescently labeled cells can then be readily analyzed by flow cytometry.

The far-red emission of Sulfo-Cy5 minimizes background autofluorescence from biological samples, leading to a high signal-to-noise ratio.[1] Its high water solubility prevents aggregation and ensures efficient labeling in aqueous buffers.[2]

Data Presentation

Spectral Properties of Sulfo-Cy5
PropertyValueReference
Excitation Maximum (Ex)~646 - 651 nm[][7]
Emission Maximum (Em)~662 - 672 nm[][7]
Molar Extinction Coefficient~250,000 - 271,000 cm⁻¹M⁻¹[]
Quantum Yield (Φ)~0.2[]
Recommended LaserRed (633 nm, 640 nm)
Recommended Reagent Concentrations for Cell Labeling
ReagentApplicationRecommended ConcentrationIncubation TimeReference
Ac4ManNAz (Metabolic Labeling)Cell Surface Glycan Labeling10 - 50 µM1 - 3 days[8][9]
This compound (CuAAC)Cell Surface Labeling1 - 10 µM10 - 30 minutes
Copper(II) Sulfate (CuSO₄) (CuAAC)Cell Surface Labeling50 - 100 µM10 - 30 minutes[4][10]
THPTA (CuAAC Ligand)Cell Surface Labeling250 - 500 µM10 - 30 minutes[4][10]
Sodium Ascorbate (CuAAC)Cell Surface Labeling1 - 5 mM10 - 30 minutes[4][10]
DBCO-functionalized molecule (SPAAC)Cell Surface Labeling5 - 20 µM30 - 60 minutes[1]
This compound (SPAAC)Cell Surface Labeling5 - 20 µM30 - 60 minutes[1]

Experimental Protocols

Protocol 1: Cell Surface Glycan Labeling using Metabolic Glycoengineering and Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the labeling of cell surface sialoglycans by metabolically incorporating an azide-modified sugar (Ac4ManNAz) into the glycan structures, followed by a CuAAC reaction with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Flow cytometer

Procedure:

  • Metabolic Labeling:

    • Seed cells in a culture plate and allow them to adhere overnight.

    • Prepare a stock solution of Ac4ManNAz in sterile DMSO.

    • Add Ac4ManNAz to the cell culture medium to a final concentration of 10-50 µM. A vehicle-only control (DMSO) should be run in parallel.

    • Incubate the cells for 1-3 days to allow for the incorporation of the azido (B1232118) sugar into cell surface glycans.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Wash the cells three times with ice-cold PBS containing 1% BSA.

  • Copper-Catalyzed Click Chemistry (CuAAC) Reaction:

    • Resuspend the cell pellet in PBS with 1% BSA at a concentration of 1 x 10⁶ cells/mL.

    • Prepare the click reaction cocktail by adding the following reagents sequentially to the cell suspension:

      • This compound to a final concentration of 1-10 µM.

      • Copper(II) Sulfate (CuSO₄) to a final concentration of 50-100 µM.

      • THPTA to a final concentration of 250-500 µM.

      • Freshly prepared Sodium Ascorbate to a final concentration of 1-5 mM.

    • Gently mix the components.

    • Incubate the cells for 10-30 minutes at room temperature, protected from light.

  • Washing and Flow Cytometry Analysis:

    • Wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.

    • Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA and 2 mM EDTA).

    • Analyze the cells using a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and appropriate emission filters for Cy5.

Protocol 2: Intracellular Protein Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general method for labeling an intracellular protein that has been modified to contain a strained alkyne (e.g., DBCO), followed by a SPAAC reaction with this compound.

Materials:

  • Cells expressing the DBCO-modified protein of interest

  • PBS

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin (B1150181) in PBS)

  • This compound

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells as described in Protocol 1.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction:

    • Wash the cells once with PBS containing 1% BSA.

    • Resuspend the permeabilized cells in PBS with 1% BSA.

    • Add this compound to a final concentration of 5-20 µM.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Flow Cytometry Analysis:

    • Wash the cells three times with PBS containing 1% BSA.

    • Resuspend the cells in an appropriate buffer for flow cytometry.

    • Analyze the cells using a flow cytometer with the appropriate settings for Cy5.

Visualizations

G Workflow for Cell Surface Glycan Labeling (CuAAC) cluster_0 Metabolic Labeling cluster_1 Click Reaction (CuAAC) cluster_2 Analysis Cell Culture Cell Culture Add Ac4ManNAz Add Ac4ManNAz Cell Culture->Add Ac4ManNAz Incubation (1-3 days) Incubation (1-3 days) Add Ac4ManNAz->Incubation (1-3 days) Harvest & Wash Cells Harvest & Wash Cells Incubation (1-3 days)->Harvest & Wash Cells Resuspend Cells Resuspend Cells Harvest & Wash Cells->Resuspend Cells Add Click Cocktail Add Click Cocktail (this compound, CuSO4, THPTA, NaAscorbate) Resuspend Cells->Add Click Cocktail Incubation (10-30 min) Incubation (10-30 min) Add Click Cocktail->Incubation (10-30 min) Wash Cells Wash Cells Incubation (10-30 min)->Wash Cells Flow Cytometry Flow Cytometry Wash Cells->Flow Cytometry

Caption: Workflow for cell surface glycan labeling via CuAAC.

G Workflow for Intracellular Protein Labeling (SPAAC) cluster_0 Cell Preparation cluster_1 Click Reaction (SPAAC) cluster_2 Analysis Harvest & Wash Harvest & Wash Fixation Fixation Harvest & Wash->Fixation Permeabilization Permeabilization Fixation->Permeabilization Resuspend Cells Resuspend Cells Permeabilization->Resuspend Cells Add this compound Add this compound Resuspend Cells->Add this compound Incubation (30-60 min) Incubation (30-60 min) Add this compound->Incubation (30-60 min) Wash Cells Wash Cells Incubation (30-60 min)->Wash Cells Flow Cytometry Flow Cytometry Wash Cells->Flow Cytometry

Caption: Workflow for intracellular protein labeling via SPAAC.

G Sialic Acid Biosynthesis & Metabolic Labeling ManNAc ManNAc SialicAcid Sialic Acid ManNAc->SialicAcid Biosynthetic Pathway Ac4ManNAz Ac4ManNAz (unnatural sugar) ManNAz ManNAz Ac4ManNAz->ManNAz Cellular Enzymes AzidoSialicAcid Azido-Sialic Acid ManNAz->AzidoSialicAcid CellSurface Cell Surface Glycoproteins SialicAcid->CellSurface AzidoSialicAcid->CellSurface

Caption: Metabolic incorporation of Ac4ManNAz into sialic acid.

References

Application Notes and Protocols: Sulfo-Cy5 Azide Labeling in Fixed Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the fluorescent labeling of alkyne-modified biomolecules in fixed cells using Sulfo-Cy5 azide (B81097). This method utilizes the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] Sulfo-Cy5 is a bright, water-soluble, and photostable cyanine (B1664457) dye that fluoresces in the far-red region of the spectrum (excitation/emission maxima ~647/663 nm), which helps to minimize autofluorescence from biological samples.[4][5][6][7] This protocol is applicable for visualizing a wide range of biomolecules, including proteins, glycans, and nucleic acids, that have been metabolically, enzymatically, or chemically tagged with an alkyne group.

The workflow typically involves two main stages: the incorporation of an alkyne-containing precursor into the biomolecule of interest within the cell, followed by cell fixation and the specific "click" reaction with Sulfo-Cy5 azide to attach the fluorescent label.[4] The water-soluble nature of this compound makes it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[6][8]

Data Presentation

The following table summarizes the recommended concentrations and conditions for the key reagents used in the this compound labeling protocol. Optimization may be required depending on the specific cell type, the abundance of the target molecule, and the imaging system used.

ReagentStock Solution ConcentrationFinal ConcentrationKey Considerations
This compound1 mM in DMSO1-10 µMTitration is recommended to achieve the optimal signal-to-noise ratio. Protect from light.
Copper(II) Sulfate (CuSO₄)10-20 mM in sterile water100 µMShould be premixed with the ligand before adding to the cell sample.[1][2]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)50-100 mM in sterile water500 µMA water-soluble ligand that stabilizes the Cu(I) ion and protects cells from copper toxicity.[1][9] A 5:1 ligand to copper ratio is common.[10]
Sodium Ascorbate100-300 mM in sterile water2.5-5 mMMust be prepared fresh immediately before use to act as a reducing agent.[1] Add to the reaction mixture last to initiate the click reaction.[2]

Experimental Protocols

This protocol provides a step-by-step guide for labeling alkyne-modified molecules in fixed, permeabilized cells.

Materials
  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • THPTA ligand

  • Sodium Ascorbate

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA) for fixation (e.g., 4% solution in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Wash Buffer (e.g., PBS containing 1% BSA)

  • Nuclease-free water

  • Cells grown on coverslips or imaging plates, containing alkyne-modified biomolecules.

Protocol
  • Cell Fixation and Permeabilization: a. Wash cells twice with PBS. b. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each. d. Permeabilize the cells by incubating with a permeabilization buffer for 10-15 minutes at room temperature. e. Wash the cells three times with PBS for 5 minutes each.

  • Preparation of Click Reaction Cocktail:

    • Important: Prepare the Sodium Ascorbate solution fresh and add it to the cocktail immediately before use. The reagents should be added in the specified order to ensure proper complex formation.[2] a. In a microcentrifuge tube, prepare the click reaction cocktail. For a 1 mL final volume, add the components in the following order: i. 875 µL of PBS ii. 10 µL of 100 mM THPTA solution (final concentration: 1 mM, however 500 µM is also commonly used) iii. 10 µL of 20 mM CuSO₄ solution (final concentration: 200 µM, however 100 µM is also commonly used) iv. Vortex the mixture briefly. v. 5 µL of 1 mM this compound stock solution (final concentration: 5 µM; this can be optimized between 1-10 µM) b. Immediately before adding to the cells, add 100 µL of freshly prepared 100 mM Sodium Ascorbate (final concentration: 10 mM, however 5mM is also commonly used). Mix gently by pipetting.

  • Labeling Reaction: a. Remove the final PBS wash from the cells. b. Add the freshly prepared click reaction cocktail to the cells, ensuring the entire surface is covered. c. Incubate for 10-30 minutes at room temperature, protected from light.[4]

  • Washing: a. Remove the click reaction cocktail. b. Wash the cells three times with Wash Buffer for 5 minutes each to remove unreacted reagents.[4] c. (Optional) A final wash with PBS can be performed.

  • Counterstaining and Imaging: a. (Optional) Counterstain the nuclei with a suitable dye (e.g., DAPI). b. Mount the coverslips onto microscope slides with an appropriate mounting medium. c. Image the cells using a fluorescence microscope or confocal microscope with the appropriate filter sets for Sulfo-Cy5 (Excitation: ~647 nm, Emission: ~663 nm) and any counterstains used.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_cell_culture Cell Culture & Modification cluster_fix_perm Cell Preparation cluster_click_reaction Click Chemistry Labeling cluster_imaging Analysis Metabolic_Labeling 1. Metabolic Labeling (Incorporate Alkyne Precursor) Fixation 2. Fixation (e.g., 4% PFA) Metabolic_Labeling->Fixation Cell_Culture Cell Culture Cell_Culture->Metabolic_Labeling Permeabilization 3. Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Prepare_Cocktail 4. Prepare Click Cocktail (CuSO4, THPTA, this compound, Sodium Ascorbate) Permeabilization->Prepare_Cocktail Incubation 5. Incubation (10-30 min, RT, dark) Prepare_Cocktail->Incubation Washing 6. Washing Incubation->Washing Imaging 7. Fluorescence Imaging Washing->Imaging

Caption: Workflow for this compound labeling in fixed cells.

Generalized Signaling Pathway Visualization

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_unbound Receptor (Alkyne-tagged) Receptor_bound Ligand-Receptor Complex (Alkyne-tagged) Signaling_Cascade Downstream Signaling Cascade Receptor_bound->Signaling_Cascade Activation Endosome Endosome with Labeled Receptor Receptor_bound->Endosome Internalization Ligand Ligand Ligand->Receptor_unbound Binding SulfoCy5 This compound + Click Reaction Endosome->SulfoCy5 Visualization

Caption: Visualizing receptor internalization via Sulfo-Cy5 labeling.

References

Sulfo-Cy5 Azide: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 azide (B81097) is a water-soluble, far-red fluorescent dye that is an invaluable tool for the specific labeling of biomolecules in aqueous environments.[1][2] Its azide functional group allows for its covalent attachment to alkyne-modified molecules via a highly efficient and bioorthogonal click chemistry reaction.[3] This specificity, combined with the dye's exceptional photophysical properties, makes it an ideal probe for a variety of fluorescence microscopy applications, including the imaging of cells and tissues.[1][4] The sulfonate groups enhance its water solubility, which is advantageous for labeling sensitive biological samples like proteins and for in vivo imaging with minimal background interference.[1][] Sulfo-Cy5 is a bright and photostable dye with a high molar extinction coefficient, ensuring a strong fluorescent signal for sensitive detection.[2][]

This document provides detailed application notes and experimental protocols for the use of Sulfo-Cy5 azide in fluorescence microscopy, with a focus on cell and tissue labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Data Presentation

The photophysical and chemical properties of this compound and the related Sulfo-Cy5.5 azide are summarized in the table below for easy comparison. These properties are critical for designing fluorescence microscopy experiments and selecting the appropriate instrumentation.

PropertyThis compoundSulfo-Cy5.5 AzideReference(s)
Molecular Weight ~833.01 g/mol ~999.2 g/mol [6][7]
Excitation Maximum (Ex) ~647 nm~678 nm[6][8]
Emission Maximum (Em) ~663 nm~694 nm[6][8]
Molar Extinction Coefficient (ε) ~250,000 L·mol⁻¹·cm⁻¹~190,000 L·mol⁻¹·cm⁻¹[6][8]
Solubility Water, DMSO, DMFWater, DMSO, DMF[6][8]
Purity (HPLC) ≥ 90-95%≥ 90%[6][7]
Storage Conditions -20°C, protected from light-20°C, protected from light[6][8]

Experimental Protocols

Labeling of Cell Surface Glycans via Metabolic Glycoengineering and Click Chemistry

This protocol describes a two-step method for fluorescently labeling cell surface glycans. First, cells are metabolically engineered to incorporate an unnatural sugar containing an azide group into their surface glycans. Subsequently, the azide-modified glycans are labeled with an alkyne-functionalized Sulfo-Cy5 dye via a click chemistry reaction. A similar workflow can be adapted for labeling with this compound by using an alkyne-modified sugar.[9]

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) for metabolic labeling

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium Ascorbate (B8700270) (must be freshly prepared)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fluorescence microscope with appropriate filter sets for Sulfo-Cy5

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate the cells with Ac4ManNAz in the culture medium for 1-3 days to allow for metabolic incorporation of the azido (B1232118) sugar into cell surface glycans.[9] The optimal concentration of Ac4ManNAz should be determined empirically for each cell line.

  • Preparation for Click Chemistry:

    • Harvest the cells and wash them three times with cold PBS containing 1% BSA.

    • Resuspend the cells in PBS with 1% BSA at a concentration of 1 x 10⁶ cells/mL.[9]

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.[10]

    • Prepare a 20 mM stock solution of CuSO₄ in sterile water.[10]

    • Prepare a 100 mM stock solution of THPTA in sterile water.[10]

    • Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in sterile water immediately before use. [9][10]

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, prepare the click reaction cocktail. For a 100 µL final reaction volume, add the reagents in the following order:

      • Cell suspension

      • This compound to a final concentration of 1-10 µM.[9]

      • Premix of CuSO₄ and THPTA. A final copper concentration of 50-100 µM is often sufficient, with a 1:5 molar ratio of CuSO₄ to THPTA being a common starting point.[10][11]

      • Freshly prepared sodium ascorbate to a final concentration of 1-5 mM.[9][11]

    • Gently mix the components.

    • Incubate the reaction for 10-30 minutes at room temperature, protected from light.[9]

  • Washing and Imaging:

    • Wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.[9]

    • Resuspend the cells in an appropriate imaging buffer.

    • Mount the cells on a microscope slide and image using a fluorescence microscope equipped with filters suitable for Sulfo-Cy5 (Excitation: ~647 nm, Emission: ~663 nm).[6]

Immunofluorescence Staining of Tissue Sections

This protocol provides a general workflow for the immunofluorescent staining of tissue sections using a primary antibody followed by a secondary antibody conjugated to Sulfo-Cy5.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections on microscope slides

  • Xylene and graded ethanol (B145695) series (for FFPE sections)

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Wash buffer (e.g., PBS with 0.1% Tween 20)

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody specific to the target antigen

  • Secondary antibody conjugated to Sulfo-Cy5

  • Nuclear counterstain (e.g., DAPI) (optional)

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration (for FFPE sections):

    • Immerse slides in xylene to remove paraffin.

    • Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by deionized water.[12]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval buffer and heating in a microwave, pressure cooker, or water bath.[12]

    • Allow the slides to cool to room temperature.

  • Permeabilization and Blocking:

    • If targeting an intracellular antigen, permeabilize the sections with a buffer containing Triton X-100.[12]

    • Incubate the sections with blocking buffer for at least 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the slides three times with wash buffer.

    • Dilute the Sulfo-Cy5-conjugated secondary antibody in the blocking buffer.

    • Incubate the sections with the secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the slides extensively with wash buffer.[12]

    • (Optional) Incubate with a nuclear counterstain like DAPI.[12]

    • Wash the slides with wash buffer.

    • Apply a drop of antifade mounting medium and cover with a coverslip.[12]

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filter sets for Sulfo-Cy5 and the counterstain.

Mandatory Visualizations

experimental_workflow prep Sample Preparation (Cell Culture or Tissue Sectioning) metabolic_label Metabolic Labeling (e.g., with Ac4ManNAz) prep->metabolic_label For Glycan Labeling fix_perm Fixation & Permeabilization prep->fix_perm For Immunofluorescence click_reaction Click Chemistry Reaction (this compound + Alkyne) metabolic_label->click_reaction ab_incubation Antibody Incubation (Primary & Sulfo-Cy5 Secondary) fix_perm->ab_incubation wash Washing Steps click_reaction->wash ab_incubation->wash mount Mounting wash->mount image Fluorescence Microscopy (Imaging) mount->image

Caption: Experimental workflow for fluorescence microscopy using this compound.

click_chemistry_pathway alkyne Alkyne-modified Biomolecule product Fluorescently Labeled Biomolecule alkyne->product azide This compound azide->product catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) catalyst->product Catalyzes Cycloaddition

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) signaling pathway.

References

Labeling Oligonucleotides with Sulfo-Cy5 Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of fluorescent dyes to oligonucleotides is a cornerstone technique in molecular biology, enabling a wide range of applications from in vitro diagnostics to in vivo imaging. Sulfo-Cy5 azide (B81097) is a water-soluble, bright, far-red fluorescent dye ideally suited for labeling oligonucleotides. Its azide functional group allows for highly specific and efficient conjugation to alkyne-modified oligonucleotides via "click chemistry," a bioorthogonal reaction that proceeds with high yield under mild, aqueous conditions. This document provides detailed protocols for labeling oligonucleotides with Sulfo-Cy5 azide, purification of the conjugate, and its application in studying protein-DNA interactions.

Sulfo-Cy5 exhibits strong absorption and emission in the red and far-red region of the spectrum, minimizing background fluorescence from biological samples. The sulfonate groups enhance its water solubility, making it compatible with biological buffers and reducing the need for organic co-solvents that can be detrimental to the structure and function of biomolecules.

Key Features of this compound

PropertyValue
Molecular Weight 833.01 g/mol [1][2]
Excitation Maximum (Ex) ~647-648 nm[3]
Emission Maximum (Em) ~655-671 nm[2][3]
Extinction Coefficient ~250,000 cm⁻¹M⁻¹[3]
Reactive Group Azide (-N₃)
Solubility Water, DMSO, DMF[2][3]

Experimental Protocols

This section details the protocols for labeling an alkyne-modified oligonucleotide with this compound using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by purification and characterization of the labeled product.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the labeling of an alkyne-modified oligonucleotide with this compound.

Materials and Reagents:

  • Alkyne-modified oligonucleotide

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • 2 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • Microcentrifuge tubes

Reagent Preparation:

  • Alkyne-Oligonucleotide Stock Solution: Dissolve the lyophilized alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.

  • This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store in the dark at -20°C.

  • Copper(II) Sulfate Stock Solution: Prepare a 100 mM solution of CuSO₄ in nuclease-free water.

  • Ligand Stock Solution (THPTA or TBTA): Prepare a 100 mM solution of the chosen ligand in nuclease-free water (for THPTA) or DMSO (for TBTA).

  • Sodium Ascorbate Stock Solution: Freshly prepare a 1 M solution of sodium ascorbate in nuclease-free water immediately before use.

Labeling Reaction Procedure:

  • In a microcentrifuge tube, combine the following reagents in the order listed:

    • Nuclease-free water to bring the final reaction volume to 100 µL.

    • 10 µL of 1 mM alkyne-oligonucleotide.

    • 20 µL of 2 M TEAA buffer, pH 7.0.

    • 1.5 µL of 10 mM this compound stock solution (1.5-fold molar excess).

  • Vortex the mixture gently.

  • Prepare the catalyst premix in a separate tube:

    • 1 µL of 100 mM CuSO₄ stock solution.

    • 5 µL of 100 mM ligand stock solution.

  • Vortex the catalyst premix and add it to the reaction mixture.

  • Initiate the reaction by adding 5 µL of freshly prepared 1 M sodium ascorbate.

  • Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light.

Quantitative Parameters for CuAAC Labeling:

ParameterRecommended Value
Oligonucleotide Concentration 100 µM
This compound Molar Excess 1.5 - 5 fold
Copper(II) Sulfate Concentration 1 mM
Ligand Concentration 5 mM
Sodium Ascorbate Concentration 50 mM
Reaction Time 1 - 4 hours
Reaction Temperature Room Temperature (20-25°C)
Typical Labeling Efficiency > 90%

dot

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_purification Purification & Analysis Oligo Alkyne-Oligo Stock (1 mM) Mix Combine Oligo, Dye, and Buffer Oligo->Mix Dye This compound Stock (10 mM) Dye->Mix CuSO4 CuSO4 Stock (100 mM) Catalyst Prepare Catalyst (CuSO4 + Ligand) CuSO4->Catalyst Ligand Ligand Stock (100 mM) Ligand->Catalyst Ascorbate Sodium Ascorbate Stock (1 M, Fresh) React Initiate with Sodium Ascorbate Ascorbate->React Mix->React Catalyst->React Purify HPLC Purification React->Purify Incubate 1-4h Analyze Characterization (UV-Vis, MS) Purify->Analyze PullDown_Workflow cluster_prep Probe & Lysate Preparation cluster_binding Binding & Capture cluster_analysis Elution & Analysis Oligo Sulfo-Cy5 Labeled Oligo (Bait) Incubate Incubate Bait Oligo with Cell Lysate Oligo->Incubate Beads Streptavidin-coated Magnetic Beads Capture Capture Complexes with Beads Beads->Capture Lysate Cell Nuclear Extract (Prey) Lysate->Incubate Incubate->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE, Western Blot, or Mass Spec Elute->Analyze TFBS_Pathway cluster_stimulus Cellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_assay Pull-Down Assay Stimulus Inflammatory Signal (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Translocation NFkB_release->NFkB_translocation DNA_binding NF-κB Binds to Target DNA Sequence NFkB_translocation->DNA_binding Gene_expression Target Gene Transcription DNA_binding->Gene_expression Probe Sulfo-Cy5 Oligo Probe (with NF-κB site) DNA_binding->Probe PullDown Pull-Down from Cell Lysate Probe->PullDown Detection Detection of Bound NF-κB PullDown->Detection

References

Application Notes and Protocols for Sulfo-Cy5 Azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Sulfo-Cy5 azide (B81097) in click chemistry reactions. Sulfo-Cy5 azide is a water-soluble, near-infrared (NIR) fluorescent probe ideal for labeling biomolecules.[1] Its azide group allows for covalent conjugation to molecules containing either a terminal alkyne through a copper-catalyzed reaction or a strained cyclooctyne (B158145) in a copper-free reaction.[2]

The two primary click chemistry approaches for this compound are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used reaction that joins an azide with a terminal alkyne to form a stable triazole linkage.[1][3] This reaction is known for its rapid kinetics and high yields but requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[4][5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[6][7] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide due to the ring strain.[6][8]

Data Presentation

The following tables summarize the key properties of this compound and provide a comparison of the click chemistry modalities.

Table 1: Photophysical and Chemical Properties of this compound

Property Value Reference(s)
Molecular Weight ~833 - 999.2 g/mol [1][9]
Excitation Maximum (λex) ~646 - 678 nm [1][10]
Emission Maximum (λem) ~662 - 694 nm [1][10]
Molar Extinction Coefficient ~190,000 - 251,000 cm⁻¹M⁻¹ [1][9]
Solubility Water, DMSO, DMF [1][11]

| Storage | -20°C, protected from light |[2][9][12] |

Table 2: Comparison of Click Chemistry Reaction Kinetics

Reaction Type Reactants Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Key Features
CuAAC Terminal Alkyne + Azide 10¹ - 10⁴ Requires a copper(I) catalyst; reaction rate is influenced by the choice of ligand.[1][7]

| SPAAC | Strained Alkyne (e.g., DBCO) + Azide | ~0.6 - 1.0 (for DBCO with Benzyl Azide) | Catalyst-free, driven by ring strain; ideal for live-cell applications.[6] |

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol details the labeling of a protein containing a terminal alkyne with this compound using a copper catalyst.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand solution (e.g., 100 mM in water)

  • Sodium Ascorbate (freshly prepared 100 mM solution in water)

  • Purification column (e.g., size-exclusion chromatography desalting column like Sephadex G-25)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.[1] Store at -20°C, protected from light.

    • Ensure all other solutions are prepared and readily available. A fresh solution of sodium ascorbate is critical for efficient reaction.[4]

  • Reaction Setup (Example for 100 µL final volume):

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-modified protein (e.g., to a final concentration of 100 µM).

      • Reaction Buffer (e.g., PBS) to bring the volume to 80 µL.

      • 2 µL of 10 mM this compound (for a 2-fold molar excess, final concentration: 200 µM). The optimal ratio may need to be determined empirically, but a 1.5 to 2-fold molar excess is a good starting point.[4]

    • In a separate tube, premix the catalyst and ligand. A 1:5 molar ratio of CuSO₄ to THPTA is common.[1]

      • 0.5 µL of 20 mM CuSO₄

      • 2.5 µL of 100 mM THPTA

    • Add the 3 µL of the premixed catalyst/ligand solution to the reaction tube. A final copper concentration of 50-100 µM is often sufficient.[1]

    • Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM).[4]

    • Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[1] Reaction times can range from 30 minutes to 4 hours depending on reactant concentrations.[4]

  • Purification:

    • Remove unreacted this compound and catalyst components by purifying the labeled protein using a size-exclusion desalting column.[1]

  • Analysis:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~678 nm (for Sulfo-Cy5).[1]

Table 3: Recommended Reaction Conditions for CuAAC with this compound

Component Recommended Concentration Range Notes
Copper (CuSO₄) 50 - 250 µM Start at the lower end to minimize potential dye degradation.[4]
Ligand (THPTA) 5-fold molar excess over copper Protects the Cu(I) catalyst and minimizes dye/biomolecule damage.[4][5]
Sodium Ascorbate 1 - 5 mM Must be freshly prepared.[1][4]
This compound 1.5 to 10-fold molar excess over alkyne The optimal ratio depends on the alkyne concentration and should be determined empirically.[1][4]
pH 7.0 - 8.0 CuAAC is generally tolerant of a wide pH range.[4]

| Reaction Time | 30 minutes - 4 hours | Monitor reaction progress if possible.[4] |

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Stock Solutions: - Alkyne-Biomolecule - this compound - CuSO4/THPTA - Sodium Ascorbate r1 Combine Biomolecule, Azide, and Buffer p1->r1 r2 Add CuSO4/THPTA Premix r1->r2 r3 Initiate with Sodium Ascorbate r2->r3 r4 Incubate at RT (30-60 min) r3->r4 a1 Purify via Size-Exclusion Chromatography r4->a1 a2 Analyze Conjugate (Spectroscopy, SDS-PAGE) a1->a2

Caption: General experimental workflow for CuAAC labeling.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of a DBCO-Modified Protein

This protocol describes the copper-free labeling of a protein modified with a strained alkyne (e.g., DBCO) with this compound.

Materials:

  • DBCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or water

  • Purification column (e.g., size-exclusion chromatography, SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or water (e.g., 10 mM).[6] Store at -20°C, protected from light.

    • Ensure the DBCO-modified protein solution is at a suitable concentration (e.g., 1-10 mg/mL).[6]

  • SPAAC Conjugation:

    • In a reaction tube, combine the DBCO-modified protein with this compound. A 2- to 4-fold molar excess of the this compound over the protein is recommended as a starting point.[6]

    • If DMSO is used for the azide stock, ensure the final concentration in the reaction mixture is kept below 10% to avoid protein denaturation.[6]

  • Incubation:

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking, protected from light.[6]

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[6]

    • Collect the fractions containing the labeled protein.

  • Analysis:

    • Confirm the success of the labeling by measuring the absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5).[6] The reaction progress can also be monitored by SDS-PAGE, observing a shift in the fluorescent band.[6]

Table 4: Recommended Reaction Conditions for SPAAC with this compound

Component Recommended Value Notes
Reactant Partner DBCO-modified biomolecule Other strained alkynes like BCN or DIBO can also be used.[6]
This compound 2 to 4-fold molar excess over DBCO-biomolecule An equimolar ratio or slight excess can also be used, especially in cellular labeling.[6]
Temperature 4°C to 37°C Reaction can be performed at room temperature, 4°C for extended periods, or 37°C for cellular applications.[6]

| Reaction Time | 2 - 4 hours (protein) or 30-60 min (cells) | Can be extended overnight at 4°C for protein labeling.[6] |

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Solutions: - DBCO-Biomolecule - this compound r1 Combine DBCO-Biomolecule and this compound p1->r1 r2 Incubate (e.g., 2-4h at RT or overnight at 4°C) r1->r2 a1 Purify via Size-Exclusion Chromatography r2->a1 a2 Analyze Conjugate (Spectroscopy, SDS-PAGE) a1->a2

Caption: General experimental workflow for SPAAC labeling.

Protocol 3: SPAAC Labeling of Metabolically-Labeled Live Cells

This protocol describes the fluorescent labeling of live cells that have incorporated an azide-containing sugar into their surface glycans. Labeling is achieved using a DBCO-functionalized Sulfo-Cy5 dye.

Materials:

  • Cells seeded in a suitable culture vessel (e.g., glass-bottom dishes)

  • Azido (B1232118) sugar (e.g., Ac₄ManNAz) stock solution in DMSO

  • DBCO-Sulfo-Cy5

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium with HEPES)

  • PBS (Phosphate-Buffered Saline)

  • Fluorescence microscope with appropriate filter sets for Cy5.5

Procedure:

  • Metabolic Labeling:

    • One day after seeding cells, add an azide-containing sugar (e.g., Ac₄ManNAz) to the culture medium at a final concentration of 10-50 µM.[6]

    • Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 1 to 3 days to allow for the incorporation of the azido sugar into cell surface glycans.[6]

  • SPAAC Reaction (Live Cell Staining):

    • Wash the cells twice with pre-warmed PBS to remove unincorporated azido sugar.

    • Prepare the labeling solution by diluting DBCO-Sulfo-Cy5 in pre-warmed live-cell imaging buffer to a final concentration of 5-20 µM.

    • Add the labeling solution to the azide-labeled cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.[6]

  • Washing and Imaging:

    • Wash the cells three times with pre-warmed PBS to remove unbound dye.[6]

    • Add fresh imaging buffer to the cells.

    • Visualize the fluorescently labeled cells using a fluorescence microscope with appropriate filters for Cy5.5 (Ex: ~675 nm, Em: ~694 nm).[6]

Bioorthogonal_Labeling cluster_modification Step 1: Biomolecule Modification cluster_labeling Step 2: Bioorthogonal Ligation cluster_result Step 3: Detection B Native Biomolecule (e.g., Protein, Glycan) M Metabolic or Chemical Introduction of Bioorthogonal Handle B->M B_mod Modified Biomolecule (with Alkyne or Azide) M->B_mod Click Click Reaction (CuAAC or SPAAC) B_mod->Click Specific Reaction Probe This compound (or DBCO-Sulfo-Cy5) Probe->Click Labeled Fluorescently Labeled Biomolecule Click->Labeled Detect Fluorescence Microscopy / Imaging Labeled->Detect

Caption: Principle of bioorthogonal click chemistry labeling.

Troubleshooting

IssuePotential CauseSuggested SolutionReference(s)
Low or No Reaction Yield (CuAAC) Inactive catalyst (oxidized sodium ascorbate or Cu(I)).Use freshly prepared sodium ascorbate solution. Use deoxygenated buffers.[4]
Copper sequestration by biomolecule (e.g., histidine residues).Increase copper and ligand concentration or add a sacrificial metal like Zn(II).[4][5]
Steric hindrance.Use a longer linker on the azide or alkyne. Perform the reaction under denaturing conditions (with caution).[4]
High Background Fluorescence Unreacted this compound.Ensure thorough purification after the reaction (e.g., size-exclusion chromatography, dialysis).[4]
Decreased Fluorescence of Product Dye degradation by reactive oxygen species (ROS) in CuAAC.Use a sufficient excess of a protective ligand like THPTA (e.g., 5:1 ligand-to-copper ratio). Minimize reaction time and use the lowest effective copper concentration.[4]

References

Illuminating Biology in Real-Time: Sulfo-Cy5 Azide for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 azide (B81097) is a water-soluble, near-infrared (NIR) fluorescent dye that has emerged as a powerful tool for in vivo imaging. Its azide functional group allows for highly specific and stable labeling of biomolecules through "click chemistry," a bioorthogonal reaction that does not interfere with native biological processes. The sulfonated nature of the dye enhances its water solubility, making it ideal for use in physiological environments and reducing non-specific binding. With an excitation maximum around 646 nm and an emission maximum around 662 nm, Sulfo-Cy5's fluorescence falls within the NIR window, enabling deep tissue penetration and minimizing autofluorescence from biological tissues. This makes it an excellent candidate for a variety of in vivo applications, including cell tracking, tumor imaging, and monitoring the biodistribution of therapeutic agents.

This document provides detailed protocols for utilizing Sulfo-Cy5 azide in in vivo imaging applications, guidance on data interpretation, and a summary of its key characteristics.

Key Properties of this compound

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for designing and executing successful in vivo imaging experiments.

PropertyValueReference(s)
Excitation Maximum (λex)~646 nm[1][2]
Emission Maximum (λem)~662 nm[1][2]
Molar Extinction Coefficient~271,000 cm⁻¹M⁻¹[1][2]
Fluorescence Quantum Yield~0.28[1][2]
Molecular Weight~762.98 g/mol (as potassium salt)[2]
SolubilityHigh in water, DMSO, DMF[1]
Storage ConditionsStore at -20°C in the dark.[1]

Experimental Protocols

Protocol 1: In Vivo Tracking of Labeled Cells

This protocol describes the labeling of cells with this compound via metabolic glycoengineering and subsequent in vivo imaging. This is a common strategy to track the migration and fate of cells, such as immune cells or cancer cells, within a living animal.

Workflow for In Vivo Cell Tracking

cluster_0 Cell Labeling (In Vitro) cluster_1 In Vivo Imaging A 1. Metabolic Labeling (e.g., Ac4ManNAz) B 2. Click Chemistry (this compound) A->B C 3. Wash & Resuspend Cells B->C D 4. Inject Labeled Cells (e.g., i.v.) C->D Labeled Cells E 5. In Vivo Fluorescence Imaging (e.g., IVIS) D->E F 6. Data Analysis (Biodistribution) E->F cluster_0 Nanoparticle Labeling cluster_1 In Vivo Study A 1. Alkyne-Functionalized Nanoparticles B 2. Click Chemistry (this compound) A->B C 3. Purification (e.g., Dialysis, SEC) B->C D 4. Inject Labeled Nanoparticles (e.g., i.v.) C->D Labeled Nanoparticles E 5. In Vivo Fluorescence Imaging D->E F 6. Ex Vivo Organ Imaging & Quantification E->F cluster_0 Cellular Process Ligand Ligand Receptor Receptor (Alkyne-labeled) Ligand->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Click_Reaction Click Reaction Receptor->Click_Reaction Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response SulfoCy5 This compound SulfoCy5->Click_Reaction

References

Visualizing Glycans with Sulfo-Cy5 Azide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the fluorescent labeling and visualization of glycans, providing researchers, scientists, and drug development professionals with a robust methodology for studying the glycocalyx.

The cell surface is decorated with a complex and dynamic layer of glycans, known as the glycocalyx, which plays a pivotal role in numerous biological processes, including cell-cell recognition, signaling, and immune responses.[1] Alterations in glycosylation are frequently associated with various disease states, making the study of glycans a critical area of research. This document provides a detailed guide to visualizing glycans using Sulfo-Cy5 azide (B81097), a water-soluble, far-red fluorescent dye.[1]

The methodology involves a two-step process: first, the metabolic incorporation of an unnatural azido (B1232118) sugar into the cellular glycans, and second, the specific labeling of these azide-modified glycans with Sulfo-Cy5 azide via a bioorthogonal click chemistry reaction.[1][2] This approach allows for the sensitive and specific detection of glycans using fluorescence microscopy and flow cytometry.[1]

Core Principles: A Two-Step Bioorthogonal Approach

Metabolic labeling with azido sugars leverages the cell's own biosynthetic machinery to incorporate sugar analogs containing an azide group into glycoconjugates.[2][3][4] The azide group is small and biologically inert, ensuring minimal perturbation to the biological system.[2] Once incorporated, these azide-modified glycans can be selectively and covalently tagged with a probe, such as this compound, which contains a complementary functional group for a "click chemistry" reaction.[2][5][6]

The most common click chemistry reactions used for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][6][7]

Experimental Protocols

This section details the protocols for metabolic labeling of cell surface sialoglycans using peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) and subsequent labeling with this compound via CuAAC or SPAAC.

I. Metabolic Labeling of Cells with Ac4ManNAz

This protocol utilizes the cell's metabolic pathway to incorporate N-azidoacetylsialic acid (SiaNAz) into cell surface sialoglycans.[1][2]

Materials:

  • Cells of interest (e.g., adherent or suspension)

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Non-enzymatic cell dissociation solution (for adherent cells)

Protocol:

  • Cell Seeding: Seed cells in the appropriate culture vessel and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells).

  • Preparation of Ac4ManNAz Stock Solution: Prepare a stock solution of Ac4ManNAz in DMSO.

  • Metabolic Labeling: Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM. The optimal concentration should be determined for each cell line to balance labeling efficiency and potential toxicity.[1]

  • Incubation: Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2). Longer incubation times generally lead to higher incorporation of the azido sugar.[1]

  • Cell Harvesting:

    • Adherent cells: Gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

    • Suspension cells: Pellet the cells by centrifugation.

  • Washing: Wash the harvested cells three times with PBS containing 1% BSA to remove any unincorporated Ac4ManNAz.

II. Labeling of Azide-Modified Glycans with this compound

This section provides protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry reactions.

Materials:

  • Azide-labeled cells from Protocol I

  • Sulfo-Cy5 alkyne

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

  • Sodium ascorbate (B8700270)

  • PBS with 1% BSA

Protocol:

  • Prepare Click Chemistry Reagents:

    • Prepare a 10 mM stock solution of CuSO4 in sterile water.

    • Prepare a 50 mM stock solution of THPTA in sterile water.

    • Prepare a 100 mM stock solution of sodium ascorbate in sterile water. Note: This solution must be made fresh immediately before use.[1]

    • Prepare a 1 mM stock solution of Sulfo-Cy5 alkyne in DMSO.

  • Cell Resuspension: Resuspend the washed cell pellet in PBS containing 1% BSA at a concentration of 1 x 10^6 cells/mL.[1]

  • Prepare Click Reaction Cocktail: In a microcentrifuge tube, add the reagents to the cell suspension in the following order:

    • Sulfo-Cy5 alkyne to a final concentration of 1-10 µM.

    • CuSO4 to a final concentration of 100 µM.

    • THPTA to a final concentration of 500 µM.

    • Sodium ascorbate to a final concentration of 5 mM. Gently mix the components.[1]

  • Incubation: Incubate the cells with the click reaction cocktail for 10-30 minutes at room temperature, protected from light.[1]

  • Washing: After incubation, wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.

  • Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

SPAAC offers a copper-free alternative, which can be advantageous for live-cell imaging as it avoids copper-induced cytotoxicity.[6]

Materials:

  • Azide-labeled cells from Protocol I

  • DBCO-Sulfo-Cy5

  • PBS with 1% BSA

Protocol:

  • Cell Resuspension: Resuspend the washed cell pellet in PBS containing 1% BSA at a concentration of 1 x 10^6 cells/mL.

  • SPAAC Reaction: Add DBCO-Sulfo-Cy5 to the cell suspension to a final concentration of 10-50 µM. Titration is recommended to find the optimal concentration.[1]

  • Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[1]

  • Washing: After incubation, wash the cells three times with PBS containing 1% BSA to remove the unreacted probe.

  • Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative parameters for the successful labeling of cell surface glycans. Optimal conditions may vary depending on the cell type and experimental goals.

Table 1: Metabolic Labeling with Ac4ManNAz

ParameterRecommended RangeNotes
Ac4ManNAz Concentration25-50 µMHigher concentrations may lead to toxicity. Optimal concentration should be determined for each cell line.[1]
Incubation Time1-3 daysLonger incubation times generally result in higher incorporation of the azido sugar.[1]

Table 2: Copper-Catalyzed Click Chemistry (CuAAC) Parameters

ReagentFinal ConcentrationNotes
Sulfo-Cy5 Alkyne1-10 µMLower concentrations are typically needed compared to SPAAC reagents.[1]
Copper(II) Sulfate (CuSO4)50-100 µM
Copper Ligand (e.g., THPTA)250-500 µMLigands like THPTA protect cells from copper toxicity and enhance reaction efficiency.[1]
Reducing Agent (e.g., Sodium Ascorbate)1-5 mMA freshly prepared solution is crucial for the efficient reduction of Cu(II) to Cu(I).[1]
Incubation Time10-30 minutes

Table 3: Strain-Promoted Click Chemistry (SPAAC) Parameters

ReagentFinal ConcentrationNotes
DBCO-Sulfo-Cy510-50 µMTitration is recommended to find the optimal balance between signal and background.[1]
Incubation Time30-60 minutesShorter incubation times are a key advantage of the rapid kinetics of SPAAC.[1]

Visualizations

The following diagrams illustrate the key processes involved in visualizing glycans with this compound.

G cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry Labeling cluster_analysis Analysis Ac4ManNAz Ac4ManNAz (Peracetylated N-azidoacetyl-D-mannosamine) Deacetylation Intracellular Deacetylation Ac4ManNAz->Deacetylation ManNAz ManNAz (N-azidoacetyl-D-mannosamine) Deacetylation->ManNAz SiaNAz SiaNAz Biosynthesis (N-azidoacetylneuraminic acid) ManNAz->SiaNAz Glycoconjugate Incorporation into Cell Surface Glycans SiaNAz->Glycoconjugate AzideGlycan Azide-Modified Glycan LabeledGlycan Fluorescently Labeled Glycan AzideGlycan->LabeledGlycan Click Reaction SulfoCy5 This compound SulfoCy5->LabeledGlycan Microscopy Fluorescence Microscopy LabeledGlycan->Microscopy FlowCytometry Flow Cytometry LabeledGlycan->FlowCytometry

A diagram illustrating the two-stage workflow for labeling cell surface glycans.

G cluster_0 cluster_1 Ac4ManNAz Ac4ManNAz (Cell Permeable) CellMembrane Cell Membrane Ac4ManNAz->CellMembrane Enters Cell Esterases Cytosolic Esterases ManNAz ManNAz Esterases->ManNAz Deacetylation SialicAcidPathway Sialic Acid Biosynthetic Pathway ManNAz->SialicAcidPathway CMPSiaNAz CMP-SiaNAz SialicAcidPathway->CMPSiaNAz Sialyltransferases Sialyltransferases CMPSiaNAz->Sialyltransferases Glycoproteins Cell Surface Glycoproteins/Glycolipids Sialyltransferases->Glycoproteins Incorporation

A simplified diagram of the metabolic pathway for Ac4ManNAz incorporation.

Conclusion

The use of this compound in conjunction with metabolic glycoengineering provides a powerful and versatile tool for the visualization and analysis of glycans. The far-red fluorescence of Sulfo-Cy5 minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio.[1] Careful optimization of labeling and reaction conditions is essential for achieving high-quality, reproducible results, which will enable a deeper understanding of the complex world of the glycocalyx.

References

Application Notes and Protocols for Sulfo-Cy5 Azide in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Sulfo-Cy5 azide (B81097), a water-soluble cyanine (B1664457) dye, for the super-resolution imaging of biological structures. Its primary application lies in the precise labeling of biomolecules via "click chemistry," enabling their visualization with nanoscale resolution using techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM).

Introduction to Sulfo-Cy5 Azide

This compound is a bright and photostable fluorescent dye featuring an azide moiety. This functional group allows for its covalent attachment to alkyne-modified biomolecules through a highly specific and bioorthogonal click chemistry reaction. The sulfonated nature of the dye enhances its water solubility, making it ideal for labeling in aqueous environments with minimal use of organic co-solvents, which can be crucial for maintaining the native conformation of proteins.[1] Its spectral properties, with excitation and emission maxima in the far-red region of the spectrum, are advantageous for cellular imaging due to reduced autofluorescence from biological samples.[2]

Key Properties:

  • High Water Solubility: The presence of sulfo-groups ensures excellent solubility in aqueous buffers, minimizing non-specific binding.[3]

  • Bioorthogonal Labeling: The azide group facilitates highly specific covalent labeling of alkyne-modified targets via click chemistry.[2][4]

  • Bright and Photostable: Sulfo-Cy5 is a bright fluorophore with a high extinction coefficient and good quantum yield, making it suitable for demanding imaging applications like super-resolution microscopy.[1][3]

  • Compatibility: Its spectral characteristics are similar to the widely used Cy5 dye, ensuring compatibility with standard fluorescence microscopy and super-resolution imaging systems.[3]

Data Presentation: Photophysical and dSTORM Performance

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λ_abs_)~647 nm
Emission Maximum (λ_em)~663 nm[5]
Molar Extinction Coefficient (ε)~251,000 cm⁻¹M⁻¹[5]
SolubilityWater, DMSO, DMF[6]

Table 2: Typical dSTORM Performance of Alexa Fluor 647 (as a proxy for this compound)

ParameterTypical ValueSignificance in dSTORMReference
Photon Yield (per switching event) ~5,000 - 8,000Higher photon yield leads to better localization precision.[7]
Localization Precision 10 - 20 nmThe achievable resolution of the final super-resolved image.[7]
On/Off Duty Cycle ~0.001A low duty cycle is essential to ensure that only a sparse subset of fluorophores is active at any given time, allowing for individual molecule localization.
Blinking Buffer Requirement Thiol-containing buffer (e.g., MEA or BME) with an oxygen scavenging system (e.g., GLOX)Induces the stochastic blinking of the fluorophore, which is the basis of dSTORM.

Experimental Protocols

The following protocols provide a detailed methodology for labeling and imaging cellular targets with this compound for super-resolution microscopy.

Protocol 1: Metabolic Labeling of Cellular Proteins with an Alkyne-Modified Amino Acid

This protocol describes the incorporation of an alkyne-bearing non-canonical amino acid into newly synthesized proteins, which can then be labeled with this compound.

Materials:

  • Cells of interest cultured on high-precision glass coverslips suitable for microscopy.

  • Methionine-free cell culture medium.

  • L-Homopropargylglycine (HPG) or other alkyne-modified amino acid.

  • Phosphate-buffered saline (PBS).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 3% BSA in PBS).

Procedure:

  • Cell Culture: Culture cells on coverslips to the desired confluency.

  • Methionine Starvation: Replace the normal growth medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete the intracellular pool of methionine.

  • Metabolic Labeling: Replace the starvation medium with methionine-free medium containing the alkyne-modified amino acid (e.g., 50 µM L-Homopropargylglycine) and incubate for the desired labeling period (e.g., 1-4 hours).

  • Washing: Wash the cells three times with warm PBS to remove unincorporated amino acids.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: If labeling intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating with 3% BSA in PBS for 30 minutes.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling with this compound

This protocol details the "click" reaction to covalently attach this compound to the alkyne-modified proteins.

Materials:

Procedure:

  • Prepare Click-iT® Reaction Cocktail (Freshly Prepared):

    • For a 500 µL reaction volume:

      • 430 µL of PBS.

      • 10 µL of 20 mM CuSO₄ solution.

      • 10 µL of a 10 mM this compound solution in DMSO.

      • 50 µL of 100 mM sodium ascorbate solution (freshly prepared).

    • Note: The final concentrations can be optimized. A common starting point is 100-200 µM CuSO₄, 500-1000 µM THPTA (if used), 1-5 mM sodium ascorbate, and 2-10 µM this compound.

  • Labeling Reaction: Add the Click-iT® reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unreacted labeling reagents.

  • Post-fixation (Optional but Recommended): To further stabilize the labeled structures, you can post-fix the cells with 4% PFA for 10 minutes.

  • Final Washes: Wash the cells thoroughly with PBS. The sample is now ready for imaging.

Protocol 3: dSTORM Imaging

This protocol outlines the general procedure for acquiring dSTORM data from cells labeled with this compound.

Materials:

  • dSTORM imaging buffer (see below for composition).

  • A super-resolution microscope equipped for dSTORM.

dSTORM Imaging Buffer Composition:

A common and effective dSTORM buffer for cyanine dyes consists of a reducing agent and an oxygen scavenging system.

  • Buffer Base: PBS or a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Reducing Agent: 100 mM β-mercaptoethylamine (MEA) or 10-50 mM β-mercaptoethanol (BME).

  • Oxygen Scavenging System (GLOX):

    • Glucose Oxidase (e.g., 0.5 mg/mL).

    • Catalase (e.g., 40 µg/mL).

    • 10% (w/v) Glucose.

Note: The optimal buffer composition can vary depending on the specific experimental conditions and should be optimized.

Imaging Procedure:

  • Sample Mounting: Mount the coverslip with the labeled cells onto a microscope slide with a small volume of the dSTORM imaging buffer. Seal the coverslip to prevent oxygen re-entry.

  • Locate Cells: Using a low laser power, locate the cells of interest.

  • Induce Blinking: Increase the 647 nm laser power to a high intensity (e.g., 1-10 kW/cm²) to drive most of the Sulfo-Cy5 molecules into a dark state.

  • Image Acquisition: Acquire a time series of images (typically 10,000 to 50,000 frames) at a high frame rate (e.g., 50-100 Hz). The stochastic blinking of individual Sulfo-Cy5 molecules will be recorded.

  • Image Reconstruction: Process the acquired image stack using a single-molecule localization algorithm to reconstruct the super-resolved image.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from metabolic labeling to super-resolution imaging.

experimental_workflow cluster_cell_prep Cell Preparation & Labeling cluster_imaging Super-Resolution Imaging cluster_output Output node_culture 1. Cell Culture on Coverslips node_metabolic 2. Metabolic Labeling (e.g., with L-Homopropargylglycine) node_culture->node_metabolic Introduce alkyne-modified amino acid node_fix_perm 3. Fixation & Permeabilization node_metabolic->node_fix_perm Prepare for labeling node_click 4. Click Chemistry Labeling (this compound) node_fix_perm->node_click Covalent dye attachment node_buffer 5. Mount in dSTORM Buffer node_click->node_buffer Prepare for imaging node_acquire 6. Image Acquisition (dSTORM) node_buffer->node_acquire Induce photoswitching node_reconstruct 7. Image Reconstruction node_acquire->node_reconstruct Single-molecule localization node_sr_image Super-Resolved Image node_reconstruct->node_sr_image

Experimental workflow for super-resolution imaging with this compound.
Conceptual Signaling Pathway Diagram

This diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway that could be investigated using this compound labeling and super-resolution microscopy to visualize receptor clustering and internalization.

signaling_pathway cluster_membrane Plasma Membrane cluster_internalization Endocytosis cluster_imaging_concept Super-Resolution Visualization node_ligand Ligand node_gpcr GPCR (Metabolically labeled with alkyne) node_ligand->node_gpcr Binding & Activation node_gprotein G-Protein node_gpcr->node_gprotein Activation node_clathrin Clathrin-Coated Pit node_gpcr->node_clathrin Internalization sr_gpcr Visualize GPCR Clusters (Labeled with this compound) node_gpcr->sr_gpcr node_effector Effector Protein node_gprotein->node_effector Signal Transduction node_response Downstream Signaling & Cellular Response node_effector->node_response Cellular Response node_endosome Endosome node_clathrin->node_endosome Vesicle Trafficking sr_internalization Track Receptor Internalization node_clathrin->sr_internalization

References

Application Notes and Protocols for Labeling Antibodies with Sulfo-Cy5 Azide for Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique for visualizing the distribution and localization of proteins and other antigens within cells and tissues. The choice of fluorophore and the method of antibody conjugation are critical for achieving high-quality, reproducible results. Sulfo-Cy5, a bright and photostable far-red fluorescent dye, is an excellent choice for immunofluorescence, particularly for multiplexing experiments, due to its minimal overlap with other common fluorophores and lower autofluorescence in biological samples.[1][2]

This document provides detailed application notes and protocols for labeling antibodies with Sulfo-Cy5 azide (B81097) using copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction offers a highly specific and efficient method for antibody conjugation, forming a stable triazole linkage under mild, aqueous conditions.[3] We will cover methods for introducing azide functionalities into antibodies, the labeling reaction with a DBCO-functionalized Sulfo-Cy5, and a comprehensive protocol for subsequent immunofluorescence staining.

Principle of Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The labeling strategy is based on the reaction between an azide-modified antibody and a dibenzocyclooctyne (DBCO)-functionalized Sulfo-Cy5 dye. The inherent ring strain of the DBCO group allows it to react spontaneously with an azide without the need for a cytotoxic copper catalyst, making it ideal for conjugating sensitive biomolecules like antibodies.[3]

Experimental Workflow Overview

The overall process involves three main stages: introduction of azide groups into the antibody, conjugation with DBCO-Sulfo-Cy5, and finally, the use of the labeled antibody in an immunofluorescence protocol.

G cluster_0 Antibody Preparation cluster_1 Antibody Labeling cluster_2 Immunofluorescence Start Start with Purified Antibody Azide_Intro Introduce Azide Groups (Site-specific or Random) Start->Azide_Intro Purify_Azide_Ab Purify Azide-Modified Antibody Azide_Intro->Purify_Azide_Ab Conjugation SPAAC Reaction: Azide-Ab + DBCO-Sulfo-Cy5 Purify_Azide_Ab->Conjugation Proceed to Labeling Prep_Dye Prepare DBCO-Sulfo-Cy5 Solution Prep_Dye->Conjugation Purify_Labeled_Ab Purify Labeled Antibody Staining Immunostaining with Sulfo-Cy5 Labeled Antibody Purify_Labeled_Ab->Staining Use in IF Sample_Prep Prepare Cells/Tissue Sample_Prep->Staining Imaging Fluorescence Microscopy Staining->Imaging End Data Analysis Imaging->End

Fig 1. Overall experimental workflow.

Part 1: Preparation of Azide-Modified Antibodies

The introduction of azide groups into an antibody is the first critical step. This can be achieved through either site-specific or random modification methods. Site-specific methods are generally preferred as they result in a more homogeneous product and are less likely to interfere with the antigen-binding site of the antibody.[3][4]

Protocol 1A: Site-Specific Antibody Modification via Glycan Engineering (Recommended)

This method targets the N-linked glycans on the Fc region of the antibody, away from the antigen-binding Fab fragments.

Materials:

  • Purified antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)

  • Endo-S2 enzyme

  • GalT(Y289L) enzyme

  • UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

  • Reaction Buffer: 50 mM Tris, 150 mM NaCl, pH 7.5

Procedure:

  • Deglycosylation: Incubate the antibody (1-5 mg/mL) with Endo-S2 enzyme at 37°C for 2-4 hours to remove the bulk of the glycan structure, leaving the core GlcNAc.

  • Azide Installation: To the same reaction mixture, add GalT(Y289L) enzyme and an excess of UDP-GalNAz. Incubate at 30°C for 18-24 hours.

  • Purification: Purify the azide-modified antibody using Protein A affinity chromatography or size-exclusion chromatography (SEC) to remove the enzymes and excess reagents. The buffer should be exchanged to PBS, pH 7.4.

Protocol 1B: Random Antibody Modification via Lysine (B10760008) Residues

This method is simpler but will label lysine residues randomly across the antibody surface, which may potentially affect antigen binding.

Materials:

  • Purified antibody in PBS, pH 8.0-8.5

  • Azide-PEG4-NHS ester (or similar amine-reactive azide linker)

  • Anhydrous DMSO

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Adjust the concentration of the antibody to 2-5 mg/mL in PBS, pH 8.0-8.5.

  • Linker Preparation: Immediately before use, dissolve the Azide-PEG4-NHS ester in DMSO to a concentration of 10 mM.

  • Reaction: Add a 10-20 fold molar excess of the azide linker to the antibody solution. Incubate for 1 hour at room temperature with gentle mixing.

  • Purification: Remove excess, non-reacted linker using a desalting column equilibrated with PBS, pH 7.4.

Part 2: Labeling of Azide-Modified Antibody with DBCO-Sulfo-Cy5

This protocol describes the copper-free click chemistry reaction to conjugate the azide-modified antibody with a DBCO-functionalized Sulfo-Cy5 dye.

Materials:

  • Azide-modified antibody (from Part 1)

  • DBCO-Sulfo-Cy5

  • Anhydrous DMSO

  • PBS, pH 7.4 (must be free of sodium azide)

  • Desalting column or dialysis cassette

Procedure:

  • Dye Preparation: Dissolve DBCO-Sulfo-Cy5 in DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 3-10 fold molar excess of DBCO-Sulfo-Cy5 to the azide-modified antibody (1-5 mg/mL in PBS, pH 7.4).

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unconjugated dye by passing the reaction mixture through a desalting column or by dialysis against PBS, pH 7.4.

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) (to a final concentration of 50%) and store at -20°C.

Part 3: Characterization of Labeled Antibody

It is essential to characterize the conjugate by determining the Degree of Labeling (DOL).

Protocol 3A: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule and can be determined using UV-Vis spectrophotometry.[5][6][7] An optimal DOL for most antibodies is typically between 2 and 8.[6][8][9]

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum for Sulfo-Cy5 (~646 nm, A_max).

  • Calculate the DOL using the following formula:

    DOL = (A_max * ε_prot) / [(A280 - (A_max * CF280)) * ε_dye]

    Where:

    • A_max = Absorbance of the conjugate at ~646 nm.

    • A280 = Absorbance of the conjugate at 280 nm.

    • ε_prot = Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[6]

    • ε_dye = Molar extinction coefficient of Sulfo-Cy5 at ~646 nm (~250,000 M⁻¹cm⁻¹).

    • CF280 = Correction factor for the dye's absorbance at 280 nm (A280 of dye / A_max of dye). For Sulfo-Cy5, this is approximately 0.05.

ParameterValue
Molar Extinction Coefficient of IgG (ε_prot)210,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of Sulfo-Cy5 (ε_dye)250,000 M⁻¹cm⁻¹
Correction Factor for Sulfo-Cy5 (CF280)0.05

Table 1. Constants for DOL Calculation.

Labeling MethodMolar Ratio (Dye:Ab)Typical DOLPotential Impact on Affinity
Site-Specific (Glycan)5:12-3Minimal
Random (Lysine)10:13-5Moderate
Random (Lysine)20:16-8Higher risk of reduced affinity

Table 2. Representative Degree of Labeling (DOL) for Different Labeling Strategies.

Part 4: Immunofluorescence Protocol

This protocol provides a general guideline for immunofluorescence staining of cultured cells with your Sulfo-Cy5 labeled antibody.

G start Cells on Coverslips fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., 0.25% Triton X-100) fix->perm block Blocking (e.g., 5% Normal Serum) perm->block primary_ab Primary Antibody Incubation (Sulfo-Cy5 Labeled Ab) block->primary_ab wash1 Wash (3x with PBST) primary_ab->wash1 counterstain Counterstain (Optional) (e.g., DAPI) wash1->counterstain wash2 Wash (2x with PBS) counterstain->wash2 mount Mount Coverslip wash2->mount image Image (Far-Red Channel) mount->image end Analysis image->end

Fig 2. Immunofluorescence staining workflow.

Materials:

  • Cells grown on coverslips

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% normal goat serum (or serum from the species of the secondary antibody if one were used) and 0.1% Triton X-100 in PBS.[10][11][12]

  • Wash Buffer: PBS with 0.1% Tween-20 (PBST)

  • Sulfo-Cy5 labeled primary antibody

  • DAPI or other nuclear counterstain (optional)

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Wash cells briefly with PBS.

  • Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Incubate with Permeabilization Buffer for 10 minutes. (This step is not necessary for cell surface antigens).

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.[10]

  • Primary Antibody Incubation: Dilute the Sulfo-Cy5 labeled primary antibody to the desired concentration (typically 1-10 µg/mL) in blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.

  • Washing: Wash three times with PBST for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Final Wash: Wash twice with PBS for 5 minutes each.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the sample using a fluorescence microscope equipped with appropriate filters for Sulfo-Cy5 (Excitation/Emission: ~650/670 nm).

ParameterRecommended RangeNotes
Antibody Concentration1-10 µg/mLTitration is necessary for optimal signal-to-noise.
Incubation Time (Primary Ab)1-2 hours at RT or overnight at 4°CLonger incubation at 4°C may improve signal.
Blocking Buffer5% Normal Serum in PBSTSerum should match the host of the secondary antibody if used.
Wash BufferPBS + 0.1% Tween-20Adequate washing is crucial to reduce background.

Table 3. Key Parameters for Immunofluorescence Protocol.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Antibody concentration too high.Titrate the antibody to a lower concentration.[13]
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA).[11][13]
Inadequate washing.Increase the number and duration of wash steps.[13]
Autofluorescence.Use appropriate controls and consider spectral unmixing if available. Sulfo-Cy5 is in the far-red, which should minimize this.[14]
Weak or No Signal Low antibody concentration.Increase antibody concentration.
Inefficient labeling (low DOL).Re-evaluate the labeling protocol and DOL calculation.
Photobleaching.Minimize light exposure; use an antifade mounting medium.[15]
Antibody activity compromised.Use a lower DOL or a site-specific labeling method.[8]

Table 4. Troubleshooting Guide for Immunofluorescence.

Signaling Pathway Example: EGFR Signaling

Sulfo-Cy5 labeled antibodies can be used to visualize key components of signaling pathways. For example, an antibody against the Epidermal Growth Factor Receptor (EGFR) can be used to study its localization and trafficking upon ligand binding.

G EGF EGF (Ligand) EGFR EGFR (Receptor) (Target for Labeled Ab) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription -> Nucleus PIP2 PIP2 PLCg->PIP2 Cleaves IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ Release / PKC Activation IP3_DAG->Ca_PKC Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival

Fig 3. Simplified EGFR signaling pathway.

By using a Sulfo-Cy5 labeled anti-EGFR antibody, researchers can visualize the receptor on the cell surface and track its internalization into endosomes following EGF stimulation, providing insights into receptor downregulation and signaling dynamics.

References

Application Notes: Sulfo-Cy5 Azide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfo-Cy5 azide (B81097) is a highly water-soluble, far-red fluorescent dye that is a key tool for bioorthogonal labeling in complex biological systems, including neuroscience research.[1][2] Its azide functional group allows it to be covalently attached to alkyne-modified biomolecules through a highly specific and efficient reaction known as click chemistry.[3] The sulfonated nature of the dye ensures excellent solubility in aqueous buffers, which is critical for experiments involving sensitive cells and proteins that could be damaged by organic co-solvents.[2]

In the context of neuroscience, the far-red spectral properties of Sulfo-Cy5 (excitation ~646 nm, emission ~662 nm) are particularly advantageous.[1] This region of the spectrum minimizes background autofluorescence common in biological tissues and allows for deeper tissue penetration, making it ideal for high-contrast imaging of cellular structures in the brain.[1][4] These features enable researchers to visualize, track, and quantify specific populations of biomolecules in neurons and other neural cells with high precision.

Core Applications in Neuroscience

The primary application of Sulfo-Cy5 azide in neuroscience is to visualize biomolecules that have been metabolically tagged with an alkyne group. This two-step strategy allows for the specific labeling of newly synthesized molecules within cells.

Metabolic Labeling of Nascent Proteomes

Understanding which proteins are synthesized in response to stimuli is crucial for studying processes like synaptic plasticity and memory. By introducing non-canonical amino acids containing an alkyne group (e.g., L-homopropargylglycine, HPG) to neurons, researchers can tag newly made proteins.[5][6] These alkyne-modified proteins can then be fluorescently labeled by reacting them with this compound via click chemistry. This technique has been used to label and analyze nascent proteins in specific neuron types, such as excitatory principal neurons and Purkinje neurons, both in vitro and in vivo.[5][6] This approach allows for the isolation and quantification of cell-type-specific proteomes and their dynamics in healthy and diseased tissues.[5][6][7][8]

Visualization of Glycans in Neural Tissue

Glycans, the complex sugar structures on proteins and lipids, play vital roles in neural development, cell signaling, and synaptic function.[9][10] Their composition can change in response to physiological conditions and in neurodegenerative diseases.[10][11] Metabolic oligosaccharide engineering (MOE) allows researchers to introduce alkyne-modified sugars into cellular glycan pathways.[9][12] Once incorporated into glycoproteins and glycolipids on the surface of neurons and glial cells, these alkyne tags serve as handles for covalent conjugation with this compound.[13] This enables powerful imaging of glycan distribution and dynamics on single cells and within brain tissue.[9][12]

Data Presentation

Table 1: Properties of this compound
PropertyValueReference(s)
Fluorophore Class Cyanine Dye[1]
Solubility High in aqueous solutions[2]
Excitation Maximum (Ex) ~646 nm[1]
Emission Maximum (Em) ~662 nm[1]
Reactive Group Azide (-N₃)[2]
Reaction Specificity Terminal Alkynes (-C≡CH)[3]
Key Advantage Far-red fluorescence reduces background autofluorescence[1]

Experimental Protocols

Protocol 1: Visualization of Nascent Proteins in Cultured Neurons

This protocol describes the metabolic incorporation of an alkyne-containing amino acid into newly synthesized proteins in cultured neurons, followed by fluorescent labeling with this compound using copper-catalyzed click chemistry (CuAAC).

A. Materials and Reagents

  • Cells: Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y)

  • Metabolic Labeling Reagent: L-homopropargylglycine (HPG)

  • Labeling Medium: Methionine-free culture medium

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Wash Buffer: PBS with 3% BSA

  • This compound: 10 mM stock in DMSO

  • Click Chemistry Catalyst Solution (Prepare fresh):

    • Copper (II) Sulfate (CuSO₄): 20 mM in water[14]

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) Ligand: 100 mM in water[14]

    • Sodium Ascorbate (B8700270): 300 mM in water[14]

  • Nuclear Stain (Optional): DAPI

  • Imaging Medium: PBS or appropriate mounting medium

B. Experimental Workflow

  • Metabolic Labeling:

    • Culture neurons to the desired confluency.

    • To begin labeling, replace the standard culture medium with pre-warmed methionine-free medium containing 25-50 µM HPG.

    • Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the protein synthesis rates of the specific cell type and the experimental goal.

  • Cell Fixation and Permeabilization:

    • Remove the labeling medium and wash the cells twice with ice-cold PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes at room temperature.

    • Wash the cells three times with Wash Buffer (PBS + 3% BSA).

  • Click Reaction (CuAAC):

    • Important: Prepare the Click Reaction Cocktail immediately before use. For a 1 mL final volume:

      • Start with 950 µL of PBS.

      • Add 20 µL of 100 mM THPTA ligand solution.[14]

      • Add 10 µL of 20 mM CuSO₄ solution.[14]

      • Add 1-5 µL of 10 mM this compound stock solution (for a final concentration of 10-50 µM).

      • Vortex the mixture briefly.

    • Remove the Wash Buffer from the cells.

    • Add 10 µL of 300 mM sodium ascorbate to the 990 µL cocktail to initiate the reaction, vortex immediately, and add the final 1 mL cocktail to the cells.[14]

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Remove the click reaction cocktail and wash the cells three times with Wash Buffer.

    • (Optional) If nuclear staining is desired, incubate with DAPI solution for 5 minutes.

    • Wash the cells a final three times with PBS.

  • Imaging:

    • Add PBS or mounting medium to the cells.

    • Image the cells using a fluorescence microscope or confocal microscope equipped with appropriate filters for Cy5 (e.g., Ex: 630-650 nm, Em: 660-680 nm).

Visualizations

G cluster_workflow Experimental Workflow: Labeling Nascent Proteins A 1. Metabolic Labeling Incubate neurons with alkyne-amino acid (HPG). B 2. Incorporation HPG is incorporated into newly synthesized proteins. A->B Protein Synthesis C 3. Fix & Permeabilize Prepare cells for labeling. B->C D 4. Click Reaction Add this compound and CuAAC catalyst cocktail. C->D E 5. Covalent Labeling This compound reacts with alkyne-tagged proteins. D->E Triazole Formation F 6. Wash & Image Remove excess dye and visualize using fluorescence microscopy. E->F

References

Tracking Single Molecules with Sulfo-Cy5 Azide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Sulfo-Cy5 azide (B81097) in single-molecule tracking (SMT) experiments on live cells. Sulfo-Cy5 azide is a bright, water-soluble, and photostable fluorescent dye ideal for bioorthogonal labeling of biomolecules through click chemistry.[1] Its far-red emission minimizes cellular autofluorescence, making it an excellent choice for sensitive single-molecule detection.

Introduction to Single-Molecule Tracking with this compound

Single-molecule tracking is a powerful technique that allows for the real-time observation of individual molecules, providing insights into their dynamic behavior, interactions, and localization within living cells. By labeling a protein of interest with a bright and photostable fluorophore like this compound, researchers can monitor its movement and stoichiometry, elucidating complex biological processes that are averaged out in ensemble measurements.

The labeling strategy typically involves a two-step process:

  • Metabolic or Genetic Incorporation of a Bioorthogonal Handle: A small chemical group, such as a non-canonical amino acid (ncAA) containing an alkyne or a strained cyclooctyne, is introduced into the target protein. This can be achieved through genetic code expansion or metabolic labeling.

  • Click Chemistry Reaction: The azide group on the Sulfo-Cy5 molecule reacts specifically and efficiently with the incorporated alkyne handle, resulting in a covalently labeled protein. This reaction is bioorthogonal, meaning it does not interfere with native cellular processes. For live-cell imaging, strain-promoted alkyne-azide cycloaddition (SPAAC) is often preferred as it does not require a cytotoxic copper catalyst.

A prime example of a biological question that can be addressed with this technique is the study of membrane receptor dynamics, such as the Epidermal Growth Factor Receptor (EGFR). Tracking individual EGFR molecules can reveal mechanisms of ligand-induced dimerization, diffusion changes upon activation, and interactions with other signaling partners, providing a deeper understanding of signal transduction pathways.

Quantitative Data

The selection of a suitable fluorophore is critical for successful single-molecule tracking experiments. The following tables summarize the key properties of this compound and provide typical parameters for single-molecule imaging.

PropertyValueReference
Excitation Maximum (λex)~646 nm[1]
Emission Maximum (λem)~662 nm[1]
Molar Extinction Coefficient~271,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield~0.28[1]
SolubilityHigh in aqueous solutions[1]
Reactive GroupAzide (-N₃)
ParameterTypical Value/RangeNotes
Labeling Conditions
This compound Concentration (SPAAC)1 - 20 µMOptimal concentration should be determined empirically to achieve sparse labeling for single-molecule imaging.
Incubation Time (SPAAC)15 - 60 minutesShorter incubation times can minimize non-specific background.
Single-Molecule Imaging
Illumination MethodTotal Internal Reflection Fluorescence (TIRF) MicroscopyRestricts excitation to a thin layer near the coverslip, reducing background fluorescence.
Laser Power0.1 - 2 kW/cm²Higher laser power increases signal but also accelerates photobleaching.
Exposure Time10 - 50 ms (B15284909)Shorter exposure times are necessary to capture the motion of fast-diffusing molecules.
Photostability
Photobleaching LifetimeSeconds to tens of secondsHighly dependent on laser power, oxygen concentration, and imaging buffer composition. The use of oxygen scavenging systems can significantly prolong the lifetime.

Experimental Protocols

This section provides a detailed protocol for labeling a cell-surface receptor, such as EGFR, with this compound using a non-canonical amino acid (ncAA) and SPAAC for subsequent single-molecule tracking.

Protocol 1: Site-Specific Labeling of a Cell-Surface Receptor

This protocol describes the introduction of a strained alkyne, bicyclo[6.1.0]nonyne (BCN), into the protein of interest via genetic code expansion, followed by labeling with this compound.

Materials:

  • Mammalian cell line (e.g., U2OS or A549)

  • Plasmid encoding the protein of interest (e.g., EGFR) with an amber stop codon (TAG) at the desired labeling site

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the ncAA

  • BCN-lysine (non-canonical amino acid)

  • Cell culture medium and supplements

  • Transfection reagent

  • This compound

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free DMEM with 25 mM HEPES)

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for microscopy.

    • Co-transfect the cells with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent.

    • In a separate dish, transfect cells with a plasmid encoding a fluorescent protein (e.g., GFP) as a transfection control.

  • Incorporation of the Non-Canonical Amino Acid:

    • 24 hours post-transfection, replace the medium with fresh medium supplemented with 10-50 µM BCN-lysine.

    • Incubate the cells for 24-48 hours to allow for expression and incorporation of the ncAA into the target protein.

  • Labeling with this compound (SPAAC):

    • Prepare a 1 mM stock solution of this compound in sterile water or DMSO.

    • Wash the cells twice with pre-warmed live-cell imaging buffer.

    • Dilute the this compound stock solution in live-cell imaging buffer to a final concentration of 1-10 µM.

    • Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound dye.

Protocol 2: Single-Molecule Imaging and Tracking

This protocol outlines the procedure for acquiring and analyzing single-molecule data using TIRF microscopy.

Materials:

  • Labeled cells from Protocol 1

  • TIRF microscope equipped with a high-power 640 nm laser, a sensitive EMCCD or sCMOS camera, and appropriate filter sets for Cy5.

  • Image analysis software for single-particle tracking (e.g., TrackMate in Fiji/ImageJ, or custom MATLAB scripts).

Procedure:

  • Microscope Setup:

    • Mount the dish with labeled cells on the microscope stage.

    • Use a temperature and CO₂-controlled environmental chamber to maintain cell viability during imaging.

    • Adjust the TIRF angle to achieve optimal signal-to-noise for molecules on the cell membrane.

  • Image Acquisition:

    • Excite the this compound with the 640 nm laser at a power density of 0.1-1 kW/cm².

    • Acquire a time-lapse series of images with an exposure time of 20-50 ms per frame for several thousand frames.

    • Adjust the laser power and exposure time to achieve a sparse distribution of fluorescent spots, allowing for accurate localization and tracking of individual molecules.

  • Data Analysis:

    • Localization: Use a 2D Gaussian fitting algorithm to determine the precise coordinates of each fluorescent spot in every frame with sub-pixel accuracy.

    • Tracking: Link the localized positions of the same molecule in consecutive frames to generate trajectories. This is typically done using algorithms that consider proximity and intensity.

    • Analysis of Trajectories:

      • Mean Squared Displacement (MSD): Calculate the MSD as a function of time lag to determine the diffusion coefficient and mode of motion (e.g., free diffusion, confined diffusion, or directed motion).

      • Stoichiometry: Analyze the initial intensity of fluorescent spots and the number of photobleaching steps to determine the number of labeled proteins in a complex.

      • Residence Time: Measure the duration a molecule remains within a specific region of interest.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation & Transfection cluster_labeling Labeling cluster_imaging Imaging & Analysis cell_culture Cell Culture transfection Co-transfection of Plasmids cell_culture->transfection ncAA_incorp ncAA Incorporation (BCN-lysine) transfection->ncAA_incorp spaac SPAAC Reaction (this compound) ncAA_incorp->spaac tirf TIRF Microscopy spaac->tirf tracking Single-Particle Tracking tirf->tracking analysis Data Analysis (MSD, Stoichiometry) tracking->analysis

Caption: Workflow for single-molecule tracking using this compound.

EGFR Signaling Pathway

EGFR_signaling cluster_smt Insights from Single-Molecule Tracking EGF EGF EGFR_mono EGFR (Monomer) - Free Diffusion - EGF->EGFR_mono Binding EGFR_dimer EGFR (Dimer) - Confined Diffusion - EGFR_mono->EGFR_dimer Dimerization & Autophosphorylation info1 Measure diffusion of monomers EGFR_mono->info1 Grb2 Grb2 EGFR_dimer->Grb2 Recruitment info2 Observe dimerization events EGFR_dimer->info2 info3 Quantify residence time in clusters EGFR_dimer->info3 Sos Sos Grb2->Sos Ras Ras Sos->Ras MAPK_pathway MAPK Pathway Ras->MAPK_pathway

Caption: EGFR signaling and insights from single-molecule tracking.

References

Troubleshooting & Optimization

How to reduce background fluorescence with Sulfo-Cy5 azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sulfo-Cy5 Azide (B81097). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing Sulfo-Cy5 azide while minimizing background fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble, far-red fluorescent dye. Its sulfonate groups enhance its hydrophilicity, which helps to reduce non-specific binding in aqueous environments.[1][2][3] It is commonly used for labeling biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reactions.[4][5] Its emission in the far-red spectrum is advantageous as it minimizes interference from the natural autofluorescence of biological tissues.[1]

Q2: What are the main causes of high background fluorescence when using this compound?

High background fluorescence can stem from several sources:

  • Unreacted this compound: Insufficient removal of the unbound dye after the labeling reaction is a common cause of diffuse background.[1]

  • Non-specific binding: The dye or the labeled biomolecule can adhere to unintended cellular components or surfaces.[1][6] Cyanine (B1664457) dyes, in general, have a known tendency to bind non-specifically to immune cells like monocytes and macrophages.[1]

  • Cellular autofluorescence: Many cell types naturally fluoresce due to endogenous molecules like NADH and flavins.[1]

  • Fixation-induced autofluorescence: Aldehyde fixatives, such as paraformaldehyde, can react with cellular components to create fluorescent products.[1]

  • Suboptimal reagent concentrations: Using too high a concentration of this compound can lead to increased non-specific binding.[1]

Q3: How can I reduce non-specific binding of this compound?

To reduce non-specific binding, consider the following strategies:

  • Optimize dye concentration: Titrate the this compound concentration to find the lowest effective concentration that provides a good signal-to-noise ratio.

  • Use blocking agents: Incubate your sample with a blocking buffer before introducing the fluorescent probe. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum.[1]

  • Thorough washing: Increase the number and duration of washing steps after incubation with the dye to remove unbound molecules. Adding a mild detergent like Tween-20 to the wash buffer can also help.[1]

  • Use of specialized blockers: For experiments involving immune cells, consider using commercial cyanine dye blockers or Fc receptor blockers.[1]

Troubleshooting Guides

Issue 1: High Background Fluorescence Across the Entire Sample
Potential Cause Recommended Solution
Excess unbound this compound Increase the number and duration of wash steps post-incubation (e.g., 3-4 washes of 5-10 minutes each).[1] Add a mild detergent (e.g., 0.05% Tween-20) to your wash buffer to help remove unbound dye.[7] Ensure thorough purification of your labeled conjugate using methods like size-exclusion chromatography if you are preparing it yourself.[8]
Non-specific binding of the dye Optimize the concentration of this compound by performing a titration to find the lowest concentration that gives a good signal.[1] Use an appropriate blocking buffer (see Table 1) for at least 1 hour before adding the dye or labeled antibody.[1]
Autofluorescence If possible, image in the near-infrared range where autofluorescence is typically lower.[1] For in vivo imaging in rodents, switch to a chlorophyll-free diet for at least a week before imaging to reduce gut autofluorescence.[1] For fixed samples, consider a photobleaching step prior to staining or use a chemical quenching agent like Sudan Black B.[9]
Suboptimal Imaging Settings Use an unstained control sample to set the baseline for background fluorescence and adjust the detector gain or exposure time accordingly. Avoid excessively high gain settings which amplify both signal and noise.[1]
Issue 2: Speckled or Punctate Background Staining
Potential Cause Recommended Solution
Aggregation of this compound conjugate Centrifuge the dye-conjugate solution before use to pellet any aggregates. Prepare fresh dilutions of the conjugate for each experiment.
Particulates in blocking buffer Filter the blocking buffer, especially if using BSA which can sometimes contain particulates.
Precipitation of reagents during click chemistry Ensure all components in the click reaction cocktail are fully dissolved. If using organic co-solvents, ensure compatibility and solubility at the reaction temperature.

Data Presentation

Table 1: Common Blocking Agents for Reducing Non-Specific Binding

Blocking Agent Typical Concentration Incubation Time & Temperature Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBS or TBS30-60 minutes at Room TemperatureA widely used general blocking agent. Ensure it is free of immunoglobulins that could cross-react with your antibodies.[10]
Normal Serum 5-10% (v/v) in PBS or TBS30-60 minutes at Room TemperatureUse serum from the same species as the secondary antibody to prevent cross-reactivity.[1]
Non-fat Dry Milk 3-5% (w/v) in TBS1 hour at Room TemperatureCost-effective, but may not be suitable for all applications, especially those involving phospho-specific antibodies or biotin-avidin systems.[11]
Commercial Cyanine Dye Blockers As per manufacturer's instructionsAs per manufacturer's instructionsSpecifically designed to reduce the non-specific binding of cyanine dyes, particularly to immune cells.[1]
Protein-free Blockers As per manufacturer's instructionsAs per manufacturer's instructionsUseful for assays where protein-based blockers may interfere, and to eliminate cross-reactivity issues.[11]

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with a Sulfo-Cy5 Conjugated Secondary Antibody
  • Sample Preparation: Grow cells on coverslips to 70-80% confluency. Wash twice with 1X Phosphate Buffered Saline (PBS).

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS for 5 minutes each.

  • Blocking: Incubate cells in a blocking buffer (e.g., 3% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.[1]

  • Secondary Antibody Incubation: Dilute the Sulfo-Cy5 conjugated secondary antibody in the blocking buffer to its optimal concentration. Incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each, followed by a final wash in PBS.[1]

  • Mounting and Imaging: Mount the coverslip on a microscope slide with an appropriate mounting medium.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Alkyne-Modified Biomolecules
  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO or water.

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.

    • THPTA Ligand: 100 mM in water.

    • Sodium Ascorbate (B8700270): 100 mM in water (prepare fresh).

  • Reaction Setup (for a 100 µL final volume):

    • In a microcentrifuge tube, combine your alkyne-containing biomolecule with the reaction buffer.

    • Add this compound to a final concentration of 10-100 µM.

    • Add CuSO₄ to a final concentration of 50-100 µM.

    • Add THPTA to a final concentration of 250-500 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

  • Incubation: Gently mix and incubate at room temperature for 30-60 minutes, protected from light.

  • Purification: Remove unreacted dye and catalyst components by a suitable method, such as size-exclusion chromatography or dialysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_analysis Analysis start Start fix_perm Fixation & Permeabilization start->fix_perm blocking Blocking (e.g., BSA, Serum) fix_perm->blocking primary_ab Primary Antibody Incubation blocking->primary_ab washes Washing Steps primary_ab->washes secondary_ab Sulfo-Cy5 Conjugate Incubation final_washes Final Washes secondary_ab->final_washes washes->secondary_ab imaging Microscopy/ Imaging final_washes->imaging

Caption: General workflow for immunofluorescence staining.

troubleshooting_flowchart start High Background Observed check_unstained Check Unstained Control start->check_unstained autofluorescence High Autofluorescence? check_unstained->autofluorescence solution_autofluorescence Implement Autofluorescence Reduction Strategy autofluorescence->solution_autofluorescence Yes check_no_primary Check 'Secondary Only' Control autofluorescence->check_no_primary No secondary_nonspecific High Background in 'Secondary Only'? check_no_primary->secondary_nonspecific solution_secondary Optimize Blocking & Washing, Decrease Secondary Ab Conc. secondary_nonspecific->solution_secondary Yes primary_nonspecific Optimize Primary Ab Conc., Increase Washing secondary_nonspecific->primary_nonspecific No

Caption: Troubleshooting logic for high background fluorescence.

References

Technical Support Center: Optimizing Sulfo-Cy5 Azide to Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the labeling of proteins with Sulfo-Cy5 azide (B81097). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal labeling ratios and successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended molar ratio of Sulfo-Cy5 azide to protein for initial experiments?

A1: For initial optimization, a molar excess of this compound to the alkyne-modified protein is recommended. A good starting point is a 2- to 10-fold molar excess of the azide dye over the protein.[1] However, the optimal ratio can vary depending on the protein and the number of alkyne groups available. It is advisable to test a range of ratios to determine the best conditions for your specific experiment.

Q2: What are the critical components for a successful copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?

A2: A successful CuAAC reaction for labeling proteins with this compound requires the following key components:

  • An alkyne-modified protein.

  • This compound.

  • A copper(I) catalyst, typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄).

  • A reducing agent, most commonly freshly prepared sodium ascorbate (B8700270), to maintain copper in the active Cu(I) state.[2]

  • A copper-chelating ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction.[2]

Q3: My labeling efficiency is low. What are the potential causes and how can I troubleshoot this?

A3: Low labeling efficiency can stem from several factors. Here are some common causes and troubleshooting steps:

Potential CauseTroubleshooting Steps
Inactive Catalyst Ensure your sodium ascorbate solution is freshly prepared, as it readily oxidizes. Use deoxygenated buffers to minimize the oxidation of the Cu(I) catalyst.[2]
Suboptimal Reagent Concentrations Optimize the concentrations of your alkyne-modified protein and this compound. A higher excess of the azide dye may be necessary, especially for proteins at low concentrations.[2]
Copper Sequestration If your protein has residues that can chelate copper (e.g., histidines), it may inhibit the reaction. Consider increasing the copper and ligand concentration.[2]
Steric Hindrance The alkyne group on your protein may not be easily accessible. Consider engineering a longer linker on your alkyne modification.[2]

Q4: I am observing a decrease in the fluorescence of my labeled protein. What could be the reason?

A4: A decrease in fluorescence can be due to the degradation of the Sulfo-Cy5 dye. The copper catalyst in the CuAAC reaction can generate reactive oxygen species (ROS) that can damage the cyanine (B1664457) dye. To mitigate this, it is crucial to use a protective, water-soluble ligand like THPTA in sufficient excess (a 5:1 ligand-to-copper ratio is common) and use the lowest effective copper concentration.[2]

Q5: How do I remove unreacted this compound and catalyst from my labeled protein sample?

A5: Purification of the labeled protein is essential to remove excess dye and reaction components. Size-exclusion chromatography, such as a desalting column (e.g., Sephadex G-25), is a common and effective method.[1] The larger labeled protein will elute first, followed by the smaller, unreacted dye molecules and catalyst components.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol outlines a general procedure for labeling a protein containing a terminal alkyne with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium Ascorbate

  • Anhydrous DMSO or water for stock solutions

  • Deoxygenated buffer (e.g., PBS, pH 7.4)

  • Purification column (e.g., desalting column)

Stock Solutions:

ReagentConcentrationSolventNotes
This compound10 mMDMSO or WaterPrepare fresh or store at -20°C, protected from light.
Copper(II) Sulfate (CuSO₄)20 mMWaterStable at 4°C.
THPTA100 mMWaterStable at 4°C.
Sodium Ascorbate100 mMWaterMust be prepared fresh before each reaction.

Reaction Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order, ensuring to gently mix after each addition:

    • Your alkyne-modified protein to the desired final concentration in deoxygenated buffer.

    • This compound stock solution to achieve the desired molar excess (e.g., 2-10 fold).

    • THPTA stock solution (to a final concentration that is 5 times the final copper concentration).

    • CuSO₄ stock solution (a final concentration of 50-100 µM is a good starting point).[2]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to start the click reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.

  • Purification: Purify the labeled protein from unreacted dye and catalyst using a desalting column equilibrated with your desired storage buffer. Collect the fractions containing the labeled protein.

Protocol 2: Calculation of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[3]

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance of Sulfo-Cy5 (~675 nm, A₆₇₅).

  • Calculate Protein and Dye Concentrations:

    • Protein Concentration (M):

      Where:

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M):

      Where:

      • ε_dye is the molar extinction coefficient of Sulfo-Cy5 at ~675 nm.

  • Calculate DOL:

Quantitative Data Summary:

ParameterTypical ValueReference
Molar Extinction Coefficient of IgG at 280 nm (ε_protein)210,000 M⁻¹cm⁻¹[3]
Molar Extinction Coefficient of Sulfo-Cy5.5 at ~675 nm (ε_dye)211,000 M⁻¹cm⁻¹[3]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Purification & Analysis Protein_Prep Alkyne-Modified Protein Reaction_Mix Combine Protein, Dye, Ligand, & Cu(II) Protein_Prep->Reaction_Mix Dye_Prep This compound Stock Solution Dye_Prep->Reaction_Mix Reagent_Prep Catalyst & Ligand Stock Solutions Reagent_Prep->Reaction_Mix Initiation Add Sodium Ascorbate to Initiate CuAAC Reaction_Mix->Initiation Incubation Incubate at RT (Protected from Light) Initiation->Incubation Purification Purify via Size-Exclusion Chromatography Incubation->Purification DOL_Calc Calculate Degree of Labeling (DOL) Purification->DOL_Calc

Caption: Experimental workflow for this compound protein labeling.

troubleshooting_logic Start Low Labeling Efficiency? Catalyst Is Sodium Ascorbate Solution Fresh? Start->Catalyst Check Concentration Are Reagent Concentrations Optimal? Catalyst->Concentration Yes Sol_Catalyst Prepare Fresh Sodium Ascorbate Catalyst->Sol_Catalyst No Sequestration Does Protein Chelate Copper? Concentration->Sequestration Yes Sol_Concentration Optimize Dye/Protein Molar Ratio Concentration->Sol_Concentration No Steric_Hindrance Is Alkyne Group Accessible? Sequestration->Steric_Hindrance No Sol_Sequestration Increase Copper and Ligand Concentration Sequestration->Sol_Sequestration Yes Sol_Steric_Hindrance Use Longer Linker on Alkyne Steric_Hindrance->Sol_Steric_Hindrance No Success Improved Labeling Steric_Hindrance->Success Yes Sol_Catalyst->Start Sol_Concentration->Start Sol_Sequestration->Start Sol_Steric_Hindrance->Start

Caption: Troubleshooting logic for low labeling efficiency.

References

Troubleshooting failed Sulfo-Cy5 azide click reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Sulfo-Cy5 azide (B81097) click reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my Sulfo-Cy5 azide click reaction showing low or no fluorescence?

Low or absent fluorescence is a common issue that can arise from several factors, from reagent quality to reaction conditions.

  • Possible Cause 1: Reagent Degradation. this compound is sensitive to light and moisture. Improper storage can lead to degradation and loss of reactivity. The alkyne-containing molecule may also be unstable.

    • Solution: Ensure all reagents are stored correctly according to the manufacturer's instructions, typically at -20°C or -80°C, protected from light and moisture. Before the experiment, allow reagents to warm to room temperature before opening to prevent condensation. It is also advisable to use freshly prepared solutions.

  • Possible Cause 2: Inefficient Copper Catalyst. The Cu(I) catalyst is essential for the click reaction and is prone to oxidation to the inactive Cu(II) state.

    • Solution: Use a freshly prepared solution of a copper(I) source, such as CuBr or CuSO4 with a reducing agent. Common reducing agents include sodium ascorbate, THPTA, or BTTAA. Ensure the reducing agent is in excess of the copper sulfate. For oxygen-sensitive reactions, degassing the reaction buffer can be beneficial.

  • Possible Cause 3: Incorrect Reagent Concentrations. The stoichiometry of the reactants is crucial for a successful click reaction.

    • Solution: Optimize the concentrations of the azide, alkyne, copper catalyst, and ligand. A typical starting point is a slight excess of the fluorescent azide probe relative to the alkyne-modified molecule.

  • Possible Cause 4: pH of the Reaction Buffer. The optimal pH for copper-catalyzed click chemistry is typically between 7 and 8.5.

    • Solution: Verify the pH of your reaction buffer and adjust if necessary. Buffers such as phosphate-buffered saline (PBS) are commonly used.

2. Why am I observing high background fluorescence or non-specific labeling?

High background can obscure your specific signal and lead to false-positive results.

  • Possible Cause 1: Excess Unreacted this compound. Insufficient removal of the unreacted fluorescent probe after the click reaction is a primary cause of high background.

    • Solution: Implement a thorough purification step after the reaction. Size exclusion chromatography (e.g., spin columns or gels) or dialysis are effective methods for removing small molecules like unreacted azide from larger labeled biomolecules.

  • Possible Cause 2: Non-specific Binding of the Dye. The Sulfo-Cy5 dye may non-specifically adhere to your biomolecule or support matrix.

    • Solution: Include blocking agents, such as bovine serum albumin (BSA), in your buffers. Adding a small amount of a non-ionic detergent like Tween-20 can also help to reduce non-specific binding. Ensure your washing steps are stringent and of sufficient duration.

  • Possible Cause 3: Copper-Mediated Protein Aggregation. High concentrations of copper can sometimes lead to protein aggregation, which can trap the fluorescent dye and contribute to background.

    • Solution: Use a copper-chelating ligand, such as THPTA or BTTAA, to stabilize the Cu(I) catalyst and prevent its precipitation and interaction with proteins.

3. My click reaction is slow or incomplete. How can I improve the reaction efficiency?

Incomplete reactions result in lower signal and can complicate downstream analysis.

  • Possible Cause 1: Suboptimal Reaction Time or Temperature. The kinetics of the click reaction can be influenced by time and temperature.

    • Solution: Increase the reaction time (e.g., from 1 hour to 4 hours or overnight). While many click reactions proceed efficiently at room temperature, gentle heating (e.g., to 37°C) can sometimes improve the reaction rate, provided your biomolecule is stable at that temperature.

  • Possible Cause 2: Presence of Inhibitors. Components in your sample or buffer could be inhibiting the copper catalyst.

    • Solution: Ensure your sample is free of chelating agents like EDTA, which will sequester the copper catalyst. If necessary, perform a buffer exchange to remove any potential inhibitors prior to the click reaction.

  • Possible Cause 3: Low Reactivity of Alkyne or Azide. Steric hindrance around the alkyne or azide functional groups can reduce their reactivity.

    • Solution: If possible, consider redesigning your alkyne-modified molecule to include a less sterically hindered alkyne. Using a terminal alkyne is generally more efficient than an internal one.

Quantitative Data Summary

ParameterTypical RangeNotes
This compound Concentration10 - 100 µMA 2-5 fold molar excess over the alkyne is often a good starting point.
Alkyne-modified Molecule Conc.1 - 50 µMDependent on the specific application and molecule.
CuSO4 Concentration50 - 500 µMShould be in a 1:5 to 1:10 ratio with the reducing agent.
Reducing Agent (e.g., Sodium Ascorbate)0.5 - 5 mMA significant excess is required to maintain the copper in its Cu(I) state.
Copper Ligand (e.g., THPTA)100 µM - 1 mMTypically used at a concentration equal to or slightly higher than the CuSO4.
Reaction pH7.0 - 8.5Optimal for catalyst activity.
Reaction Time30 min - 4 hoursCan be extended overnight for difficult reactions.
Reaction Temperature4°C - 37°CRoom temperature is common; adjust based on biomolecule stability.

Experimental Protocols

Protocol: On-Bead Click Reaction for Labeled Protein

This protocol describes the labeling of an alkyne-modified protein captured on affinity beads.

  • Bead Preparation: Wash 25 µL of affinity beads slurry with your protein of interest bound with 3x 500 µL of PBS containing 0.1% Tween-20.

  • Prepare Click-&-Go™ Reaction Cocktail: In a microcentrifuge tube, prepare the following reaction cocktail immediately before use:

    • 34 µL PBS

    • 10 µL of 10X Click-&-Go™ Reaction Buffer

    • 2.0 µL of 10 mM Copper (II) Sulfate (CuSO4)

    • 2.0 µL of 50 mM this compound stock solution

    • 2.0 µL of 500 mM Click-&-Go™ Reducing Agent (e.g., Sodium Ascorbate)

  • Labeling Reaction: Add the 50 µL of the freshly prepared reaction cocktail to the washed beads.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature on a rotator or shaker.

  • Washing: After incubation, centrifuge the beads and discard the supernatant. Wash the beads extensively:

    • 3x 500 µL with PBS containing 0.5% Triton X-100.

    • 3x 500 µL with PBS.

  • Analysis: The labeled protein on the beads is now ready for downstream analysis, such as on-bead digestion for mass spectrometry or elution for SDS-PAGE analysis.

Visualizations

G cluster_workflow Troubleshooting Workflow for Failed Click Reactions Start Low/No Fluorescence CheckReagents Check Reagent Quality (Age, Storage) Start->CheckReagents CheckCatalyst Verify Catalyst Activity (Fresh Reducing Agent) CheckReagents->CheckCatalyst OptimizeConc Optimize Concentrations (Titrate Reagents) CheckCatalyst->OptimizeConc CheckpH Confirm Buffer pH (pH 7-8.5) OptimizeConc->CheckpH Success Successful Labeling CheckpH->Success

Caption: A logical workflow for troubleshooting failed this compound click reactions.

G cluster_reaction Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne Alkyne-Modified Molecule Product Triazole-Linked Sulfo-Cy5 Conjugate Alkyne->Product Azide This compound Azide->Product CuI Cu(I) Catalyst CuII Cu(II) CuI->CuII Oxidation CuI->Product Catalyzes ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) ReducingAgent->CuI Reduces

Caption: The core mechanism of the this compound click reaction.

How to improve the signal-to-noise ratio of Sulfo-Cy5 azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 azide (B81097). This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the signal-to-noise ratio (SNR) in experiments utilizing this fluorophore.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is Sulfo-Cy5 azide and why is a high signal-to-noise ratio important?

This compound is a water-soluble, far-red fluorescent dye designed for bioconjugation via "click chemistry".[1] It contains an azide group that can react with alkyne-modified molecules in a highly specific manner, such as through copper-catalyzed (CuAAC) or copper-free (SPAAC) cycloaddition reactions.[2][3] Its key advantages include high water solubility, which is beneficial for labeling sensitive biomolecules like proteins, and fluorescence emission in the far-red spectrum (~662-671 nm), which minimizes background autofluorescence from biological samples.[1][4]

A high signal-to-noise ratio (SNR) is critical for obtaining reliable and reproducible data. It ensures that the specific signal from your labeled target is clearly distinguishable from non-specific background noise, which is essential for accurate quantification and localization in imaging and flow cytometry experiments.[5][6]

Key Photophysical and Chemical Properties:

PropertyValueReference(s)
Excitation Maximum (Ex)~646 - 648 nm[1][7]
Emission Maximum (Em)~662 - 671 nm[1][7]
Molar Extinction Coefficient~250,000 - 271,000 M⁻¹cm⁻¹[1][7]
Molecular Weight~747 - 833 g/mol (varies by salt form)[1][8]
SolubilityHigh in water, DMSO, DMF[1][4]
StorageStore at -20°C in the dark for up to 24 months.[7] Stock solutions can be stored at -20°C or -80°C.[9]
Q2: My background signal is very high. What are the common causes and how can I fix it?

High background is one of the most common issues and can obscure your specific signal. The primary causes are typically non-specific binding of the dye, residual unbound dye, and sample autofluorescence.

start High Background Signal cause1 Non-Specific Binding start->cause1 Is staining seen in unexpected locations? cause2 Unbound Fluorophore start->cause2 Is background diffuse and widespread? cause3 Autofluorescence start->cause3 Is background present in unstained controls? sol1a Optimize Blocking (BSA, Serum, Commercial Blockers) cause1->sol1a sol1b Reduce Antibody/ Dye Concentration cause1->sol1b sol1c Increase Wash Steps cause1->sol1c sol2a Improve Purification (Size-Exclusion, Dialysis) cause2->sol2a sol2b Run Purification Control cause2->sol2b sol3a Use Spectral Unmixing cause3->sol3a sol3b Use Unstained Control to Set Thresholds cause3->sol3b sol3c For in-vivo, use chlorophyll-free diet cause3->sol3c

Troubleshooting guide for high background fluorescence.

Troubleshooting Steps:

  • Non-Specific Binding: Cyanine dyes are known to bind non-specifically to certain cell types like monocytes and macrophages, potentially through interactions with Fc receptors.[10][11]

    • Solution: Implement a robust blocking step. Use buffers containing Bovine Serum Albumin (BSA) or normal serum from the species of your secondary antibody.[12][13] For flow cytometry, specialized commercial reagents like Cyanine TruStain™ Buffer can effectively block this non-specific binding.[10] Titrating your primary and secondary antibody concentrations to the lowest effective level can also reduce off-target binding.[13][14]

  • Incomplete Removal of Unbound Dye: Residual, unreacted this compound is a major source of diffuse background fluorescence.[12][15]

    • Solution: Ensure thorough purification of your conjugate after the labeling reaction. Size-exclusion chromatography (e.g., Sephadex G-25 columns) or dialysis are highly effective methods for separating the larger labeled biomolecule from the smaller, unbound dye.[16][]

  • Autofluorescence: Many biological samples contain endogenous molecules (e.g., collagen, NADH, chlorophyll (B73375) in rodent chow) that fluoresce, contributing to background.[12][18]

    • Solution: Always include an unstained control sample to establish a baseline for autofluorescence.[18] If your imaging system supports it, use spectral unmixing to computationally separate the specific Sulfo-Cy5 signal from the autofluorescence spectrum.[12]

Q3: My specific signal is weak or absent. What should I check?

A weak signal can result from issues with the click chemistry reaction, degradation of the dye, or problems with the imaging setup.

Troubleshooting Steps:

  • Inefficient Click Chemistry Reaction (CuAAC):

    • Inactive Catalyst: The Cu(I) catalyst is easily oxidized. Always use a freshly prepared solution of the reducing agent, sodium ascorbate (B8700270).[19] Using deoxygenated buffers can also help maintain the catalyst in its active state.[19]

    • Suboptimal Reagent Concentrations: Ensure you are using an appropriate molar excess of the this compound over your alkyne-modified molecule. A 2- to 10-fold molar excess is a common starting point.[20]

    • Copper Sequestration: If your biomolecule (e.g., a protein with many histidine residues) chelates copper, it can inhibit the reaction.[19] Using a copper ligand like THPTA can protect the copper ion and improve reaction efficiency.[19]

  • Dye Degradation:

    • Photobleaching: Cyanine dyes can be susceptible to photobleaching upon prolonged exposure to light. Store the dye and labeled conjugates in the dark.[7] During imaging, minimize exposure time and laser power.

    • Oxidation: Reactive oxygen species generated during the CuAAC reaction can degrade the dye. Using a protective ligand like THPTA in excess (e.g., 5:1 ligand-to-copper ratio) can mitigate this.[19]

  • Instrument Settings:

    • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or flow cytometer are appropriate for Sulfo-Cy5 (Ex: ~647 nm, Em: ~663 nm).[21]

    • Suboptimal Gain/Exposure: While increasing detector gain or exposure time can boost a weak signal, it will also amplify background noise. Optimize these settings using a positive control sample to find the best balance.[12]

Experimental Protocols & Workflows

General Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for labeling an alkyne-modified protein with this compound using a CuAAC reaction.

cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purify 3. Purification & Analysis p1 Prepare 10 mM This compound Stock (in DMSO or H₂O) p2 Prepare 20 mM CuSO₄ Stock (in H₂O) p3 Prepare 100 mM THPTA Ligand Stock (in H₂O) p4 Prepare FRESH 100 mM Sodium Ascorbate Stock (in H₂O) r1 Combine Alkyne-Biomolecule, Buffer, and this compound r2 Premix CuSO₄ and THPTA (e.g., 1:5 ratio) r3 Add Catalyst Premix to Reaction r4 Initiate with Fresh Sodium Ascorbate r5 Incubate 1-4 hours at RT (protected from light) pu1 Purify via Size-Exclusion Chromatography (SEC) or Dialysis r5->pu1 pu2 Remove Unreacted Dye and Catalyst Components pu3 Determine Degree of Labeling (DOL) via Absorbance (A280 / A647)

Workflow for CuAAC labeling with this compound.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline for labeling an alkyne-modified protein.[19][20] Optimization may be required for your specific application.

Reagents:

  • Alkyne-modified biomolecule

  • This compound (10 mM stock in water or DMSO)

  • Copper(II) Sulfate (CuSO₄) (20 mM stock in water)

  • THPTA Ligand (100 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, must be prepared fresh )

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure (Example for 100 µL final volume):

  • In a microcentrifuge tube, combine your alkyne-modified biomolecule (e.g., to a final concentration of 100 µM) and reaction buffer to a volume of 83 µL.

  • Add 1 µL of 10 mM this compound stock solution (final concentration: 100 µM). Note: A 2-10x molar excess of azide is often recommended.[20]

  • In a separate tube, premix the catalyst: 1 µL of 20 mM CuSO₄ and 5 µL of 100 mM THPTA. This creates a 1:5 copper-to-ligand ratio which helps protect the dye.[19]

  • Add the 6 µL of the premixed catalyst to the main reaction tube.

  • Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM).

  • Mix gently and incubate at room temperature for 1-4 hours, protected from light.

  • Proceed immediately to purification.

Recommended Reagent Concentrations:

ReagentStock ConcentrationTypical Final ConcentrationPurpose
This compound10 mM100-500 µM (2-10x molar excess)Fluorescent Label
Copper (CuSO₄)20 mM50-100 µMCatalyst
THPTA100 mM250-500 µM (5x excess to Cu)Copper Ligand / Protectant
Sodium Ascorbate100 mM (Fresh)1-10 mMReducing Agent
Protocol: Purification using Size-Exclusion Chromatography

This is a standard method to remove small molecules like unreacted dye and catalyst components from your larger, labeled protein conjugate.[16]

Materials:

  • Sephadex G-25 desalting column

  • Purification Buffer (e.g., PBS, pH 7.2-7.4)

  • Collection tubes

Procedure:

  • Equilibrate the desalting column with 3-5 column volumes of purification buffer according to the manufacturer's instructions.

  • Carefully load the entire volume of your click chemistry reaction mixture onto the top of the column resin.

  • Allow the sample to enter the resin bed completely.

  • Add purification buffer to the top of the column to begin elution.

  • Collect fractions as the colored, labeled protein conjugate moves through the column. It will elute first as it is larger than the unreacted dye.

  • The smaller, unreacted this compound will be retained longer and elute in later fractions.

  • Combine the fractions containing the purified, labeled protein. Confirm purity and determine the degree of labeling (DOL) using UV-Vis spectrophotometry.

References

Common mistakes to avoid in Sulfo-Cy5 azide labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Sulfo-Cy5 azide (B81097) labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy5 azide and what is it used for?

This compound is a water-soluble, far-red fluorescent dye commonly used for labeling biomolecules in various applications, including in vivo and in vitro imaging.[1] It contains an azide group that allows it to be conjugated to molecules containing alkyne groups through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry".[2][3] It can also be used in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups.[2] The sulfonate groups on the dye enhance its water solubility, which is beneficial for labeling delicate proteins that might be sensitive to organic co-solvents.[4]

Q2: How should I store and handle this compound?

Proper storage is crucial to maintain the stability and reactivity of this compound.

  • Powder Form: Store at -20°C in the dark, desiccated. It can be stable for up to 24 months under these conditions.[4][5][6] For transportation, it can be kept at room temperature for up to three weeks.[4][5][6]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or water.[7][8] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months, protected from light.[2] Freshly prepared solutions are always recommended as the compound can be unstable in solution.[8]

Q3: What are the key differences between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry for this compound labeling?

The primary difference lies in the requirement of a copper catalyst.

  • CuAAC: This method requires a copper(I) catalyst to proceed efficiently.[3][9] It is a robust and widely used method. However, the copper catalyst can be toxic to cells, which is a consideration for live-cell imaging applications.[3][10]

  • SPAAC: This reaction does not require a copper catalyst, making it ideal for applications in living systems where copper toxicity is a concern.[11] The reaction is driven by the ring strain of a cyclooctyne (B158145) (like DBCO or BCN), which reacts specifically with the azide.[11]

Troubleshooting Guides

Low or No Labeling Efficiency

One of the most common issues encountered is a low yield of the fluorescently labeled product. This can be due to several factors related to the reagents, reaction conditions, or the biomolecule itself.

Q4: I am getting a low yield in my CuAAC reaction. What are the possible causes and solutions?

// Catalyst Path Catalyst_Sol1 [label="Use fresh Sodium Ascorbate (B8700270)\n to reduce Cu(II) to Cu(I) in situ.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Sol2 [label="Ensure sufficient ligand (e.g., THPTA)\n to protect catalyst and enhance solubility.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Sol3 [label="Degas reaction mixture to prevent\n oxidation of Cu(I).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Reagents Path Reagents_Sol1 [label="Check for degradation of this compound\n due to improper storage.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents_Sol2 [label="Verify the presence and reactivity\n of the alkyne group on your biomolecule.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents_Sol3 [label="Ensure correct stoichiometry of reactants.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Conditions Path Conditions_Sol1 [label="Optimize pH (typically around 7.4).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions_Sol2 [label="Increase reaction time or temperature\n if steric hindrance is a factor.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Conditions_Sol3 [label="Check for interfering substances in the buffer\n (e.g., high concentrations of chloride, Tris).[12]", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Biomolecule Path Biomolecule_Sol1 [label="Confirm the concentration and purity\n of your alkyne-modified biomolecule.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Biomolecule_Sol2 [label="Ensure solubility of the biomolecule\n in the reaction buffer.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Catalyst; Start -> Reagents; Start -> Conditions; Start -> Biomolecule;

Catalyst -> Catalyst_Sol1; Catalyst -> Catalyst_Sol2; Catalyst -> Catalyst_Sol3;

Reagents -> Reagents_Sol1; Reagents -> Reagents_Sol2; Reagents -> Reagents_Sol3;

Conditions -> Conditions_Sol1; Conditions -> Conditions_Sol2; Conditions -> Conditions_Sol3;

Biomolecule -> Biomolecule_Sol1; Biomolecule -> Biomolecule_Sol2; } enddot Caption: Troubleshooting workflow for low-yield copper-catalyzed reactions.

Potential Cause Troubleshooting Steps
Inactive Copper Catalyst The active catalyst is Cu(I), which can be oxidized to inactive Cu(II).[9] It is common practice to use a more stable Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate to generate Cu(I) in situ.[7][9] Always use a freshly prepared solution of sodium ascorbate.[7]
Catalyst Degradation/Precipitation A ligand such as THPTA is recommended to protect the copper catalyst from oxidation and improve its solubility in aqueous buffers.[7] A 5:1 ligand-to-copper ratio is commonly used.[7]
Oxygen Interference Oxygen can oxidize the Cu(I) catalyst.[12] Degassing the reaction mixture by bubbling with an inert gas like argon or nitrogen can help minimize this.[9]
Degraded Reagents Improper storage of this compound or the alkyne-modified biomolecule can lead to degradation. Ensure they are stored correctly and consider using a fresh batch.
Suboptimal Reaction Buffer The pH of the reaction buffer can influence the reaction rate. A pH of around 7.4 is generally optimal. Buffers containing high concentrations of chloride or Tris can interfere with the copper catalyst and should be avoided.[12]
Steric Hindrance Bulky groups near the azide or alkyne can hinder the reaction.[9] Increasing the reaction time or temperature may help overcome this.[9]
Incorrect Stoichiometry An incorrect ratio of azide to alkyne can result in a low yield. It is common to use a slight excess of one of the components, often the less critical or more soluble one, to drive the reaction.

Q5: My copper-free (SPAAC) reaction is not working. What should I check?

Potential Cause Troubleshooting Steps
Reagent Instability Strained cyclooctynes like DBCO and BCN can be unstable, especially in acidic conditions or during long-term storage.[11] Ensure proper storage and handling of your cyclooctyne-modified molecule.
Solubility Issues Poor solubility of either the azide or the cyclooctyne in the reaction buffer can significantly slow down the reaction.[11] If necessary, a co-solvent like DMSO can be used, but keep the final concentration low to avoid denaturing proteins.[11]
Steric Hindrance Similar to CuAAC, bulky molecules near the reactive groups can impede the reaction.[11]
Incorrect Stoichiometry An inappropriate ratio of azide to cyclooctyne will lead to incomplete labeling. Optimize the molar ratio of the reactants.
High Background Fluorescence

High background can obscure the specific signal from your labeled biomolecule, leading to poor signal-to-noise ratios in imaging experiments.

Q6: I am observing high background fluorescence in my imaging experiment. How can I reduce it?

// Unbound Dye Path UnboundDye_Sol1 [label="Improve purification method\n(e.g., size-exclusion chromatography, dialysis).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; UnboundDye_Sol2 [label="Increase the number and duration\n of washing steps.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Nonspecific Binding Path NonspecificBinding_Sol1 [label="Use an appropriate blocking buffer\n(e.g., BSA, serum).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NonspecificBinding_Sol2 [label="Optimize the concentration of the\n Sulfo-Cy5 conjugate.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Autofluorescence Path Autofluorescence_Sol1 [label="Use an unstained control to set the\n baseline for background.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Autofluorescence_Sol2 [label="For in vivo studies, consider using\n chlorophyll-free rodent chow.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Dye Aggregation Path DyeAggregation_Sol1 [label="Ensure the labeled biomolecule is fully\n solubilized before use.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DyeAggregation_Sol2 [label="The sulfonate groups on Sulfo-Cy5 help reduce\n aggregation, but high labeling ratios can still be an issue.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> UnboundDye; Start -> NonspecificBinding; Start -> Autofluorescence; Start -> DyeAggregation;

UnboundDye -> UnboundDye_Sol1; UnboundDye -> UnboundDye_Sol2;

NonspecificBinding -> NonspecificBinding_Sol1; NonspecificBinding -> NonspecificBinding_Sol2;

Autofluorescence -> Autofluorescence_Sol1; Autofluorescence -> Autofluorescence_Sol2;

DyeAggregation -> DyeAggregation_Sol1; DyeAggregation -> DyeAggregation_Sol2; } enddot Caption: Decision tree for troubleshooting high background fluorescence.

Potential Cause Troubleshooting Steps
Unbound Fluorophore Incomplete removal of unreacted this compound after the labeling reaction is a major cause of high background.[1] Use a robust purification method such as size-exclusion chromatography (e.g., desalting columns) or dialysis to effectively separate the labeled biomolecule from the free dye.[13]
Non-Specific Binding The Sulfo-Cy5 conjugate may bind to unintended targets.[1] Using a blocking buffer (e.g., bovine serum albumin or serum from the host species of the secondary antibody) before applying the labeled molecule can help reduce non-specific interactions.
Tissue Autofluorescence Some biological tissues have endogenous fluorophores that can contribute to background signal.[1] Including an unstained control sample is crucial to determine the level of autofluorescence and set the appropriate imaging parameters. For in vivo imaging in rodents, standard chow containing chlorophyll (B73375) can cause autofluorescence in the gut; switching to a purified, chlorophyll-free diet can mitigate this.[1]
Instrumental Noise The imaging system itself can be a source of background noise.[1] Optimize the imaging settings, such as detector gain and exposure time, using your unstained control to maximize the signal-to-noise ratio.[1]

Experimental Protocols

General Protocol for CuAAC Labeling of an Alkyne-Modified Protein

This protocol provides a starting point and should be optimized for your specific protein and application.

G Prep 1. Prepare Stock Solutions Setup 2. Set Up Reaction Prep->Setup Prep_Details This compound (10 mM in DMSO/water) Alkyne-Protein (in PBS, pH 7.4) CuSO4 (20 mM in water) THPTA (100 mM in water) Sodium Ascorbate (100 mM in water, fresh) Prep->Prep_Details Incubate 3. Incubate Setup->Incubate Setup_Details Combine alkyne-protein, this compound, and premixed CuSO4/THPTA. Initiate with fresh sodium ascorbate. Setup->Setup_Details Purify 4. Purify Labeled Protein Incubate->Purify Incubate_Details Room temperature for 1-4 hours, protected from light. Incubate->Incubate_Details Analyze 5. Analyze Purify->Analyze Purify_Details Size-exclusion chromatography (e.g., desalting column) to remove unreacted dye and catalyst. Purify->Purify_Details Analyze_Details Determine Degree of Labeling (DOL) by absorbance at 280 nm (protein) and ~646 nm (Sulfo-Cy5). Analyze->Analyze_Details

1. Reagent Preparation:

  • Alkyne-Modified Protein: Prepare a stock solution of your protein in a suitable buffer like PBS, pH 7.4.

  • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO or water.[7]

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in water.[7]

  • THPTA Ligand Stock Solution: Prepare a 100 mM stock solution in water.[7]

  • Sodium Ascorbate Stock Solution: Prepare a fresh 100 mM stock solution in water immediately before use.[7]

2. Reaction Setup (Example for a 100 µL reaction):

ComponentStock ConcentrationVolume to AddFinal Concentration
Alkyne-Modified ProteinVariesVaries10-50 µM
This compound10 mM1 µL100 µM
CuSO₄20 mM1 µL200 µM
THPTA100 mM5 µL5 mM
Sodium Ascorbate100 mM10 µL10 mM
Reaction Buffer (e.g., PBS)-To 100 µL-

Note: These are starting concentrations and may require optimization. A 2- to 10-fold molar excess of the azide over the protein is a good starting point.[13]

3. Reaction Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein, this compound, and reaction buffer.

  • In a separate tube, premix the CuSO₄ and THPTA solutions. Add this premix to the reaction tube.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Mix gently by pipetting.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.[7]

4. Purification:

  • Remove unreacted dye and catalyst components by purifying the labeled protein using a desalting column (size-exclusion chromatography).[13]

5. Analysis:

  • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of Sulfo-Cy5 (around 646 nm).

References

Technical Support Center: Sulfo-Cy5 Azide Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on the reaction efficiency of Sulfo-Cy5 azide (B81097) in click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with Sulfo-Cy5 azide?

A1: For most bioconjugation applications involving CuAAC, a pH range of 7.0 to 8.0 is recommended as a starting point.[1] While the CuAAC reaction is generally tolerant of a wide pH range, maintaining a slightly basic to neutral pH is often optimal for balancing reaction speed and the stability of the biomolecules involved.[1]

Q2: How does pH affect the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction with this compound?

A2: The pH can have a significant effect on the reaction rates of SPAAC.[2] This is often due to changes in the charge state and electronic properties of the reactants.[2] A pH range of 7.0 to 8.5 is a good starting point for most SPAAC reactions involving peptides and other biomolecules.[3][4] It is advisable to perform a pH screen to determine the optimal condition for your specific substrates.[4]

Q3: Is the fluorescence of this compound conjugates sensitive to pH?

A3: No, Sulfo-Cy5 and its conjugates are reported to be pH-insensitive across a broad range, typically from pH 4 to pH 10.[5][6] This stability is a significant advantage as it ensures that changes in fluorescence intensity during an experiment are due to the extent of labeling rather than fluctuations in environmental pH.

Q4: Can the choice of buffer impact the reaction efficiency?

A4: Yes, the buffer system can influence the reaction rate. For SPAAC reactions, HEPES buffer has been shown to yield higher rate constants compared to Phosphate-Buffered Saline (PBS) at the same pH.[3][4] For CuAAC, it is important to avoid buffers that can chelate copper ions, such as Tris buffers at high concentrations, as this can slow down the reaction.[7] Also, ensure that buffers are free of sodium azide, as it will compete with the this compound.[4][8]

Q5: My reaction efficiency is low. Could pH be the cause?

A5: Suboptimal pH is a common reason for low reaction efficiency.[9] If your pH is too low (acidic), the reaction rate may be significantly reduced. Conversely, a pH that is too high (basic) can potentially damage your biomolecules. It is crucial to optimize the pH for your specific experimental setup.

Data Presentation: Recommended Reaction Conditions

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
pH Range 7.0 - 8.0[1]7.0 - 8.5[3][4]
Recommended Buffer PBS, HEPES[10]HEPES[3][4]
Copper (CuSO₄) Conc. 50 - 250 µM[1]Not Applicable
Ligand (e.g., THPTA) Conc. 5-fold molar excess over copper[1]Not Applicable
Sodium Ascorbate (B8700270) Conc. 1 - 5 mM (freshly prepared)[1]Not Applicable
Reactant Molar Ratio 1.5 to 2-fold molar excess of azide over alkyne[1]Slight molar excess of one reactant (e.g., 1.1-1.5 equivalents)[3]
Temperature Room Temperature to 37°CRoom Temperature to 37°C[4]

Experimental Protocols

Protocol: pH Optimization for a CuAAC Reaction with this compound

This protocol provides a general framework for optimizing the pH of a CuAAC reaction.

1. Reagent Preparation:

  • Alkyne-modified Biomolecule: Prepare a stock solution of your alkyne-modified biomolecule in a copper-free buffer (e.g., 100 µM in PBS, pH 7.4).

  • This compound: Prepare a 10 mM stock solution in nuclease-free water or DMSO.[1]

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.[1]

  • Ligand (THPTA): Prepare a 100 mM stock solution in nuclease-free water.[1]

  • Sodium Ascorbate: Prepare a fresh 100 mM solution in nuclease-free water immediately before use.[1]

  • Buffers: Prepare a series of buffers (e.g., phosphate (B84403) or HEPES) at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

2. Reaction Setup (for a 100 µL final volume):

  • In separate microcentrifuge tubes for each pH to be tested, combine the following:

    • 10 µL of 100 µM Alkyne-modified Biomolecule (final concentration: 10 µM)

    • 1.5 µL of 10 mM this compound (final concentration: 150 µM)

    • Buffer of a specific pH to bring the volume to 85 µL.

  • In a separate tube, premix the catalyst:

    • 1 µL of 20 mM CuSO₄

    • 5 µL of 100 mM THPTA

  • Add 6 µL of the premixed catalyst to each reaction tube.

  • Initiate the reactions by adding 10 µL of freshly prepared 100 mM sodium ascorbate to each tube.

  • Mix gently and incubate at room temperature for 1-2 hours, protected from light.

3. Analysis:

  • Analyze the reaction efficiency at each pH using an appropriate method, such as SDS-PAGE with in-gel fluorescence scanning, HPLC, or mass spectrometry.

  • Compare the fluorescence intensity or the amount of labeled product across the different pH conditions to determine the optimum.

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis reagent1 Alkyne-Biomolecule setup Combine Reactants in Each pH Buffer reagent1->setup reagent2 This compound reagent2->setup reagent3 Buffer Series (pH 6.5-8.5) reagent3->setup reagent4 Catalyst & Reductant initiate Initiate with Catalyst/Reductant reagent4->initiate setup->initiate incubate Incubate (RT, 1-2h) initiate->incubate analyze Analyze Efficiency (e.g., SDS-PAGE, HPLC) incubate->analyze determine Determine Optimal pH analyze->determine

Caption: Workflow for pH optimization of a this compound click chemistry reaction.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Labeling Suboptimal pH.Perform a pH optimization experiment as described in the protocol. For CuAAC, ensure the pH is between 7.0 and 8.0. For SPAAC, a range of 7.0-8.5 is generally recommended.[1][3][4]
Buffer contains interfering substances.Ensure your buffer is free of primary amines (like Tris) if using NHS esters, and free of sodium azide which competes with the this compound.[4][8][9]
Inconsistent Results pH of the reaction mixture is not stable or consistent.Use a buffer with sufficient buffering capacity at the desired pH. Prepare fresh buffers for each experiment.
Degradation of Biomolecule pH is too high or too low for your biomolecule's stability.Test the stability of your biomolecule across the pH range you are screening before performing the labeling reaction. Choose a pH that maintains both biomolecule integrity and acceptable reaction efficiency.
Precipitation in Reaction pH is affecting the solubility of your biomolecule or reagents.Ensure all components are soluble at the tested pH. A small amount of a compatible organic co-solvent (e.g., DMSO) can sometimes help, but its effect on reaction rate should be considered.[8]

References

Technical Support Center: Purification of Sulfo-Cy5 Labeled Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the effective removal of unconjugated Sulfo-Cy5 azide (B81097) from labeled protein and oligonucleotide samples.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to remove unconjugated Sulfo-Cy5 azide after a labeling reaction?

It is crucial to remove any free or unconjugated this compound for several key reasons:

  • Accurate Quantification: The presence of free dye will lead to an overestimation of the degree of labeling (DOL), resulting in inaccurate measurements of your labeled biomolecule's concentration and labeling efficiency.[1]

  • Reduced Background Signal: Unbound dye can cause high background fluorescence in various applications, such as microscopy and flow cytometry, which lowers the signal-to-noise ratio and can lead to misleading results.[1]

  • Prevention of Downstream Interference: Free dye can interfere with subsequent experimental steps and assays.[1]

Q2: What are the most common methods for removing unconjugated this compound?

The most prevalent methods for purifying labeled biomolecules from small molecules like unconjugated dyes are based on the significant size difference between the biomolecule and the dye. The primary techniques include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used and highly effective method that separates molecules based on their size.[1]

  • Dialysis: This technique uses a semi-permeable membrane to separate molecules based on differential diffusion rates.[2]

  • Ethanol (B145695) Precipitation: This method is particularly useful for the purification of labeled oligonucleotides.[3][4]

Q3: Which purification method should I choose for my sample?

The choice of purification method depends on several factors, including the nature of your biomolecule (protein or oligonucleotide), sample volume, and the required purity. The table below provides a general comparison to aid in your decision-making process.

Comparison of Purification Methods

FeatureSize-Exclusion Chromatography (SEC)DialysisEthanol Precipitation
Principle Separation based on molecular size.[5]Separation based on differential diffusion across a semi-permeable membrane.[2]Differential solubility in the presence of salt and ethanol.[4][6]
Typical Application Proteins and oligonucleotides.Proteins and larger oligonucleotides.Oligonucleotides (>18 nt).[4]
Sample Volume 70 µL to 2.5 mL (pre-packed columns).[7]0.1 mL to 70 mL.[8]Wide range, easily scalable.
Processing Time Fast (< 15 minutes per sample).[9]Slow (hours to overnight).[10]Moderate (can be done in a few hours or overnight).[11]
Typical Recovery 70% to >95%.[12]Up to 98%.[13]Can be high, but may vary.
Removal Efficiency >90% to >98% salt removal.[12]High, dependent on buffer changes and dialysis time.[10][14]Effective for removing unincorporated precursors.[4]
Key Advantage Fast, convenient, and high recovery.[9][12]Gentle on samples and suitable for large volumes.[8][14]Cost-effective and efficient for oligonucleotides.[3]

Experimental Workflows and Protocols

Below are detailed protocols for the recommended methods to remove unconjugated this compound.

Purification Workflow Overview

Purification Workflow start Labeled Sample (Biomolecule + Free this compound) sec Size-Exclusion Chromatography start->sec Proteins & Oligonucleotides dialysis Dialysis start->dialysis Proteins & Large Oligonucleotides precipitation Ethanol Precipitation start->precipitation Oligonucleotides end Purified Labeled Biomolecule sec->end dialysis->end precipitation->end

General purification workflow for removing unconjugated this compound.
Protocol 1: Size-Exclusion Chromatography (SEC) using a Spin Column (e.g., Sephadex G-25)

This method is ideal for rapid desalting and buffer exchange for small to medium sample volumes.[12][15]

Materials:

  • Pre-packed spin column (e.g., Sephadex G-25).

  • Equilibration buffer (e.g., PBS).

  • Microcentrifuge.

  • Collection tubes.

Procedure:

  • Prepare the Column:

    • Remove the bottom plug of the spin column and loosen the cap.

    • Place the column in a collection tube and centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[16][17] Discard the flow-through.

  • Equilibrate the Column:

    • Add 400-500 µL of equilibration buffer to the column.

    • Centrifuge at 1,000 x g for 2 minutes. Discard the flow-through. Repeat this step 2-3 times.

  • Load the Sample:

    • Place the equilibrated column into a new collection tube.

    • Slowly apply your sample to the center of the resin bed.

  • Elute the Labeled Biomolecule:

    • Centrifuge the column at 1,000 x g for 2 minutes to collect the purified sample.[15][16]

    • The eluate in the collection tube is your purified, labeled biomolecule. The unconjugated this compound is retained in the column resin.

Protocol 2: Dialysis

This method is suitable for a wide range of sample volumes and is gentle on the biomolecules.[8][14]

Materials:

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for proteins.[10]

  • Dialysis buffer (e.g., PBS), at least 200-500 times the sample volume.[18]

  • Large beaker.

  • Magnetic stirrer and stir bar.

Procedure:

  • Prepare the Dialysis Membrane:

    • Cut the dialysis tubing to the desired length and pre-wet it in the dialysis buffer as per the manufacturer's instructions.

  • Load the Sample:

    • Secure one end of the tubing with a clip or knot.

    • Pipette your sample into the tubing, leaving some space at the top.

    • Secure the other end of the tubing.

  • Perform Dialysis:

    • Place the sealed tubing into a beaker with a large volume of cold (4°C) dialysis buffer.

    • Stir the buffer gently on a magnetic stirrer.

    • Dialyze for at least 2-4 hours or overnight.[10]

  • Buffer Exchange:

    • Change the dialysis buffer at least 3 times to ensure efficient removal of the unconjugated dye.[10][15] A common schedule is to change the buffer after 2-4 hours, again after another 2-4 hours, and then dialyze overnight.

  • Recover the Sample:

    • Carefully remove the tubing from the buffer and recover your purified sample.

Protocol 3: Ethanol Precipitation of Oligonucleotides

This protocol is effective for purifying labeled oligonucleotides that are 18 nucleotides or longer.[4]

Materials:

  • 3 M Sodium Acetate (B1210297) (NaOAc), pH 5.2.

  • Cold 100% ethanol (-20°C).

  • Cold 70% ethanol (-20°C).

  • Microcentrifuge.

Procedure:

  • Prepare the Precipitation Mix:

    • To your oligonucleotide sample, add 1/10th volume of 3 M NaOAc (pH 5.2).[6]

    • Add 2.5 to 3 volumes of cold 100% ethanol.

  • Precipitate the Oligonucleotide:

    • Vortex the mixture briefly and incubate at -20°C for at least 1 hour or at -80°C for 30 minutes.[11] For very dilute samples, overnight incubation at -20°C is recommended.[6]

  • Pellet the Oligonucleotide:

    • Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C.[6]

    • Carefully decant the supernatant, which contains the unconjugated this compound.

  • Wash the Pellet:

    • Add 500 µL of cold 70% ethanol to the pellet.

    • Centrifuge at >12,000 x g for 5-10 minutes at 4°C.

    • Carefully remove the supernatant.

  • Dry and Resuspend:

    • Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.

    • Resuspend the purified oligonucleotide pellet in an appropriate RNase-free buffer.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the removal of unconjugated this compound.

Troubleshooting Decision Tree

Troubleshooting start Problem Encountered low_recovery Low Recovery of Labeled Biomolecule start->low_recovery incomplete_removal Incomplete Removal of Free Dye start->incomplete_removal lr_cause1 Biomolecule interacting with SEC resin? low_recovery->lr_cause1 Using SEC lr_cause2 Dialysis MWCO too large? low_recovery->lr_cause2 Using Dialysis lr_cause3 Loss during ethanol precipitation? low_recovery->lr_cause3 Using Precipitation ir_cause1 SEC column overloaded? incomplete_removal->ir_cause1 Using SEC ir_cause2 Insufficient dialysis? incomplete_removal->ir_cause2 Using Dialysis ir_cause3 Inefficient precipitation? incomplete_removal->ir_cause3 Using Precipitation lr_sol1 Increase salt concentration in buffer. lr_cause1->lr_sol1 Yes lr_sol2 Use a smaller MWCO membrane. lr_cause2->lr_sol2 Yes lr_sol3 Ensure sufficient incubation time at low temp. lr_cause3->lr_sol3 Yes ir_sol1 Reduce sample volume or use a larger column. ir_cause1->ir_sol1 Yes ir_sol2 Increase dialysis time and number of buffer changes. ir_cause2->ir_sol2 Yes ir_sol3 Ensure correct salt and ethanol concentrations. ir_cause3->ir_sol3 Yes

A decision tree for troubleshooting common purification issues.
Detailed Troubleshooting Scenarios

Issue 1: Low recovery of the labeled biomolecule after purification.

  • Possible Cause (SEC): The biomolecule may be interacting non-specifically with the chromatography resin.[1]

    • Troubleshooting Tip: Modify the buffer composition, for instance, by increasing the salt concentration to minimize ionic interactions. Ensure the selected resin is appropriate for your biomolecule's properties.[1]

  • Possible Cause (Dialysis): The Molecular Weight Cut-Off (MWCO) of the dialysis membrane might be too large, causing the loss of your biomolecule.[1]

    • Troubleshooting Tip: Select a dialysis membrane with a smaller MWCO to ensure the retention of your biomolecule.[1] Always check that the membrane is intact before use.

  • Possible Cause (Ethanol Precipitation): Incomplete precipitation of the oligonucleotide.

    • Troubleshooting Tip: Ensure the correct ratio of sodium acetate and cold ethanol is used. For dilute samples, extending the incubation time at -20°C overnight can improve recovery.[6] The addition of a carrier like glycogen (B147801) can also enhance precipitation efficiency.[6]

Issue 2: Incomplete removal of unconjugated this compound.

  • Possible Cause (SEC): The column may be overloaded, or the resolution is insufficient.[1]

    • Troubleshooting Tip: Reduce the volume of the sample applied to the column.[1] If the problem persists, consider using a larger column or processing the sample a second time through a fresh column.[19]

  • Possible Cause (Dialysis): The dialysis time may be too short, or there were not enough buffer changes.[1]

    • Troubleshooting Tip: Increase the duration of dialysis and the number of buffer changes. Using a significantly larger volume of dialysis buffer will also improve the efficiency of free dye removal.[1]

  • Possible Cause (Ethanol Precipitation): The washing steps were not sufficient to remove all the free dye.

    • Troubleshooting Tip: Ensure the pellet is properly washed with 70% ethanol. A second wash step may be necessary to remove all traces of the unconjugated dye.

Issue 3: The purified protein appears to have aggregated or precipitated.

  • Possible Cause: The buffer conditions after purification may not be optimal for your protein's stability. High concentrations of the labeled protein can also lead to aggregation.

    • Troubleshooting Tip: Ensure the final buffer used for elution (in SEC) or dialysis is appropriate for your protein. Consider adding stabilizing agents, such as glycerol (B35011) or a non-ionic detergent, if your protein is prone to aggregation. If you observe aggregation after conjugation, optimizing the molar ratio of dye to protein during the labeling reaction might be necessary.[20]

By following these guidelines and protocols, you can effectively remove unconjugated this compound from your samples, leading to more accurate and reliable results in your downstream applications.

References

Sulfo-Cy5 azide aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Sulfo-Cy5 azide (B81097), a water-soluble cyanine (B1664457) dye widely used in click chemistry for fluorescent labeling.

Section 1: Troubleshooting Guides

This section provides solutions to specific problems you might encounter with Sulfo-Cy5 azide, focusing on aggregation and its impact on experimental outcomes.

Issue 1: Precipitation or Visible Aggregates in this compound Stock Solution

Question: I've prepared a stock solution of this compound in an aqueous buffer (e.g., PBS), and I observe precipitation or a color change from blue to a purplish or less intense blue. What is happening and how can I fix it?

Answer: This is a common sign of this compound aggregation. Cyanine dyes, including Sulfo-Cy5, are prone to forming aggregates, particularly H-aggregates, in aqueous solutions at high concentrations. These aggregates have different spectral properties and are often less fluorescent than the monomeric dye.

Troubleshooting Workflow:

A Precipitation or color change in stock solution B Confirm Aggregation: - Check UV-Vis spectrum for blue-shifted peak (~600 nm) - Visually inspect for turbidity A->B C Solution 1: Disaggregation B->C If aggregation is confirmed D Solution 2: Prevention in new stock B->D To avoid future issues E Add organic co-solvent (e.g., DMSO, DMF) up to 50% (v/v) C->E F Gently warm the solution (e.g., 30-40°C) C->F J Filter the solution through a 0.2 µm syringe filter C->J After disaggregation G Prepare fresh stock at a lower concentration D->G H Use a buffer with low ionic strength D->H I Store aliquots at -20°C to minimize freeze-thaw cycles D->I

Caption: Troubleshooting workflow for precipitated this compound stock solution.

Detailed Solutions:

  • Disaggregation:

    • Organic Solvents: Adding an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can disrupt the hydrophobic interactions that drive aggregation.[1] Start by adding small amounts (e.g., 10% v/v) and gradually increase until the solution clears. A 1:1 mixture of aqueous buffer and organic solvent is often effective.

    • Gentle Warming: Warming the solution to 30-40°C can help dissolve aggregates. Avoid excessive heat, as it can degrade the dye.

    • Filtration: After attempting disaggregation, filter the solution through a 0.2 µm syringe filter to remove any remaining insoluble particles.

  • Prevention:

    • Lower Concentration: Prepare a new stock solution at a lower concentration. While this compound is water-soluble, its tendency to aggregate increases with concentration.[2]

    • Buffer Choice: Use buffers with lower ionic strength, as high salt concentrations can promote aggregation.[3][4]

    • Storage: Aliquot the stock solution into single-use volumes and store at -20°C. This minimizes freeze-thaw cycles which can promote aggregation.

Issue 2: Low or No Fluorescence Signal in Labeled Conjugates

Question: My click chemistry reaction seems to have worked, but the final purified conjugate shows a weak or no fluorescent signal. What could be the cause?

Answer: Low fluorescence can be due to several factors, including dye aggregation on the biomolecule, photobleaching, or issues with the labeling density.

Troubleshooting Workflow:

A Low or no fluorescence in final conjugate B Check Degree of Labeling (DOL) A->B I Check for Photobleaching A->I C High DOL (>6-8) B->C D Low DOL (<1) B->D E Self-quenching due to aggregation on biomolecule C->E G Inefficient labeling D->G F Optimize labeling reaction: - Decrease dye-to-biomolecule ratio E->F H Optimize click chemistry protocol G->H J Protect from light during all steps I->J K Use fresh dye solution I->K

Caption: Troubleshooting workflow for low fluorescence signal in this compound conjugates.

Detailed Solutions:

  • Over-labeling and Self-Quenching: A high degree of labeling (DOL) can lead to fluorescence quenching, where closely packed dye molecules interact and dissipate energy as heat instead of light.[5] The optimal DOL for most antibodies is typically between 2 and 10.[6]

    • Solution: Reduce the molar ratio of this compound to your biomolecule in the labeling reaction.

  • Inefficient Labeling: A low DOL will naturally result in a weak signal.

    • Solution: Refer to the detailed click chemistry protocols in Section 3 to optimize your reaction conditions. Ensure all reagents are fresh, especially the sodium ascorbate (B8700270) solution.

  • Photobleaching: Cyanine dyes are susceptible to photobleaching upon exposure to light.

    • Solution: Protect the dye stock solution and all reaction mixtures from light by using amber tubes or wrapping them in foil. Minimize light exposure during purification and analysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sulfonated?

A1: this compound is a fluorescent dye with an azide functional group that allows it to be conjugated to molecules containing an alkyne group via click chemistry.[7][8] The "Sulfo-" prefix indicates that it has sulfonate groups, which are added to increase its water solubility and reduce its tendency to aggregate in aqueous buffers.[8][]

Q2: What are the signs of this compound aggregation?

A2: The primary sign of aggregation is a change in the absorption spectrum. The monomeric form of Sulfo-Cy5 has an absorption maximum around 647 nm.[10] When it forms H-aggregates, a new, blue-shifted absorption peak appears at a lower wavelength, typically around 600 nm.[3][4] This can be accompanied by a decrease in fluorescence intensity and visible precipitation in concentrated solutions.

Q3: At what concentration does this compound start to aggregate?

A3: The exact concentration depends on the buffer composition (pH, ionic strength) and temperature. However, as a general guideline, cyanine dyes can start to show signs of aggregation at concentrations above 10 µM in aqueous solutions.[2] It is recommended to work with the lowest effective concentration possible.

Q4: Can I use organic solvents to dissolve and store this compound?

A4: Yes, this compound is soluble in organic solvents like DMSO and DMF.[10] Preparing a concentrated stock solution in one of these solvents and then diluting it into your aqueous reaction buffer is a common strategy to avoid aggregation that can occur when dissolving the solid dye directly in an aqueous buffer at high concentrations.

Q5: How can I remove aggregates from my this compound-labeled biomolecule?

A5: Size-exclusion chromatography (SEC) is an effective method for removing aggregates.[10] Aggregates are larger than the monomeric conjugate and will therefore elute earlier from the column.

Q6: Does aggregation of this compound affect the efficiency of click chemistry?

A6: Yes, aggregation can reduce the efficiency of click chemistry. The azide groups within the aggregate may be sterically hindered and less accessible to react with the alkyne-modified biomolecule, potentially leading to lower labeling yields.

Section 3: Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Protein

This protocol provides a general procedure for labeling an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO₄)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium Ascorbate

  • Deionized water

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare Stock Solutions:

    • This compound (10 mM): Dissolve the required amount of this compound in anhydrous DMSO.

    • CuSO₄ (20 mM): Dissolve CuSO₄ in deionized water.

    • THPTA (100 mM): Dissolve THPTA in deionized water.

    • Sodium Ascorbate (100 mM): Prepare this solution fresh in deionized water immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in PBS.

    • Add this compound stock solution to the protein solution to achieve a 5- to 10-fold molar excess of dye over protein.

    • Add the THPTA solution to the reaction mixture at a final concentration that is 5 times the final copper concentration.

    • Add the CuSO₄ solution to a final concentration of 50-100 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the labeled protein from unreacted dye and catalyst components using an SEC desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the colored, labeled protein.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for Sulfo-Cy5).

Protocol 2: Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of Sulfo-Cy5 (~647 nm, A_max).

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Concentration_dye (M) = A_max / (ε_dye × path length)

      • ε_dye for Sulfo-Cy5 is approximately 251,000 M⁻¹cm⁻¹.[10]

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

    • A_protein = A₂₈₀ - (A_max × CF₂₈₀)

      • The correction factor (CF₂₈₀) for Sulfo-Cy5 is typically around 0.05.

    • Concentration_protein (M) = A_protein / (ε_protein × path length)

      • ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the DOL:

    • DOL = Concentration_dye / Concentration_protein

Section 4: Data and Visualizations

Quantitative Data Summary
ParameterValueNotes
This compound Properties
Absorption Maximum (Monomer)~647 nm[10]In aqueous solution
Emission Maximum~663 nm[10]
Molar Extinction Coefficient (ε)~251,000 M⁻¹cm⁻¹[10]
SolubilityHigh in water, DMSO, DMF[10]
Click Chemistry Recommendations
Copper(I) Concentration50-100 µM[7]Use the lowest effective concentration
Ligand (THPTA) to Copper Ratio5:1[7]
Sodium Ascorbate Concentration1-5 mMPrepare fresh
Dye to Biomolecule Molar Ratio2:1 to 10:1Start with a lower ratio to avoid over-labeling

Diagrams

cluster_reactants Reactants cluster_catalyst Catalyst System A Alkyne-modified Biomolecule H Click Reaction (CuAAC) A->H B This compound B->H C Cu(II)SO4 E Cu(I) C->E Reduction D Sodium Ascorbate D->E G Stabilized Cu(I) E->G F THPTA Ligand F->G G->H Catalyzes I Sulfo-Cy5 Labeled Biomolecule H->I

Caption: Signaling pathway of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Technical Support Center: Optimizing Sulfo-Cy5 Azide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting Sulfo-Cy5 azide (B81097) labeling experiments. Whether you are employing copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, this resource offers detailed protocols, quantitative data, and solutions to common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your Sulfo-Cy5 azide labeling experiments.

Q1: My labeling efficiency is low or nonexistent. What are the common causes and solutions?

A: Low labeling efficiency is a frequent issue with several potential causes depending on the click chemistry method used.

  • For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Inactive Catalyst: The Cu(I) catalyst is prone to oxidation. Ensure your sodium ascorbate (B8700270) solution is freshly prepared and use deoxygenated buffers to minimize this.[1]

    • Suboptimal Reagent Concentrations: Empirically determine the optimal concentrations of your alkyne-containing molecule and this compound. A slight excess of the azide may be necessary, especially for dilute biomolecule solutions.[1]

    • Copper Sequestration: If your biomolecule, such as a protein with histidine residues, can chelate copper, it may inhibit the reaction. Consider increasing the copper and ligand concentration.[1]

    • Steric Hindrance: The alkyne or azide group on your biomolecule may be inaccessible. Using a longer linker on your azide or alkyne, or performing the reaction under denaturing conditions (with DMSO, for example), may help.[1]

  • For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Suboptimal Reagent Choice: The reactivity of the cyclooctyne (B158145) (e.g., DBCO, BCN) is a critical factor. Less reactive cyclooctynes can lead to slow kinetics.[2]

    • Unfavorable Reaction Conditions: The pH, buffer system, and temperature may not be optimal for your specific reactants.[2] For instance, reactions in HEPES buffer have shown higher rate constants compared to PBS.[3]

    • Low Reactant Concentration: Lower reactant concentrations will lead to a slower reaction rate.[2]

    • Steric Hindrance: Bulky chemical groups on either the azide or the cyclooctyne can physically block the reaction.[2]

Q2: I am observing high background fluorescence in my imaging experiments. How can I reduce it?

A: High background fluorescence can obscure your signal and is typically caused by:

  • Unreacted this compound: Ensure thorough purification after the labeling reaction to remove all non-conjugated dye. Methods like size-exclusion chromatography are effective.[1]

  • Non-specific Binding: While Sulfo-Cy5 is generally water-soluble, which minimizes non-specific binding, hydrophobic interactions can still occur.[1] For cellular imaging, implementing proper blocking steps is recommended.[1]

Q3: The fluorescence of my final conjugate seems to be quenched or decreased. What could be the reason?

A: A decrease in fluorescence can be attributed to:

  • Dye Degradation: In CuAAC reactions, reactive oxygen species generated during the reaction can degrade cyanine (B1664457) dyes.[1] To mitigate this, use a sufficient excess of a protective ligand like THPTA (a 5:1 ligand-to-copper ratio is common), minimize the reaction time, and use the lowest effective copper concentration.[1]

  • Precipitation: If reagents become insoluble during the reaction, it can lead to aggregation and quenching. Ensure all components remain soluble at the reaction temperature, especially when using organic co-solvents like DMSO.[1]

Q4: Can the reaction conditions in CuAAC affect the this compound dye?

A: Yes, the presence of copper ions and potential reactive oxygen species can lead to the degradation of cyanine dyes.[1] It is crucial to use a stabilizing ligand and the minimum effective copper concentration to minimize these effects.[1]

Quantitative Data Summary

The following tables summarize the recommended starting concentrations and incubation parameters for both CuAAC and SPAAC reactions with this compound. Note that optimal conditions may vary depending on the specific biomolecule and experimental setup.

Table 1: Recommended Reaction Conditions for CuAAC with this compound

ParameterRecommended Starting RangeNotes
Copper (CuSO₄) Concentration 50 - 250 µMStart at the lower end (50-100 µM) to minimize potential dye degradation.[4]
Ligand (THPTA) Concentration 5-fold molar excess over copperA higher ratio can be tolerated and offers better protection against reactive oxygen species.[4]
Sodium Ascorbate Concentration 1 - 5 mMA fresh solution is critical for the efficient reduction of Cu(II) to Cu(I).[4][5]
This compound Concentration 1.5 to 2-fold molar excess over the alkyneThe optimal ratio may need to be determined empirically.[4]
Incubation Time 30 minutes - 4 hoursMonitor reaction progress if possible. Longer times may be needed for dilute samples.[4]
pH 7.0 - 8.0CuAAC is generally tolerant of a wide pH range.[4]

Table 2: Recommended Reaction Conditions for SPAAC with this compound

ParameterRecommended Starting RangeNotes
DBCO/BCN Reagent Concentration 10-50 µMTitration is recommended to find the optimal balance between signal and background.[5]
This compound Concentration 1.1 to 1.5-fold molar excess over the cyclooctyneA slight excess of one reactant can ensure the complete consumption of the other.[2]
Incubation Time 30 minutes - 4 hoursShorter incubation times are a key advantage of the rapid kinetics of SPAAC. Can range from minutes to several hours depending on reactants.[2][5]
Temperature Room Temperature or 37°CThe reaction proceeds efficiently at physiological temperatures.[5]
pH 7.0 - 8.5Higher pH values generally increase reaction rates, except in HEPES buffer.[3][6]

Experimental Protocols

Below are detailed methodologies for performing CuAAC and SPAAC labeling with this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol provides a general guideline for labeling an alkyne-modified biomolecule with this compound.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO or water.[4]

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in water.[4]

  • THPTA Ligand Stock Solution: Prepare a 100 mM stock solution in water.[4]

  • Sodium Ascorbate Stock Solution: Prepare this solution fresh as a 100 mM stock in water.[4]

2. Reaction Setup (Example for a 100 µL final volume):

  • In a microcentrifuge tube, combine the following in order:

    • Biomolecule-Alkyne (to a final concentration of, for example, 100 µM)

    • Buffer to bring the volume to 85 µL.

    • 1 µL of 10 mM this compound (final concentration: 100 µM).[4]

  • In a separate tube, premix the catalyst:

    • 1 µL of 20 mM CuSO₄

    • 5 µL of 100 mM THPTA.[4]

  • Add the 6 µL of the premixed catalyst to the reaction tube.

  • Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM).[4]

  • Mix gently by pipetting or brief vortexing.

3. Incubation:

  • Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal time may vary.[4]

4. Purification:

  • Purify the labeled product using an appropriate method, such as size-exclusion chromatography, to remove unreacted dye and catalyst components.[4]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling

This protocol outlines the labeling of a DBCO-modified protein with this compound.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO or water. Store at -20°C, protected from light.[4]

  • DBCO-modified Protein Solution: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL).

2. Reaction Setup:

  • In a reaction tube, combine the DBCO-modified protein with this compound. A molar excess of 2-4 fold of the this compound over the protein is a recommended starting point.[4]

  • The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.[4]

3. Incubation:

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle shaking, protected from light.[4][7] The reaction progress can be monitored by SDS-PAGE or mass spectrometry.[4]

4. Purification:

  • Remove the unreacted this compound by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[4]

  • Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance at 280 nm (for protein) and ~675 nm (for Sulfo-Cy5).[4]

Visualizations

The following diagrams illustrate the experimental workflow for optimizing incubation time and a troubleshooting guide for common issues.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Optimization cluster_analysis Analysis Prepare Biomolecule Prepare Biomolecule Combine Reactants Combine Reactants Prepare Biomolecule->Combine Reactants Prepare this compound Prepare this compound Prepare this compound->Combine Reactants Prepare Catalysts/Reagents Prepare Catalysts/Reagents Prepare Catalysts/Reagents->Combine Reactants Incubate at Time Point 1 Incubate at Time Point 1 Combine Reactants->Incubate at Time Point 1 Incubate at Time Point 2 Incubate at Time Point 2 Combine Reactants->Incubate at Time Point 2 Incubate at Time Point 3 Incubate at Time Point 3 Combine Reactants->Incubate at Time Point 3 Purify Labeled Product Purify Labeled Product Incubate at Time Point 1->Purify Labeled Product Incubate at Time Point 2->Purify Labeled Product Incubate at Time Point 3->Purify Labeled Product Analyze Labeling Efficiency Analyze Labeling Efficiency Purify Labeled Product->Analyze Labeling Efficiency Determine Optimal Time Determine Optimal Time Analyze Labeling Efficiency->Determine Optimal Time

Caption: Workflow for optimizing incubation time.

G Start Start Low Labeling Efficiency? Low Labeling Efficiency? Start->Low Labeling Efficiency? CuAAC CuAAC Low Labeling Efficiency?->CuAAC Yes SPAAC SPAAC Low Labeling Efficiency?->SPAAC Yes High Background? High Background? Low Labeling Efficiency?->High Background? No Check Catalyst Freshness Check Catalyst Freshness CuAAC->Check Catalyst Freshness Optimize Reagent Ratio Optimize Reagent Ratio CuAAC->Optimize Reagent Ratio Check for Copper Sequestration Check for Copper Sequestration CuAAC->Check for Copper Sequestration Consider Steric Hindrance Consider Steric Hindrance CuAAC->Consider Steric Hindrance Check Cyclooctyne Reactivity Check Cyclooctyne Reactivity SPAAC->Check Cyclooctyne Reactivity Optimize Reaction Conditions Optimize Reaction Conditions SPAAC->Optimize Reaction Conditions Increase Reactant Concentration Increase Reactant Concentration SPAAC->Increase Reactant Concentration Check Catalyst Freshness->High Background? Optimize Reagent Ratio->High Background? Check for Copper Sequestration->High Background? Consider Steric Hindrance->High Background? Check Cyclooctyne Reactivity->High Background? Optimize Reaction Conditions->High Background? Increase Reactant Concentration->High Background? Improve Purification Improve Purification High Background?->Improve Purification Yes Add Blocking Steps Add Blocking Steps High Background?->Add Blocking Steps Yes Successful Labeling Successful Labeling High Background?->Successful Labeling No Improve Purification->Successful Labeling Add Blocking Steps->Successful Labeling

Caption: Troubleshooting this compound labeling.

References

How to handle non-specific binding of Sulfo-Cy5 azide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 azide (B81097). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving Sulfo-Cy5 azide, with a primary focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble, bright, far-red fluorescent dye. The azide group allows it to be conjugated to molecules containing a terminal alkyne via a copper(I)-catalyzed click chemistry reaction (CuAAC) or to cyclooctyne-containing molecules via strain-promoted alkyne-azide cycloaddition (SPAAC). Its sulfonate groups enhance its water solubility, which is intended to reduce non-specific binding. It is commonly used for labeling proteins, nucleic acids, and other biomolecules for applications such as fluorescence microscopy, flow cytometry, and in vivo imaging. The far-red emission is advantageous as it minimizes interference from the natural autofluorescence of biological samples.[1]

Q2: What are the common causes of non-specific binding of this compound?

Non-specific binding of this compound can arise from several factors:

  • Hydrophobic Interactions: Although sulfonated, the cyanine (B1664457) dye core can still have hydrophobic regions that interact non-specifically with cellular components like membranes and proteins.

  • Electrostatic Interactions: The charged nature of the dye can lead to electrostatic binding to oppositely charged molecules or surfaces within the cell or tissue.

  • Click Chemistry Reaction Issues: In copper-catalyzed reactions (CuAAC), the copper catalyst itself can sometimes mediate non-specific interactions between the dye and proteins.[2]

  • High Dye Concentration: Using an excessive concentration of this compound increases the likelihood of non-specific binding.

  • Insufficient Washing: Failure to thoroughly wash away unbound dye is a major contributor to high background signal.

  • Inadequate Blocking: Not effectively blocking non-specific binding sites on cells or tissues can lead to unwanted dye accumulation.

Q3: How can I differentiate between non-specific binding and autofluorescence?

It is crucial to include proper controls in your experiment. An unstained sample (cells or tissue that has not been incubated with this compound) should be imaged using the same settings as your experimental samples. Any signal detected in this control is due to autofluorescence. If you observe significantly higher background in your negative control (e.g., cells that have the alkyne modification but are incubated with the click reaction cocktail lacking the copper catalyst, or cells without the alkyne modification incubated with the full reaction mix), this is indicative of non-specific binding of the this compound.

Troubleshooting Guides

Problem: High Background Fluorescence

High background fluorescence is a common issue that can obscure your specific signal. The following troubleshooting guide provides a systematic approach to identify and resolve the source of the problem.

Troubleshooting Workflow

TroubleshootingWorkflow start High Background Signal check_autofluorescence Is there high signal in unstained control? start->check_autofluorescence autofluorescence Issue: Autofluorescence check_autofluorescence->autofluorescence Yes check_negative_control Is there high signal in negative control (no alkyne)? check_autofluorescence->check_negative_control No reduce_autofluorescence Action: Use spectral unmixing or autofluorescence quenching reagents. autofluorescence->reduce_autofluorescence nonspecific_binding Issue: Non-Specific Binding check_negative_control->nonspecific_binding Yes optimize_concentration Step 1: Optimize this compound Concentration nonspecific_binding->optimize_concentration optimize_washing Step 2: Enhance Washing Steps optimize_concentration->optimize_washing solution_concentration Action: Perform a titration to find the lowest effective concentration. optimize_concentration->solution_concentration optimize_blocking Step 3: Improve Blocking optimize_washing->optimize_blocking solution_washing Action: Increase number and duration of washes. Add detergent (e.g., 0.1% Tween-20) to wash buffer. optimize_washing->solution_washing solution_blocking Action: Titrate blocking agent concentration and incubation time. Try a different blocking agent. optimize_blocking->solution_blocking

Caption: A flowchart for systematically troubleshooting high background fluorescence.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution
High Autofluorescence Include an unstained control to assess the level of autofluorescence. If high, consider using autofluorescence quenching reagents or spectral unmixing during image acquisition.[3]
Excessive Dye Concentration Perform a concentration titration of this compound to determine the optimal concentration that provides a good signal-to-noise ratio. Start with the recommended concentration and test 2-fold and 5-fold lower concentrations.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes). Incorporate a mild non-ionic detergent, such as 0.1% Tween-20 or Triton X-100, in your wash buffer to help remove non-specifically bound dye.
Inadequate Blocking Optimize your blocking step by titrating the concentration of the blocking agent and the incubation time. Consider switching to a different blocking agent. See the table below for a comparison of common blocking agents.
Copper Catalyst-Mediated Binding In CuAAC reactions, non-specific binding can be copper-dependent.[2] Ensure you are using a copper-chelating ligand like THPTA. In your negative control (cells without the alkyne), include all components of the click reaction to assess for copper-mediated non-specific binding.

Comparison of Common Blocking Agents

Blocking Agent Recommended Concentration Incubation Time Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBS30-60 min at RT or overnight at 4°CReadily available, relatively inexpensive, generally effective.Can sometimes be a source of background if not of high purity. May not be suitable for all antibody-based detection systems.
Normal Goat Serum (or serum from the secondary antibody host species) 5-10% (v/v) in PBS30-60 min at RTHighly effective as it contains a mixture of proteins that can block a wide range of non-specific sites.More expensive than BSA. Must be chosen based on the host species of any secondary antibodies to avoid cross-reactivity.
Casein/Non-fat Dry Milk 1-5% (w/v) in PBS or TBS30-60 min at RTInexpensive and effective for many applications.Contains phosphoproteins, which can interfere with the detection of phosphorylated targets. May also contain biotin, interfering with avidin-biotin detection systems.[4]
Commercial Blocking Buffers Varies by manufacturerVaries by manufacturerOften optimized for low background and high signal-to-noise ratio. Can be protein-free.Generally more expensive.

Experimental Protocols

Protocol 1: General Staining of Cultured Cells with this compound (CuAAC)

This protocol provides a general workflow for labeling alkyne-modified proteins in fixed and permeabilized cultured cells.

Experimental Workflow

CellStainingWorkflow start Start: Culture and Harvest Cells fixation 1. Fixation (e.g., 4% PFA) start->fixation permeabilization 2. Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking 3. Blocking (e.g., 3% BSA in PBS) permeabilization->blocking click_reaction 4. Click Reaction with this compound blocking->click_reaction washing 5. Washing click_reaction->washing counterstain 6. Counterstaining (Optional) (e.g., DAPI) washing->counterstain mounting 7. Mounting and Imaging counterstain->mounting end End: Image Analysis mounting->end

Caption: A general workflow for intracellular staining with this compound.

Materials:

  • Alkyne-modified cells on coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • This compound stock solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)

  • THPTA ligand stock solution (100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (100 mM in water, prepare fresh )

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Fixation:

    • Wash cells twice with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with blocking buffer for 1 hour at room temperature.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction volume per coverslip:

      • To 92.5 µL of blocking buffer, add:

      • 1 µL of 10 mM this compound (final concentration: 100 µM)

      • 0.5 µL of 20 mM CuSO₄ (final concentration: 100 µM)

      • 5 µL of 100 mM THPTA (final concentration: 5 mM)

    • Initiate the reaction by adding 1 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 1 mM).

    • Remove the blocking buffer from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Remove the click reaction cocktail.

    • Wash the cells three to five times with wash buffer for 5 minutes each with gentle agitation.

    • Perform a final wash with PBS to remove any residual detergent.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.

    • Wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

    • Image using a fluorescence microscope with appropriate filter sets for Sulfo-Cy5 (Excitation/Emission: ~650/670 nm).

Protocol 2: Cell Surface Labeling of Live Cells with this compound (SPAAC)

This protocol is for labeling cell surface molecules on live cells using a copper-free click chemistry approach.

Experimental Workflow

LiveCellStainingWorkflow start Start: Culture and Harvest Live Cells wash_cells 1. Wash Cells (e.g., with PBS + 1% BSA) start->wash_cells spaac_reaction 2. SPAAC Reaction with DBCO-Sulfo-Cy5 wash_cells->spaac_reaction wash_again 3. Wash to Remove Unbound Dye spaac_reaction->wash_again imaging 4. Live Cell Imaging or Fixation for Further Analysis wash_again->imaging end End: Image Analysis imaging->end

Caption: Workflow for live-cell surface labeling using SPAAC.

Materials:

  • Live cells with surface-expressed cyclooctyne (B158145) (e.g., DBCO)-modified molecules

  • Cell culture medium

  • PBS with 1% BSA

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Cell Preparation:

    • Harvest live cells and wash them twice with PBS containing 1% BSA to remove any media components that might interfere with the reaction.

    • Resuspend the cells in PBS with 1% BSA at a suitable concentration for your experiment.

  • SPAAC Reaction:

    • Add this compound to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined by titration.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing:

    • Pellet the cells by centrifugation.

    • Remove the supernatant containing the unbound dye.

    • Wash the cells three times with PBS with 1% BSA.

  • Imaging or Further Processing:

    • The labeled live cells can be immediately imaged.

    • Alternatively, the cells can be fixed and processed for other downstream applications.

References

Technical Support Center: Sulfo-Cy5 Azide & Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and use of Sulfo-Cy5 azide (B81097) in the presence of common laboratory reducing agents.

Frequently Asked Questions (FAQs)

Q1: Can I perform a copper-catalyzed click chemistry reaction with Sulfo-Cy5 azide in a buffer containing a reducing agent like DTT or TCEP?

A1: It is strongly discouraged to have thiol-based reducing agents like Dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) present during the labeling reaction. These agents can interfere with the reaction and, more importantly, degrade the cyanine (B1664457) dye structure, leading to a loss of fluorescence.[1][2][3][4] Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol reducing agent and is generally more compatible with azide chemistry.[5][6] However, even TCEP can reversibly quench Cy5 fluorescence at millimolar concentrations by forming a covalent adduct with the dye's polymethine bridge.[7][8] Therefore, for optimal performance, it is best to remove all reducing agents before initiating the click reaction.

Q2: Why is my fluorescence signal weak or absent after labeling my protein with this compound? My protein buffer contains DTT.

A2: The weak or absent signal is likely due to the degradation of the Sulfo-Cy5 dye by DTT.[1][2][4] DTT is a strong reducing agent that can chemically reduce the polymethine chain of cyanine dyes, like Cy5, converting them into a non-fluorescent form.[9] This effect adversely impacts the dye's fluorescent properties, leading to inaccurate quantification and low signal.[1][3]

Q3: What is the recommended reducing agent to use for disulfide bond reduction prior to labeling with this compound?

A3: TCEP is the preferred reducing agent when working with this compound and other fluorophores for bioconjugation.[5][10] Unlike DTT, TCEP is a phosphine-based reductant that is odorless, more stable against air oxidation, and effective over a broader pH range.[5][11] Crucially, while it can quench Cy5 fluorescence at high concentrations, it does not irreversibly degrade the dye in the same manner as thiol-based agents.[7][8] However, it is critical to remove excess TCEP before labeling, especially if your workflow involves maleimide (B117702) chemistry downstream, as TCEP can react with maleimides.[5]

Q4: How can I remove reducing agents from my sample before adding this compound?

A4: Excess reducing agents can be efficiently removed using standard laboratory techniques such as desalting columns (e.g., spin columns or gravity-flow columns like PD-10) or through buffer exchange using centrifugal concentrators.[5][12] These methods separate the protein from low-molecular-weight components like DTT or TCEP based on size exclusion. This step is critical to ensure the stability of the dye and the efficiency of the subsequent labeling reaction.[5]

Troubleshooting Guide

Problem: Low or No Sulfo-Cy5 Fluorescence Signal Post-Labeling

This troubleshooting flowchart helps diagnose potential causes for poor labeling outcomes.

G start Start: Low/No Fluorescence Signal q1 Was a reducing agent (DTT, TCEP, BME) present during labeling? start->q1 q1_yes Yes q1->q1_yes   q1_no No q1->q1_no   cause1 Primary Cause: Dye Degradation/Quenching. Thiol agents (DTT) degrade Cy5. TCEP can quench Cy5. q1_yes->cause1 q2 Was the click chemistry reaction set up correctly? q1_no->q2 solution1 Solution: 1. Remove reducing agent before labeling (use desalting column). 2. Use TCEP instead of DTT for reduction and remove it prior to labeling. cause1->solution1 q2_yes Yes q2->q2_yes   q2_no No q2->q2_no   other_issues Other Issues: - Check protein concentration. - Verify instrument settings (excitation/emission filters). - Assess dye photobleaching. q2_yes->other_issues cause2 Possible Cause: Suboptimal Reaction Conditions. - Incorrect buffer pH. - Degraded catalyst (Copper/Ascorbate). - Insufficient dye/alkyne concentration. q2_no->cause2 solution2 Solution: - Ensure pH is ~7-8.5. - Use freshly prepared catalyst solutions. - Optimize molar excess of dye. - Verify alkyne incorporation into protein. cause2->solution2

Caption: Troubleshooting flowchart for low Sulfo-Cy5 fluorescence.

Data Summary: Reducing Agent Compatibility

The following table summarizes the compatibility of common reducing agents with this compound based on their chemical properties and interaction with cyanine dyes.

Reducing AgentChemical ClassRecommended Use with this compoundKey Considerations
TCEP PhosphineRecommended (with removal)Odorless and stable.[5] Does not contain thiols. Can reversibly quench Cy5 at >1 mM concentrations.[8] Must be removed prior to maleimide chemistry.[5]
DTT ThiolNot Recommended Adversely affects Cy5 fluorescence and stability.[1][2][4] Can lead to complete signal loss. Unstable and prone to oxidation.[13]
BME ThiolNot Recommended Similar to DTT, it is a thiol-based agent expected to degrade cyanine dyes. Pungent odor.

Experimental Protocols

Protocol 1: Removal of DTT or TCEP Prior to Click Chemistry Labeling

This protocol describes the removal of a reducing agent from a protein sample using a desalting spin column.

Materials:

  • Protein sample containing a reducing agent (e.g., in a buffer with 1-5 mM DTT or TCEP).

  • Desalting spin column (e.g., with a molecular weight cutoff appropriate for the protein).

  • Reaction buffer for click chemistry (e.g., Phosphate-buffered saline (PBS), pH 7.4).

  • Microcentrifuge.

Procedure:

  • Column Equilibration: Prepare the desalting spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the click chemistry reaction buffer.

  • Sample Loading: Load your protein sample onto the center of the packed resin bed in the column.

  • Centrifugation: Place the column into a collection tube and centrifuge according to the manufacturer's protocol. The centrifugal force moves the high-molecular-weight protein through the column faster than the low-molecular-weight reducing agent.

  • Collection: The purified protein will be in the eluate in the collection tube, now in the desired reaction buffer and free of the reducing agent. The reducing agent is retained in the column resin.

  • Proceed to Labeling: The cleaned protein sample is now ready for the this compound labeling reaction as described in Protocol 2.

Protocol 2: General Protocol for this compound Labeling

This protocol provides a general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[14]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p1 Prepare Alkyne-modified Protein in Reaction Buffer (Reducing Agent Removed) r1 Add this compound to Protein Solution (2-10x molar excess) p1->r1 p2 Prepare Stock Solutions: - this compound (e.g., 10 mM in DMSO) - CuSO4 & Ligand (e.g., THPTA) - Sodium Ascorbate (B8700270) (Fresh) p2->r1 r2 Add CuSO4/Ligand Premix r1->r2 r3 Initiate with Sodium Ascorbate r2->r3 r4 Incubate (e.g., 1-2h at RT) r3->r4 f1 Purify Labeled Protein (e.g., Desalting Column) to remove excess dye and catalyst r4->f1

Caption: General workflow for copper-catalyzed this compound labeling.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (with reducing agent removed) and the this compound stock solution. A 2- to 10-fold molar excess of the azide dye over the protein is a common starting point.[14]

  • Catalyst Addition: Add the premixed copper/ligand solution to the reaction. A final copper concentration of 50-100 µM is often used.[14]

  • Initiation: Initiate the click reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[14]

  • Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Following incubation, remove the excess unreacted dye and catalyst components using a desalting column or dialysis to yield the purified, fluorescently labeled protein.

References

Technical Support Center: Optimizing Copper Catalyst Concentration for Sulfo-Cy5 Azide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing copper catalyst concentration for Sulfo-Cy5 azide (B81097) reactions, a key step in bioconjugation and labeling studies. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for the copper catalyst in a Sulfo-Cy5 azide reaction?

A1: For most bioconjugation applications involving this compound, a starting copper(I) concentration in the range of 50 µM to 100 µM is recommended.[1][2] It is crucial to use the lowest effective concentration to minimize potential degradation of the Sulfo-Cy5 dye while still achieving a high reaction rate.[1] Optimization for your specific substrates may be necessary.[1]

Q2: What is the best source of copper for this reaction, and do I need a reducing agent?

A2: The most common and convenient method is the in situ reduction of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), to the active copper(I) state.[1][3] This is typically achieved using a reducing agent like sodium ascorbate (B8700270).[1][3] This approach is favored because copper(I) salts can be unstable and prone to oxidation.[3] It is critical to use a freshly prepared solution of sodium ascorbate for efficient reduction.[1]

Q3: Why is a ligand necessary for the reaction, and which one should I use?

A3: Ligands are essential for stabilizing the active Cu(I) catalytic species, which prevents its oxidation to the inactive Cu(II) state and accelerates the reaction.[1][3] For reactions in aqueous environments, a water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[1] Ligands also play a protective role by minimizing the generation of reactive oxygen species (ROS) that can damage biomolecules and the fluorescent dye.[1]

Q4: Can the reaction conditions affect the fluorescence of my this compound?

A4: Yes, the presence of copper ions and potential reactive oxygen species (ROS) generated during the reaction can lead to the degradation of cyanine (B1664457) dyes like Sulfo-Cy5, resulting in decreased fluorescence.[1] To mitigate these effects, it is critical to use a stabilizing ligand and the minimum effective copper concentration.[1]

Q5: How can I purify the final Sulfo-Cy5 labeled product?

A5: Purification methods should be chosen based on the properties of the labeled biomolecule. Common techniques include size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or precipitation (e.g., with ethanol (B145695) or acetone (B3395972) for oligonucleotides).[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive catalystEnsure your sodium ascorbate solution is freshly prepared, as it can oxidize over time. Use deoxygenated buffers to minimize the oxidation of the Cu(I) catalyst.[1][4]
Sub-optimal reagent concentrationsOptimize the concentrations of your alkyne-containing molecule and this compound. An excess of one reagent may be necessary. For low concentrations of the alkyne biomolecule, a larger excess of the azide dye may be required for a fast reaction.[1][5]
Copper sequestrationIf your biomolecule (e.g., a protein with histidine residues) chelates copper, it can inhibit the reaction. Consider increasing the ligand concentration or using a copper-free click chemistry approach if possible.[1]
Steric hindranceThe alkyne or azide moiety on your biomolecule may be inaccessible. Consider using a longer linker on your azide or alkyne or performing the reaction under denaturing conditions (e.g., with DMSO).[1][3]
Decreased Fluorescence of Final Product Dye degradationThis can be caused by reactive oxygen species (ROS) generated during the reaction. Ensure a sufficient excess of a protective ligand like THPTA is used (a 5:1 ligand-to-copper ratio is common). Minimize reaction time and use the lowest effective copper concentration.[1]
High Background Fluorescence Unreacted this compoundEnsure thorough purification after the reaction to remove all non-conjugated dye.[1]
Non-specific binding of the dyeWhile Sulfo-Cy5 is generally water-soluble, which minimizes this issue, proper blocking steps may be necessary for cellular imaging applications.[1]
Precipitation During Reaction Reagent insolubilityIf using organic co-solvents like DMSO, ensure all components remain soluble at the reaction temperature. Some azides may precipitate, and gentle heating might be required to redissolve them.[1]

Experimental Protocols

Recommended Reagent Concentrations & Ratios
ReagentRecommended Concentration/RatioNotes
Copper (CuSO₄) Concentration 50 - 250 µMStart at the lower end (50-100 µM) to minimize potential dye degradation.[1][6]
Ligand (THPTA) Concentration 5-fold molar excess over copperA higher ratio can be tolerated and offers better protection against ROS.[1][5]
Sodium Ascorbate Concentration 1 - 5 mMA fresh solution is critical for efficient reduction of Cu(II) to Cu(I).[1][2]
This compound Concentration 1.5 to 2-fold molar excess over the alkyneThe optimal ratio may need to be determined empirically.[1]
Reaction Time 30 minutes - 4 hoursMonitor reaction progress if possible. Longer times may be needed for dilute samples.[1]
pH 7.0 - 8.0Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is generally tolerant of a wide pH range.[1]
Example Protocol for a 100 µL Reaction

This protocol provides a starting point and should be optimized for your specific application.

Reagent Preparation:

  • Biomolecule-Alkyne Stock Solution: Prepare a stock solution of your alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO or water.[2]

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in water.[1]

  • THPTA Ligand Stock Solution: Prepare a 100 mM stock solution in water.[1]

  • Sodium Ascorbate Stock Solution: Prepare this solution fresh as a 100 mM stock in water.[1]

Reaction Setup:

  • In a microcentrifuge tube, combine the following in order:

    • Biomolecule-Alkyne (to a final concentration of, for example, 100 µM)

    • Buffer to bring the volume to 85 µL.

    • 1 µL of 10 mM this compound (final concentration: 100 µM).

  • In a separate tube, premix the catalyst:

    • 1 µL of 20 mM CuSO₄

    • 5 µL of 100 mM THPTA

  • Add the 6 µL of the premixed catalyst to the reaction tube.

  • Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM).

  • Mix gently by pipetting or brief vortexing.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal time may vary.[1]

  • Purify the labeled product using an appropriate method (e.g., size-exclusion chromatography).[1]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Purification cluster_analysis Analysis prep_biomolecule Prepare Alkyne-Biomolecule mix_reagents Combine Biomolecule & Azide prep_biomolecule->mix_reagents prep_azide Prepare this compound prep_azide->mix_reagents prep_catalyst Prepare CuSO4 & THPTA add_catalyst Add Premixed Catalyst prep_catalyst->add_catalyst prep_reducer Prepare Fresh Na-Ascorbate initiate Initiate with Na-Ascorbate prep_reducer->initiate mix_reagents->add_catalyst add_catalyst->initiate incubate Incubate (RT, protected from light) initiate->incubate purify Purify Labeled Product incubate->purify analyze Characterize Product purify->analyze

Caption: Experimental workflow for this compound labeling.

troubleshooting_workflow start Low/No Yield check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are reagent concentrations optimal? check_catalyst->check_reagents Yes solution_catalyst Use fresh sodium ascorbate. Degas buffers. check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Optimize azide:alkyne ratio. Increase concentration of limiting reagent. check_reagents->solution_reagents No check_substrate Is there substrate-specific inhibition? check_conditions->check_substrate Yes solution_conditions Optimize reaction time and temperature. Check pH. check_conditions->solution_conditions No solution_substrate Increase ligand concentration. Consider alternative chemistry. check_substrate->solution_substrate Yes end Successful Reaction check_substrate->end No solution_catalyst->check_reagents solution_reagents->check_conditions solution_conditions->check_substrate solution_substrate->end

Caption: Troubleshooting workflow for low-yield reactions.

References

Sulfo-Cy5 Azide Post-Labeling Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-Cy5 azide (B81097) post-labeling purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the successful purification of your Sulfo-Cy5 azide-labeled biomolecules.

Frequently Asked Questions (FAQs)

Q1: Which purification method should I choose to remove unreacted this compound?

A1: The optimal method depends on the size and stability of your labeled biomolecule, the required purity, sample volume, and available equipment. The most common methods are size-exclusion chromatography (SEC) and dialysis. For oligonucleotides, precipitation is also a common and effective method.[1]

Q2: What is the difference between a spin column (desalting) and traditional size-exclusion chromatography (SEC)?

A2: Both operate on the principle of size exclusion. Spin columns (e.g., Sephadex G-25) are a rapid form of SEC ideal for small sample volumes (up to ~130 µL), offering high-throughput capabilities.[2][3][4][5] Traditional SEC using a packed column provides higher resolution and is suitable for larger volumes, often used as a final polishing step.[6][7]

Q3: When is dialysis a better choice than a spin column?

A3: Dialysis is preferable for larger sample volumes where some sample dilution is acceptable. It's a gentle method that's effective at buffer exchange and removing small molecules, but it is significantly more time-consuming than spin columns, often requiring several hours to overnight with multiple buffer changes for efficient dye removal.[2][8][9][10]

Q4: My labeling reaction (Click Chemistry) failed or has a very low yield. What could be the cause?

A4: For copper-catalyzed reactions (CuAAC), common issues include an inactive catalyst (use freshly prepared sodium ascorbate), suboptimal reagent concentrations, or copper chelation by your biomolecule. For strain-promoted reactions (SPAAC), ensure your buffers are free of sodium azide, which can compete with your target molecule.[1][11][12] Steric hindrance at the labeling site can also be a factor in both cases.[1]

Q5: How do I determine the success of my labeling and purification?

A5: After purification, you should calculate the Degree of Labeling (DOL), which is the average number of dye molecules per biomolecule. This is done by measuring the absorbance of your conjugate at 280 nm (for protein) and ~650 nm (for Cy5). An optimal DOL for most antibodies is typically between 2 and 10.[13] A very high DOL (>8-10) can lead to fluorescence quenching.[2][13]

Comparison of Common Purification Methods

MethodPrincipleTypical Sample VolumeSpeedProtein RecoveryProsCons
Spin Column (SEC) Size-Exclusion Chromatography2 µL - 4 mLFast (~5-10 min)70-90%Rapid; high-throughput; minimal sample dilution.[14]Resin can be overloaded; lower resolution than traditional SEC.[2]
Dialysis Diffusion across a semi-permeable membrane>100 µL to large volumesSlow (hours to overnight)HighGentle; effective for large volumes and buffer exchange.[9]Time-consuming; significant sample dilution; potential for sample loss during handling.[8][10]
HPLC (Reversed-Phase) HydrophobicityAnalytical to preparative scaleModerate to SlowVariableHigh resolution; excellent for purifying oligonucleotides and removing free dye.[15][16]Requires specialized equipment; can be denaturing for some proteins.
Ethanol/Acetone Precipitation Differential SolubilityVariableFastHighSimple and effective for precipitating DNA/oligonucleotides away from free dye.[17][18]May co-precipitate other contaminants; not suitable for most proteins.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Fluorescence Signal Inefficient Labeling: Inactive catalyst (CuAAC), interfering buffer components (e.g., Tris, sodium azide), or steric hindrance.[1][11][13]Ensure buffers are amine-free (for NHS chemistry) and azide-free (for SPAAC). Use freshly prepared reagents for CuAAC. Consider a longer linker on your alkyne or azide to overcome steric hindrance.[1]
Over-labeling: High DOL can cause self-quenching of the fluorophores.[2][19]Calculate the DOL. If it is too high (e.g., >10 for an antibody), reduce the molar ratio of this compound to your biomolecule in the labeling reaction.[2][13]
Free Dye Detected After Purification Inefficient Purification: The chosen method was not suitable, the column was overloaded, or dialysis was insufficient.[2]Repeat the purification step. For spin columns, consider passing the eluate through a second column.[2] For dialysis, increase the dialysis time and the frequency of buffer changes.[2][8] Ensure the SEC resin has the appropriate fractionation range for your biomolecule.[2]
Precipitation of Biomolecule During Labeling/Purification High Degree of Labeling: Over-labeling can alter the solubility of the protein, leading to aggregation.[19]Reduce the molar excess of the dye in the labeling reaction.
Solvent Effects: If using organic co-solvents like DMSO to dissolve the dye, the final concentration may be too high for your protein's stability.Keep the final concentration of organic solvents low (typically <10%). This compound is water-soluble, which should minimize this issue.[]
Decreased Fluorescence of Final Product Dye Degradation (CuAAC): Reactive oxygen species generated during the copper-catalyzed reaction can degrade cyanine (B1664457) dyes.[1]Use a stabilizing ligand like THPTA, minimize the copper concentration, and keep the reaction time as short as possible.[1]

Experimental Protocols & Workflows

Protocol 1: Purification using a Spin Column (Size-Exclusion Chromatography)

This method is ideal for rapid purification of small sample volumes (e.g., 50-130 µL).

Methodology:

  • Prepare the Column: Invert the spin column sharply several times to resuspend the resin. Remove the top cap, then snap off the bottom closure.

  • Equilibration: Place the column in a collection tube. Centrifuge at 1,500 x g for 2 minutes to remove the storage buffer. Discard the flow-through. Add 300-400 µL of your desired buffer (e.g., PBS) to the column and centrifuge again. Repeat this wash step at least two more times.[2][3]

  • Load Sample: After the final wash, place the column in a new, clean collection tube. Carefully apply the entire volume of your labeling reaction mixture to the center of the resin bed.

  • Elute Labeled Protein: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube contains your purified, labeled biomolecule. The smaller, unreacted this compound molecules are retained by the resin.[2]

G cluster_prep Column Preparation cluster_equil Equilibration cluster_load Sample Processing cluster_result Result p1 Resuspend Resin p2 Remove Caps p1->p2 e1 Centrifuge to Remove Storage Buffer (1500g, 2 min) p2->e1 e2 Wash with Buffer (e.g., PBS) e1->e2 e3 Centrifuge (1500g, 2 min) e2->e3 e4 Repeat Wash x2 e3->e4 l1 Place Column in New Collection Tube e4->l1 l2 Load Reaction Mix onto Resin l1->l2 l3 Centrifuge to Elute (1500g, 2 min) l2->l3 r1 Purified Labeled Biomolecule (in collection tube) l3->r1 r2 Free this compound (retained in column) G cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Sample Recovery cluster_result Result p1 Hydrate Dialysis Tubing (Correct MWCO) p2 Load Sample & Seal Tubing p1->p2 d1 Immerse in Large Volume of Cold Buffer (4°C) p2->d1 d2 Stir Gently d1->d2 d3 Change Buffer 3+ Times d2->d3 d4 Dialyze for 6-24 hours d3->d4 rec1 Remove Tubing from Buffer d4->rec1 r2 Free this compound (diffused into buffer) rec2 Transfer Purified Sample to Clean Tube rec1->rec2 r1 Purified Labeled Biomolecule rec2->r1

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-Cy5 Azide vs. Alexa Fluor 647 Azide for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of fluorophore is critical. This guide provides an objective comparison of two popular red-emitting azide-functionalized dyes, Sulfo-Cy5 azide (B81097) and Alexa Fluor 647 azide, to inform selection for copper-catalyzed click chemistry applications.

Both Sulfo-Cy5 azide and Alexa Fluor 647 azide are widely used for their bright fluorescence in the far-red region of the spectrum, which helps to minimize background fluorescence from biological samples. Their azide group enables covalent attachment to alkyne-modified proteins via the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. However, differences in their photophysical properties and performance characteristics can significantly impact experimental outcomes.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound and Alexa Fluor 647 azide. These parameters are crucial for determining the brightness and potential for signal generation in fluorescence-based assays.

PropertyThis compoundAlexa Fluor 647 Azide
Excitation Maximum (nm) ~646~650
Emission Maximum (nm) ~662~665
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~239,000
Quantum Yield ~0.28~0.33
Brightness (Ext. Coeff. x QY) ~70,000~78,870

Note: Exact values may vary slightly depending on the solvent and conjugation state.

Performance Comparison

Brightness: Based on the product of the molar extinction coefficient and quantum yield, Alexa Fluor 647 azide exhibits slightly higher intrinsic brightness than this compound. This can translate to a better signal-to-noise ratio and the ability to detect low-abundance proteins.

Water Solubility: The "Sulfo" designation in Sulfo-Cy5 indicates that it is sulfonated, which significantly improves its water solubility compared to the parent Cy5 dye. This is advantageous for labeling proteins in aqueous buffers without the need for organic co-solvents, which can be detrimental to protein stability. Alexa Fluor 647 is also known for its good water solubility.

Experimental Workflow & Protocols

The following diagram and protocol outline the general workflow for labeling an alkyne-modified protein with either this compound or Alexa Fluor 647 azide using a copper-catalyzed click reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Alkyne-Modified Protein Solution Reaction_Mix Combine Protein, Dye, and Click Reagents Protein_Prep->Reaction_Mix Aliquot Dye_Prep Prepare Azide Dye Stock Solution (DMSO) Dye_Prep->Reaction_Mix Add Reagent_Prep Prepare Click Chemistry Reagent Stocks (CuSO4, Ligand, Reducing Agent) Reagent_Prep->Reaction_Mix Add Incubation Incubate at Room Temp (e.g., 1-2 hours) Reaction_Mix->Incubation Purification Purify Labeled Protein (e.g., Desalting Column) Incubation->Purification Analysis Analyze Labeling Efficiency (Spectrophotometry) Purification->Analysis

Caption: General workflow for protein labeling via CuAAC click chemistry.

Detailed Experimental Protocol

This protocol provides a general framework for labeling an alkyne-modified protein. Optimal conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound or Alexa Fluor 647 azide

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Copper(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), stock solution (e.g., 10 mM in DMSO)

  • Reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate, freshly prepared stock solution (e.g., 50 mM in water)

  • Desalting column for protein purification

Procedure:

  • Prepare Reagents:

    • Dissolve the azide dye in DMSO to create a 10 mM stock solution.

    • Prepare stock solutions of CuSO₄, TBTA, and the reducing agent as indicated above.

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 µM in PBS.

    • Add the azide dye stock solution to achieve a 5- to 20-fold molar excess over the protein. The optimal ratio should be determined experimentally.

    • Add the TBTA ligand to a final concentration of 100 µM.

    • Add the reducing agent to a final concentration of 1 mM.

    • Initiate the reaction by adding the CuSO₄ solution to a final concentration of 1 mM. Gently vortex to mix.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~646 nm for Sulfo-Cy5 or ~650 nm for Alexa Fluor 647).

Conclusion

Both this compound and Alexa Fluor 647 azide are excellent choices for protein labeling in the far-red spectrum.

  • This compound offers high water solubility and is a cost-effective option, making it suitable for a wide range of applications.

  • Alexa Fluor 647 azide provides superior brightness and photostability, making it the preferred choice for demanding applications such as super-resolution microscopy, single-molecule imaging, and the detection of low-abundance targets.

The selection between these two dyes will ultimately depend on the specific requirements of the experiment, including the sensitivity needed, the imaging modality employed, and budgetary considerations. For most standard applications, this compound will perform admirably. However, for experiments pushing the limits of detection and requiring high photostability, the enhanced performance of Alexa Fluor 647 azide may be essential for success.

References

A Comparative Guide to the Photostability of Sulfo-Cy5 Azide and Other Cyanine Dames

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent probe for labeling biomolecules is a critical decision that can significantly impact experimental outcomes. Among the plethora of available fluorophores, cyanine (B1664457) dyes are a popular choice for applications ranging from fluorescence microscopy to in vivo imaging. A key performance metric for these dyes, particularly in imaging applications that require prolonged or intense light exposure, is their photostability—the ability to resist photobleaching and maintain a strong fluorescent signal.

Executive Summary

Sulfo-Cy5 azide (B81097) is a sulfonated, water-soluble analog of Cy5 azide, offering enhanced hydrophilicity and reduced aggregation in aqueous environments.[1][] While spectrally similar to Cy5, its photostability is expected to be comparable. The Alexa Fluor series of dyes, including Alexa Fluor 647, are renowned for their superior photostability compared to traditional cyanine dyes like Cy5.[3] This enhanced stability is a result of chemical modifications that protect the fluorophore from photooxidation. Therefore, for applications demanding high photostability, Alexa Fluor 647 azide is generally the superior choice. Sulfo-Cy5 azide offers a balance of good brightness and water solubility, making it a suitable alternative to the more hydrophobic Cy5 azide.

Photophysical Properties Comparison

The selection of a fluorescent dye is often based on its spectral properties and brightness. The following table summarizes the key photophysical parameters of Sulfo-Cy5, Cy5, and Alexa Fluor 647.

Photophysical ParameterSulfo-Cy5Cy5Alexa Fluor 647
Excitation Maximum (λ_abs_) ~646 nm[4]~649 nm[3]~650 nm[5]
Emission Maximum (λ_em_) ~662 nm[4]~666 nm[3]~668 nm[5]
Molar Extinction Coefficient (ε) ~271,000 M⁻¹cm⁻¹[4]~250,000 M⁻¹cm⁻¹[3]Not specified
Fluorescence Quantum Yield (Φ_F_) ~0.28[4]~0.2[3]Not specified
Fluorescence Lifetime (τ_F_) ~1.0 ns[4]< 1 ns[6]Not specified

Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to a biomolecule.

Photostability Comparison

While a direct quantitative comparison of the photobleaching rates of the azide derivatives is not available, the general trend in photostability for the parent fluorophores is as follows:

Alexa Fluor 647 > Sulfo-Cy5 ≈ Cy5

The enhanced photostability of Alexa Fluor 647 is a significant advantage in experiments requiring long exposure times, such as single-molecule imaging or time-lapse microscopy. The sulfonation of Cy5 to produce Sulfo-Cy5 primarily improves its water solubility and reduces aggregation, which can indirectly enhance its performance in aqueous buffers, but does not fundamentally alter its photobleaching mechanism.[1]

Experimental Protocol for Measuring Photostability

To obtain reliable and directly comparable photostability data for this compound and other cyanine dye azides, a standardized experimental protocol is essential. The following method describes a typical procedure for quantifying the photobleaching of fluorescent dyes conjugated to a biomolecule.

Objective: To quantify and compare the photostability of different cyanine dye azides by measuring the decrease in their fluorescence intensity over time upon continuous illumination.

Materials:

  • This compound, Cy5 azide, and Alexa Fluor 647 azide

  • Alkyne-modified biomolecule (e.g., oligonucleotide or protein)

  • Copper(II)-TBTA complex for CuAAC click chemistry

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence microscope equipped with a stable light source (e.g., laser), appropriate filter sets, and a sensitive camera

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Dye Conjugation:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate each azide dye to the alkyne-modified biomolecule.

    • Purify the dye-conjugated biomolecules to remove any unconjugated dye.

  • Sample Preparation:

    • Immobilize the dye-conjugated biomolecules on a microscope slide.

    • Prepare a control slide with no biomolecules to measure background fluorescence.

  • Instrumentation Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter set for the cyanine dyes (e.g., excitation ~640 nm, emission ~670 nm).

    • Set the imaging parameters (e.g., laser power, exposure time, camera gain) and keep them constant for all samples.

  • Image Acquisition:

    • Focus on a region of interest (ROI) on the sample slide.

    • Acquire a time-lapse series of images of the same ROI at a constant frame rate.

    • Continue acquiring images until the fluorescence signal has significantly decreased.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.

    • Subtract the background fluorescence measured from the control slide.

    • Normalize the intensity values by dividing each intensity value by the initial intensity at time zero.

    • Plot the normalized intensity as a function of time for each dye.

    • Fit the photobleaching curve to a single exponential decay function: I(t)/I(0) = exp(-kt), where 'k' is the photobleaching rate constant.

    • Calculate the photobleaching half-life (t₁₂) using the formula: t₁₂ = ln(2) / k.

    • Compare the t₁₂ values for each dye. A longer half-life indicates higher photostability.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis conjugation Dye Conjugation (Click Chemistry) purification Purification conjugation->purification immobilization Sample Immobilization on Slide purification->immobilization setup Microscope Setup (Constant Parameters) immobilization->setup acquisition Time-Lapse Image Acquisition setup->acquisition measurement Measure ROI Fluorescence Intensity acquisition->measurement normalization Background Subtraction & Normalization measurement->normalization fitting Exponential Decay Fitting normalization->fitting half_life Calculate Photobleaching Half-Life (t₁₂) fitting->half_life comparison Compare t₁₂ Values half_life->comparison

Caption: Experimental workflow for comparing cyanine dye photostability.

References

A Researcher's Guide to Far-Red Fluorescent Azide Probes: Alternatives to Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

In the expanding world of bioorthogonal chemistry, the selection of an appropriate fluorescent probe is paramount for the success of labeling and imaging experiments. For researchers utilizing copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry), far-red fluorescent azides are indispensable tools for visualizing biomolecules in cells and tissues. Sulfo-Cy5 azide (B81097) has long been a popular choice in this spectral range, valued for its brightness and water solubility. However, a growing number of alternative far-red azide probes are now commercially available, each with its own set of photophysical properties and performance characteristics. This guide provides an objective comparison of prominent alternatives to Sulfo-Cy5 azide, supported by experimental data and detailed protocols to assist researchers in making an informed decision for their specific application.

Performance Comparison of Far-Red Fluorescent Azide Probes

The ideal far-red fluorescent azide should exhibit high brightness, exceptional photostability, and good water solubility, while maintaining a high quantum yield and a large extinction coefficient. Below is a compilation of key photophysical properties for this compound and several commercially available alternatives. It is important to note that direct, side-by-side comparisons under identical experimental conditions are not always available in the literature. Therefore, the data presented here is compiled from various manufacturer datasheets and scientific publications.

ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features
This compound ~646~662~250,000~0.2High water solubility, bright fluorescence.[1]
Alexa Fluor 647 Azide ~650~665~239,000~0.33[2][3]High photostability, bright, and pH-insensitive fluorescence.[2][4][5]
ATTO 647N Azide ~644~669~150,000~0.65[6][7]High photostability and thermal stability, excellent fluorescence quantum yield.[6][7][8]
CF647 Azide ~650~665~240,000Not specifiedBright and highly photostable.
Dy-647 Azide ~653~672~250,000Not specifiedBright solid-state emission, spectrally similar to Cy5.[9]
AZDye 647 Azide ~648~671~270,000Not specifiedWater-soluble, pH-insensitive, and spectrally similar to Alexa Fluor 647.[10][11]

Note: The quantum yield of fluorescent dyes can be influenced by their local environment, including conjugation to biomolecules. The values presented are for the free dye in aqueous solution unless otherwise stated. Brightness is proportional to the product of the molar extinction coefficient and the quantum yield.

Experimental Protocols

To facilitate the direct comparison of these probes in a laboratory setting, detailed protocols for a typical click chemistry labeling experiment in cultured cells followed by analysis via fluorescence microscopy and flow cytometry are provided below.

Protocol 1: Fluorescent Labeling of Alkyne-Modified Biomolecules in Cultured Cells via Click Chemistry

This protocol describes the labeling of newly synthesized proteins incorporating an alkyne-containing amino acid analog, L-azidohomoalanine (AHA), with a far-red fluorescent azide.

Materials:

  • Mammalian cells cultured on glass-bottom dishes (for microscopy) or in suspension (for flow cytometry).

  • Methionine-free cell culture medium.

  • L-azidohomoalanine (AHA).

  • Far-red fluorescent azide probe (e.g., this compound, Alexa Fluor 647 azide).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

  • Click-iT® Cell Reaction Buffer Kit (or individual components: copper (II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate).

  • Nuclear counterstain (e.g., DAPI).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Replace the normal growth medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine.

    • Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM) and incubate for 4-8 hours to allow for incorporation into newly synthesized proteins.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the components in the following order:

      • 430 µL of PBS

      • 10 µL of 50 mM CuSO₄

      • 10 µL of a 10 mM stock solution of the far-red fluorescent azide in DMSO

      • 50 µL of a freshly prepared 100 mM solution of sodium ascorbate (B8700270) in water.

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • If desired, counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging and Analysis:

    • For microscopy, mount the coverslips and image using appropriate filter sets for the far-red dye and DAPI.

    • For flow cytometry, resuspend the cells in PBS and analyze using a cytometer equipped with a laser suitable for exciting the far-red dye (e.g., 633 nm or 640 nm).

Protocol 2: Comparative Photostability Assay

This protocol allows for the direct comparison of the photostability of different far-red fluorescent azide-labeled samples.

Materials:

  • Labeled cells on glass-bottom dishes prepared as in Protocol 1.

  • Fluorescence microscope with a high-intensity light source (e.g., laser scanning confocal).

  • Image analysis software.

Procedure:

  • Sample Preparation: Prepare replicate samples for each far-red fluorescent azide being tested, following Protocol 1.

  • Image Acquisition:

    • Locate a field of view with labeled cells for each sample.

    • Using identical imaging parameters (laser power, exposure time, gain, and objective), acquire a time-lapse series of images. For example, capture an image every 30 seconds for 10 minutes.

  • Data Analysis:

    • For each time point, measure the mean fluorescence intensity of a defined region of interest (e.g., the entire cell or a specific subcellular structure) for multiple cells.

    • Normalize the fluorescence intensity at each time point to the initial fluorescence intensity (time zero).

    • Plot the normalized fluorescence intensity as a function of time for each far-red dye.

    • The dye that retains a higher percentage of its initial fluorescence over time is considered more photostable.

Visualizing the Workflow and a Relevant Biological Pathway

To further aid in the conceptual understanding of the experimental process and its applications, the following diagrams have been generated using the DOT language.

Click_Chemistry_Workflow cluster_cell Cellular Environment cluster_reagents Reagents Metabolic_Labeling Metabolic Labeling (AHA Incorporation) Protein Newly Synthesized Protein with Alkyne Metabolic_Labeling->Protein Biosynthesis Fixation Fixation & Permeabilization Protein->Fixation Azide_Probe Far-Red Fluorescent Azide Click_Reaction Click Reaction Azide_Probe->Click_Reaction Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Click_Reaction Fixation->Click_Reaction Labeled_Protein Fluorescently Labeled Protein Click_Reaction->Labeled_Protein Wash Washing Imaging Fluorescence Microscopy/Flow Cytometry Wash->Imaging Labeled_Protein->Wash

Experimental workflow for labeling proteins with fluorescent azides.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (e.g., Proliferation) Transcription_Factor->Gene_Expression Ligand Growth Factor Ligand->Receptor

Simplified MAPK signaling pathway leading to cell proliferation.

The study of signaling pathways, such as the MAPK pathway depicted above, often involves monitoring changes in protein expression or post-translational modifications. By using metabolic labeling with an alkyne-containing amino acid and subsequent click chemistry with a far-red fluorescent azide, researchers can specifically visualize and quantify the synthesis of new proteins in response to growth factor stimulation, providing insights into the dynamics of signal transduction.

Conclusion

The selection of a far-red fluorescent azide probe is a critical step in the design of click chemistry-based labeling experiments. While this compound remains a reliable choice, alternatives such as Alexa Fluor 647 azide and ATTO 647N azide offer potential advantages in terms of photostability and quantum yield. The provided data table and experimental protocols offer a framework for researchers to objectively compare these probes and select the most suitable reagent for their specific needs, ultimately leading to higher quality and more reproducible data in their research endeavors.

References

A Researcher's Guide to Validating Sulfo-Cy5 Azide Labeling Efficiency: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, drug development, and molecular imaging, the precise conjugation of fluorescent dyes like Sulfo-Cy5 azide (B81097) to biomolecules is paramount. Sulfo-Cy5 azide is a water-soluble, far-red fluorescent probe frequently attached to proteins, peptides, or nucleic acids via "click chemistry."[1][2] Validating the efficiency of this labeling reaction is a critical quality control step to ensure experimental reproducibility and accuracy. An inefficient reaction can lead to weak signals, while excessive labeling can cause fluorescence quenching and loss of biological activity.[3]

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common validation techniques: UV-Vis Spectrophotometry, SDS-PAGE, and Mass Spectrometry. We present detailed experimental protocols, comparative data, and visual workflows to help researchers select the most appropriate method for their needs.

Method 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful analytical technique for assessing the purity of bioconjugates. It separates molecules based on their hydrophobicity. In this context, it effectively separates the successfully labeled protein (more hydrophobic due to the dye) from the unlabeled protein and the highly polar, water-soluble this compound free dye. This method provides a quantitative measure of purity, which is a direct indicator of labeling efficiency.[4]

Experimental Protocol: RP-HPLC Analysis
  • System Preparation:

    • HPLC System: A standard analytical HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is commonly used for protein separations.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in ultrapure water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Detection Wavelength: Monitor at 280 nm (for protein) and ~647 nm (for Sulfo-Cy5 dye).[2][5]

  • Sample Preparation:

    • Post-labeling, it is recommended to remove the majority of free dye using a desalting column or dialysis to avoid overloading the analytical column.[3]

    • Dilute a small aliquot of the purified conjugate solution in Mobile Phase A to a final concentration of approximately 0.1-0.5 mg/mL.

  • Chromatographic Run:

    • Injection Volume: 10-20 µL.

    • Flow Rate: 0.8-1.0 mL/min.

    • Gradient:

      • 0-5 min: 5% Mobile Phase B

      • 5-25 min: Linear gradient from 5% to 95% Mobile Phase B

      • 25-30 min: 95% Mobile Phase B

      • 30-35 min: Return to 5% Mobile Phase B and equilibrate for the next run.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram detected at 647 nm.

    • The labeling efficiency or purity is calculated by dividing the peak area of the labeled conjugate by the total area of all dye-containing peaks (conjugate + free dye).[4]

    • Purity (%) = [Area(Conjugate Peak) / (Area(Conjugate Peak) + Area(Free Dye Peak))] x 100

Alternative Validation Methods

While HPLC provides a detailed purity profile, other methods offer different advantages, such as speed, simplicity, or the type of information generated.

UV-Vis Spectrophotometry (Degree of Labeling)

This is the most common and rapid method for estimating the average number of dye molecules conjugated to each protein molecule, a ratio known as the Degree of Labeling (DOL) or Dye-to-Protein (F/P) ratio.[3][6] The calculation uses the Beer-Lambert law and requires absorbance measurements of the protein and the dye.

Key Parameters for Sulfo-Cy5:

  • Max Absorbance (λmax): ~647 nm[5][7]

  • Molar Extinction Coefficient (ε_dye): ~250,000 M⁻¹cm⁻¹[1][2]

Experimental Protocol: DOL Calculation
  • Purification: Completely remove all non-conjugated this compound from the labeled protein using gel filtration (e.g., G-25 column) or extensive dialysis. This step is crucial for accuracy.[3][8]

  • Absorbance Measurement:

    • Using a quartz cuvette, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the dye's λmax, ~647 nm (A_max).

    • If the absorbance is above 2.0, dilute the sample with a known dilution factor and re-measure.[3]

  • Calculations:

    • A correction factor (CF) is required because the dye also absorbs light at 280 nm.[8][9] The CF for Cy5 dyes is typically around 0.05.

    • Protein Concentration (M) = [(A₂₈₀ - (A_max × CF)) / ε_protein] × Dilution Factor

      • (Where ε_protein is the molar extinction coefficient of the protein, e.g., ~210,000 M⁻¹cm⁻¹ for IgG)

    • Dye Concentration (M) = [A_max / ε_dye] × Dilution Factor

    • Degree of Labeling (DOL) = [Dye Concentration (M)] / [Protein Concentration (M)]

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. For fluorescently labeled proteins, this technique provides a powerful visual confirmation of conjugation.[10][11] The labeled protein will appear as a fluorescent band at the expected molecular weight, while any residual free dye will run at the dye front.

Experimental Protocol: SDS-PAGE Analysis
  • Sample Preparation: Mix the labeled protein with SDS-PAGE loading buffer containing a reducing agent (like DTT or β-mercaptoethanol) and heat at 95°C for 5 minutes.

  • Electrophoresis: Load the prepared sample, along with an unlabeled protein control and a molecular weight marker, onto a polyacrylamide gel (e.g., 4-20% gradient gel). Run the gel according to standard procedures.

  • Imaging:

    • After electrophoresis, place the gel directly onto a fluorescence gel imager.

    • Use an excitation source and emission filter appropriate for Cy5 (e.g., ~635 nm excitation, ~670 nm emission).

    • Capture the fluorescent image. The primary band should correspond to the molecular weight of the target protein.

  • Semi-Quantitative Analysis: The intensity of the fluorescent band can provide a semi-quantitative estimate of labeling. By running serial dilutions of a known concentration of the conjugate, a standard curve can be generated to estimate the amount of labeled protein in the sample.

Mass Spectrometry (MS)

Mass spectrometry is the most definitive method for validating bioconjugation. It provides the exact molecular weight of the conjugate, confirming the covalent attachment of the dye and revealing the distribution of labeled species (i.e., the population of proteins with 1, 2, 3, or more dyes attached).[12]

Experimental Protocol: MS Workflow
  • Sample Preparation: The labeled protein must be thoroughly desalted and purified to remove any non-volatile salts or detergents that can interfere with ionization. This can be done using HPLC or specialized buffer exchange columns.

  • Analysis:

    • Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique suitable for large biomolecules.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected protein conjugate.

  • Data Interpretation:

    • The raw ESI-MS spectrum will show a series of peaks with different charge states. Deconvolute this spectrum to obtain the zero-charge mass of the protein.

    • Compare the mass of the unlabeled protein control with the labeled sample. The mass shift should correspond to the mass of the this compound molecule (MW ≈ 833 Da) multiplied by the number of attached dyes.[2][7]

    • A successful reaction will show a distribution of peaks corresponding to the protein + 1 dye, protein + 2 dyes, etc.

Comparative Summary

The choice of validation method depends on the specific experimental requirements, available equipment, and desired level of detail.

FeatureRP-HPLCUV-Vis (DOL)SDS-PAGEMass Spectrometry (MS)
Primary Information Purity of conjugateAverage dyes per proteinVisual confirmation of labelingExact mass & distribution of species
Quantitation Level QuantitativeQuantitative (Average)Semi-Quantitative / QualitativeHighly Quantitative & Definitive
Separates Free Dye? YesNo (requires pre-purification)YesYes (by mass difference)
Throughput Medium (~30-40 min/sample)High (<5 min/sample)Medium (~2-3 hours/gel)Low (>1 hour/sample)
Equipment HPLC/UHPLC SystemUV-Vis SpectrophotometerGel Electrophoresis & ImagerESI Mass Spectrometer
Expertise Required ModerateLowLow-ModerateHigh
Pros Accurate purity assessment. Resolves different species.Fast, simple, and accessible.Simple visual confirmation.Provides most detailed information. Confirms covalent linkage.
Cons Requires method development. Slower throughput.Provides only an average value. Prone to error from impurities.Not highly quantitative. Lower resolution.Expensive equipment. Requires high expertise and extensive sample prep.

Visualizing the Process

The following diagrams illustrate the experimental workflow and a comparison of the validation methods.

G cluster_main This compound Labeling & Validation Workflow cluster_validation Validation Methods A Biomolecule (Protein) + this compound B Click Chemistry Reaction A->B C Purification (e.g., Desalting Column) B->C D Labeled Conjugate C->D V1 RP-HPLC D->V1 Purity (%) V2 UV-Vis (DOL) D->V2 Avg. DOL V3 SDS-PAGE D->V3 Qualitative Check V4 Mass Spectrometry D->V4 Mass & Distribution

Caption: General workflow for labeling a biomolecule with this compound and subsequent validation.

G center_node Validation Method Choice MS Highest Detail (Mass & Distribution) center_node->MS HPLC High Detail (Purity & Separation) center_node->HPLC UVVIS Average Value (DOL) center_node->UVVIS UVVIS_A Fastest & Easiest center_node->UVVIS_A SDSPAGE_A Simple & Visual center_node->SDSPAGE_A HPLC_A Moderate Complexity center_node->HPLC_A MS_A Most Complex center_node->MS_A

Caption: Comparison of validation methods based on information detail versus accessibility.

References

A Comparative Guide to the Quantum Yield of Sulfo-Cy5 Azide and DyLight 650

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fluorescence-based applications, the selection of an appropriate fluorophore is a critical determinant of experimental success. The quantum yield, a measure of the efficiency of fluorescence, is a key parameter in this selection process. This guide provides an objective comparison of the photophysical properties, with a focus on the quantum yield, of two widely used far-red fluorescent dyes: Sulfo-Cy5 azide (B81097) and DyLight 650.

Data Presentation: Photophysical Properties

The following table summarizes the key quantitative data for Sulfo-Cy5 azide and DyLight 650 to facilitate a direct comparison.

PropertyThis compoundDyLight 650
Quantum Yield (Φ) 0.28[1][2]High (specific value not publicly reported)[3]
Molar Extinction Coefficient (ε) ~250,000 - 271,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹[4][5]
Excitation Maximum (λex) ~647 - 649 nm~652 - 655 nm[4][5]
Emission Maximum (λem) ~662 - 672 nm~672 nm[5]

Note: While a specific quantum yield for DyLight 650 is not consistently published, it is widely marketed as a high quantum yield dye, suggesting its fluorescence efficiency is a key performance feature.[3]

Experimental Protocols: Determining Fluorescence Quantum Yield

The fluorescence quantum yield of a compound is typically determined using a comparative method, as detailed by Williams et al. This involves comparing the fluorescence intensity of the test sample to that of a standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, spectroscopic grade)

  • Fluorescence Standard (e.g., Cresyl Violet or Oxazine 1 in ethanol)

  • Test compound (this compound or DyLight 650)

Procedure:

  • Selection of a Suitable Standard: A standard with a well-characterized quantum yield and spectral properties that overlap with the test sample should be chosen. For the far-red region, Cresyl Violet (Φ = 0.54 in ethanol) or Oxazine 1 (Φ = 0.11 in ethanol) are suitable choices.[1][2]

  • Preparation of Stock Solutions: Prepare stock solutions of the test compound and the standard in the same solvent.

  • Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test compound and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurements: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the test compound and the standard. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each fluorescence spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.

    • Determine the slope of the linear fit for each plot.

  • Quantum Yield Calculation: The quantum yield of the test sample (Φ_test) is calculated using the following equation:

    Φ_test = Φ_std * (Slope_test / Slope_std) * (η_test² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_test and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.

    • η_test and η_std are the refractive indices of the solvents used for the test sample and the standard. If the same solvent is used, this term becomes 1.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of fluorescence quantum yield using the comparative method.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_standard Prepare Standard Solutions abs_measure Measure Absorbance (UV-Vis) prep_standard->abs_measure prep_sample Prepare Sample Solutions prep_sample->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Fluorescence Intensity fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result Quantum Yield calculate->result

Caption: Experimental workflow for quantum yield determination.

This guide provides a foundational comparison and a detailed protocol to aid researchers in making informed decisions for their specific experimental needs. The choice between this compound and DyLight 650 will depend on the specific requirements for fluorescence brightness and the overall experimental design.

References

A Head-to-Head Comparison: Sulfo-Cy5 Azide vs. Cy5 Azide for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the choice of a fluorescent reporter is paramount to experimental success. Among the plethora of options, cyanine (B1664457) dyes, particularly in their azide-functionalized forms, are workhorses for labeling alkyne-modified biomolecules via click chemistry. This guide provides an objective comparison of two widely used Cy5-based azide (B81097) dyes: Sulfo-Cy5 azide and Cy5 azide, focusing on their relative brightness and practical application.

The primary distinction between this compound and its non-sulfonated counterpart, Cy5 azide, lies in the presence of one or more sulfonate groups on the indolenine rings of the Sulfo-Cy5 core structure. This seemingly minor chemical modification has significant implications for the dye's physical properties and, consequently, its performance in aqueous biological systems. While both dyes share nearly identical spectral characteristics, the enhanced water solubility of this compound can lead to improved brightness and reduced non-specific binding in many applications.[1][2][3]

Quantitative Comparison of Photophysical Properties

PropertyThis compoundCy5 AzideReference
Excitation Maximum (λex) ~646 - 647 nm~646 - 649 nm[2][4]
Emission Maximum (λem) ~662 - 663 nm~662 - 670 nm[2][4]
Molar Extinction Coefficient (ε) ~250,000 - 271,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.2 - 0.28~0.2 - 0.27[2]
Water Solubility HighLow[1][3]

The data suggests that the core spectral properties of the two dyes are largely comparable.[2] However, the significantly higher water solubility of this compound is a key differentiator.[1][3] This property can prevent the formation of dye aggregates in aqueous buffers, which often leads to fluorescence quenching and can result in a brighter and more consistent signal, particularly at higher labeling densities on biomolecules.

Experimental Protocols

To provide a framework for an objective in-house comparison, the following detailed experimental protocols are provided for labeling an alkyne-modified protein and subsequently measuring the relative fluorescence brightness.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein

This protocol describes the labeling of a protein containing an alkyne-bearing unnatural amino acid with either this compound or Cy5 azide.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • This compound or Cy5 azide.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) for dissolving Cy5 azide.

  • Deionized water for dissolving this compound.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water).

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

  • Size-exclusion chromatography column (e.g., PD-10) for purification.

Procedure:

  • Prepare Dye Stock Solutions:

    • Dissolve this compound in deionized water to a final concentration of 10 mM.

    • Dissolve Cy5 azide in anhydrous DMSO to a final concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS.

    • Add the azide dye stock solution to the protein solution to achieve a 5-10 fold molar excess of dye to protein.

  • Prepare Catalyst Premix:

    • In a separate tube, mix CuSO₄ and THPTA stock solutions to achieve a final concentration of 1 mM CuSO₄ and 5 mM THPTA in the reaction mixture.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to the protein-dye mixture to a final concentration of 5 mM.

    • Immediately add the CuSO₄/THPTA premix to the reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the protein-containing fractions.

Protocol 2: Determination of Relative Fluorescence Brightness

This protocol outlines the steps to compare the fluorescence brightness of the labeled proteins.

Materials:

  • Purified Sulfo-Cy5-labeled protein and Cy5-labeled protein.

  • UV-Vis spectrophotometer.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Determine Protein Concentration and Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled protein solutions at 280 nm (for protein) and ~650 nm (for Cy5).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

  • Prepare Samples for Fluorescence Measurement:

    • Prepare a series of dilutions of each labeled protein in PBS, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement:

    • For each dilution, measure the fluorescence emission spectrum using an excitation wavelength of ~640 nm.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the Sulfo-Cy5 and Cy5 labeled proteins.

    • The slope of the resulting line is proportional to the fluorescence brightness. A steeper slope indicates a brighter conjugate.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the brightness of this compound and Cy5 azide.

G cluster_prep Preparation cluster_reaction Click Chemistry Reaction cluster_purification Purification cluster_analysis Brightness Analysis p1 Prepare Alkyne-Modified Protein r1 Incubate Protein with Azide Dye p1->r1 p2 Prepare this compound Stock (in Water) p2->r1 p3 Prepare Cy5 Azide Stock (in DMSO) p3->r1 r2 Add Catalyst (CuSO4/THPTA) & Reducing Agent (Ascorbate) r1->r2 r3 React for 1-2 hours at RT r2->r3 u1 Size-Exclusion Chromatography r3->u1 u2 Collect Labeled Protein u1->u2 a1 Measure Absorbance (280 nm & ~650 nm) u2->a1 a3 Measure Fluorescence Emission u2->a3 a2 Calculate DOL a1->a2 a4 Plot Integrated Intensity vs. Absorbance a3->a4 a5 Compare Slopes (Brightness) a4->a5

Caption: Experimental workflow for comparing the fluorescence brightness of this compound and Cy5 azide.

Conclusion

Both this compound and Cy5 azide are excellent choices for fluorescently labeling biomolecules through click chemistry. While their core photophysical properties are similar, the superior water solubility of this compound offers a significant advantage in aqueous environments by minimizing aggregation-induced quenching. This can translate to brighter, more reliable, and more reproducible results, especially when working with sensitive proteins or when a high degree of labeling is desired. For applications where the use of organic co-solvents is not a concern and for labeling less sensitive biomolecules, Cy5 azide remains a cost-effective and viable option. Ultimately, the choice between these two dyes should be guided by the specific requirements of the experiment, including the nature of the biomolecule being labeled and the desired final buffer conditions.

References

A Researcher's Guide to Confirming Covalent Labeling with Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methods to confirm successful covalent labeling of target proteins with Sulfo-Cy5 azide (B81097), a popular fluorescent probe for bioorthogonal click chemistry. We will explore alternative labeling strategies and present supporting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their experimental design.

Introduction to Sulfo-Cy5 Azide and Covalent Labeling

This compound is a water-soluble, near-infrared fluorescent dye containing an azide functional group. This azide moiety allows for its covalent attachment to biomolecules that have been metabolically, enzymatically, or chemically engineered to contain a terminal alkyne. The most common reaction for this conjugation is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry known for its high efficiency and specificity. Confirmation of this covalent bond is a critical step to ensure the reliability of downstream applications such as protein tracking, localization, and quantification.

Comparative Analysis of Labeling Confirmation Techniques

The successful covalent attachment of this compound to a target protein can be confirmed using several orthogonal methods. Below is a comparison of common techniques, highlighting their advantages and disadvantages.

Confirmation Method Principle Advantages Disadvantages Typical Throughput
In-gel Fluorescence Scanning Detection of fluorescently labeled proteins directly within a polyacrylamide gel (SDS-PAGE).Simple, direct visualization of labeling; allows for molecular weight assessment.Can be non-quantitative; may have high background if excess probe is not removed.Moderate
Western Blotting Immunodetection of a tagged target protein followed by detection of the fluorescent probe at the same molecular weight.High specificity; confirms labeling of the correct target protein.Requires a specific antibody for the target protein; more time-consuming.Low to Moderate
Mass Spectrometry (MS) Detection of the mass shift in the target protein or its peptides corresponding to the addition of the this compound molecule.Provides definitive confirmation of covalent modification and can identify the exact site of labeling.Requires specialized equipment and expertise; can be low-throughput.Low
Fluorescence Polarization (FP) Measures the change in the polarization of emitted light from the fluorescent probe upon binding to a larger protein.Homogeneous assay (no separation needed); can be used for quantitative binding analysis.Requires a purified protein; may not be suitable for all protein-probe combinations.High
Flow Cytometry Measures the fluorescence of individual cells that have been treated with the labeling reagents.High-throughput analysis of cell populations; can be used for in-cell labeling confirmation.Indirect confirmation of protein-specific labeling; requires cell-based assays.High

Experimental Workflow for Covalent Labeling and Confirmation

The following diagram illustrates a typical experimental workflow for labeling a target protein with this compound and subsequently confirming the covalent modification.

G P1 Introduce Alkyne (e.g., metabolic labeling with an alkyne-amino acid) P2 Lyse Cells & Purify Protein P1->P2 L1 Prepare Click Reaction Mix: - Alkyne-Protein - this compound - Copper (I) Catalyst - Ligand (e.g., TBTA) P2->L1 L2 Incubate at Room Temperature L1->L2 L3 Quench Reaction & Remove Excess Probe L2->L3 C1 In-gel Fluorescence L3->C1 C2 Western Blot L3->C2 C3 Mass Spectrometry L3->C3

A typical workflow for covalent labeling and confirmation.

Detailed Experimental Protocols

Protocol 1: In-gel Fluorescence Confirmation of this compound Labeling

Objective: To visualize the fluorescently labeled protein in an SDS-PAGE gel.

Materials:

  • Labeled protein sample

  • Unlabeled protein sample (negative control)

  • Laemmli sample buffer

  • Polyacrylamide gel (appropriate percentage for the target protein)

  • SDS-PAGE running buffer

  • Fluorescence gel scanner with appropriate excitation/emission filters for Cy5 (e.g., ~650 nm excitation, ~670 nm emission)

Procedure:

  • To 20 µL of your labeled protein sample, add 5 µL of 4x Laemmli sample buffer. Do the same for your unlabeled control.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto the polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Carefully remove the gel from the cassette and place it directly onto the imaging surface of the fluorescence gel scanner.

  • Scan the gel using the Cy5 settings. A fluorescent band at the expected molecular weight of the target protein in the labeled sample lane, which is absent in the unlabeled control, confirms successful labeling.

  • (Optional) After fluorescence scanning, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.

Protocol 2: Western Blot Confirmation

Objective: To confirm that the fluorescent signal co-localizes with the target protein identified by a specific antibody.

Materials:

  • Labeled protein sample

  • Unlabeled protein sample

  • SDS-PAGE and Western blotting equipment

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Fluorescence and chemiluminescence imaging system

Procedure:

  • Run an SDS-PAGE gel with your labeled and unlabeled samples as described in Protocol 1.

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • After transfer, place the membrane in the imaging system and scan for Cy5 fluorescence to visualize the labeled protein.

  • Proceed with the standard Western blot protocol: a. Block the membrane for 1 hour at room temperature. b. Incubate with the primary antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and image the membrane for the chemiluminescent signal.

  • Overlay the fluorescence image (from step 3) and the chemiluminescence image. Co-localization of the Cy5 signal and the antibody signal at the same molecular weight confirms specific labeling of the target protein.

Alternative Covalent Labeling Strategies

While this compound is a powerful tool, several alternative strategies for covalent protein labeling exist. The choice of method often depends on the specific application, the nature of the target protein, and the available resources.

Labeling Strategy Chemistry Advantages Disadvantages
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction between an azide and a strained alkyne (e.g., DBCO) without a copper catalyst.Copper-free, making it suitable for live-cell imaging; high specificity.Slower reaction kinetics compared to CuAAC; cyclooctynes can be bulky.
Maleimide Chemistry Reaction between a maleimide-functionalized probe and a cysteine residue on the protein.Fast and efficient reaction at neutral pH; does not require genetic modification if accessible cysteines are present.Can be non-specific if multiple accessible cysteines exist; the resulting thioether bond can be reversible under certain conditions.
N-Hydroxysuccinimide (NHS) Ester Chemistry Reaction between an NHS ester-functionalized probe and primary amines (lysine residues and the N-terminus).Simple and robust chemistry.Can be non-specific due to the abundance of lysine (B10760008) residues on the protein surface.

Click Chemistry Reaction Mechanism

The core of the labeling strategy with this compound is the CuAAC reaction. This diagram illustrates the catalytic cycle.

G Protein_Alkyne Protein-Alkyne Intermediate1 Copper Acetylide Intermediate Protein_Alkyne->Intermediate1 + Cu(I) Sulfo_Cy5_Azide Sulfo-Cy5-Azide Intermediate2 Six-membered Ring Intermediate Sulfo_Cy5_Azide->Intermediate2 Cu_I Copper (I) Intermediate1->Intermediate2 + Azide Labeled_Protein Labeled Protein (Triazole Linkage) Intermediate2->Labeled_Protein Ring Contraction Labeled_Protein->Cu_I Releases

The catalytic cycle of the CuAAC reaction.

By following these protocols and considering the available alternatives, researchers can confidently confirm the covalent labeling of their target proteins with this compound and generate reliable data for their downstream applications.

A Comparative Guide to Sulfo-Cy5 Azide for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Sulfo-Cy5 azide (B81097) is a water-soluble fluorescent probe widely used in biological imaging. As an analog of the popular Cy5 dye, it is compatible with a vast range of standard fluorescence instrumentation.[1] Its azide group allows for covalent attachment to biomolecules through "click chemistry," a class of highly selective and efficient reactions ideal for labeling proteins, nucleic acids, and glycans in cellular environments.[2][3][4] This guide provides a comprehensive comparison of Sulfo-Cy5 azide's performance against its primary alternative, Alexa Fluor 647 azide, and details its application in various microscopy setups.

The key advantages of this compound include its high water solubility due to sulfonate groups, which minimizes non-specific binding and allows for labeling reactions in purely aqueous conditions without organic co-solvents.[1][5] This makes it particularly suitable for labeling delicate proteins that are prone to denaturation.[5]

Data Presentation: Performance Metrics

The selection of a fluorescent dye is critical for achieving high-quality imaging results. The brightness of a fluorophore is a function of its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (how efficiently it emits light).[6] Photostability, or resistance to photobleaching, is crucial for capturing clear images over time. Below is a comparison of this compound and its common alternative, Alexa Fluor 647 azide.

PropertyThis compoundAlexa Fluor 647 AzideNotes
Excitation Max (nm) ~646 - 647~650Both dyes are well-suited for excitation with a 633 nm He-Ne laser or a 635 nm red diode laser.[2]
Emission Max (nm) ~662 - 665~668Spectra are virtually identical, allowing use of the same standard Cy5 filter sets.[2][7]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~250,000 - 271,000~270,000Both dyes exhibit very strong light absorption capabilities.
Fluorescence Quantum Yield (Φ) ~0.28~0.33Alexa Fluor 647 is slightly brighter in terms of quantum efficiency.[1][8]
Photostability GoodExcellentAlexa Fluor 647 is significantly more resistant to photobleaching than Cy5 and its derivatives.[7][9][10]
Water Solubility Very HighHighBoth are sulfonated, hydrophilic dyes suitable for aqueous labeling.[1][5]

Summary: While both dyes are spectrally similar and exhibit high brightness, Alexa Fluor 647 demonstrates superior photostability, making it a better choice for experiments requiring prolonged or intense light exposure, such as time-lapse imaging or super-resolution microscopy.[7][9][10] However, this compound offers a highly effective and cost-efficient option for many standard fluorescence microscopy applications, particularly where high water solubility is paramount.[]

Experimental Protocols

A primary application of this compound is the visualization of metabolically labeled biomolecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of click chemistry. The following protocol provides a general workflow for labeling and imaging cell surface glycans.

Protocol: Fluorescent Labeling of Cell Surface Glycans via CuAAC

This two-step method involves metabolically incorporating an alkyne-modified sugar into cell surface glycans, followed by the click reaction with this compound.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Alkyne-modified sugar (e.g., N-α-D-mannosamine-alkyne, ManNAz-alkyne)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1% Bovine Serum Albumin (BSA) in PBS

  • This compound (1 mM stock in DMSO)

  • Copper (II) Sulfate (CuSO₄) (10 mM stock in sterile water)

  • Copper-coordinating ligand (e.g., THPTA) (50 mM stock in sterile water)

  • Reducing Agent (e.g., Sodium Ascorbate) (100 mM stock in sterile water, must be made fresh )

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • DAPI solution for nuclear counterstaining (optional)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add the alkyne-modified sugar to the culture medium at a final concentration of 25-50 µM.

    • Incubate for 24-48 hours to allow metabolic incorporation into cell surface glycans.

  • Cell Preparation:

    • Gently wash the cells three times with cold PBS to remove residual media.

  • Click Reaction Cocktail Preparation (per 1 mL):

    • In a microcentrifuge tube, prepare the click reaction cocktail. Add reagents in the following order to avoid precipitation:

      • 950 µL of PBS with 1% BSA

      • 10 µL of CuSO₄ stock (final concentration: 100 µM)

      • 10 µL of THPTA ligand stock (final concentration: 500 µM)

      • 1-10 µL of this compound stock (final concentration: 1-10 µM)

      • Vortex briefly.

      • Immediately before use, add 20 µL of fresh Sodium Ascorbate stock (final concentration: 2 mM).

  • Labeling Reaction:

    • Aspirate the PBS from the cells and add the click reaction cocktail.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the reaction cocktail and wash the cells three times with PBS containing 1% BSA to remove unreacted reagents.

  • Fixation and Staining:

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • (Optional) If desired, counterstain nuclei with DAPI for 5 minutes.

    • Wash twice more with PBS.

  • Imaging:

    • Mount the coverslip on a microscope slide with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope (e.g., confocal) with filter sets appropriate for Sulfo-Cy5 (Excitation: ~647 nm, Emission: ~662 nm) and DAPI (if used).

Mandatory Visualization

Diagrams created with Graphviz illustrate key workflows and relationships.

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Reaction cluster_2 Step 3: Imaging a Add Alkyne-Modified Precursor to Cells b Incubate (24-48h) a->b c Cellular Machinery Incorporates Alkyne b->c d Alkyne-Tagged Biomolecules on Cell Surface c->d f Add Cocktail to Cells d->f WASH e Prepare Click Cocktail: This compound + Cu(I) e->f g Covalent Bond Formation (Azide + Alkyne) f->g h Wash to Remove Excess Dye g->h i Fix & Counterstain (Optional) h->i j Fluorescence Microscopy i->j

Caption: Experimental workflow for labeling biomolecules using click chemistry.

G cluster_0 Reactants cluster_1 Catalyst System Alkyne Biomolecule-Alkyne Product Fluorescently Labeled Biomolecule Alkyne->Product Click Reaction Azide Sulfo-Cy5-Azide Azide->Product Click Reaction CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I reduces Cu_I->Product catalyzes

Caption: Logical relationship of reactants in a CuAAC click chemistry reaction.

References

A Head-to-Head Comparison: Sulfo-Cy5 Azide Versus Key Competitors for Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the vibrant landscape of fluorescent dyes, selecting the optimal tool for biomolecule labeling is a critical decision that impacts experimental success and budget allocation. This guide provides a comprehensive cost-benefit analysis of Sulfo-Cy5 azide (B81097) against its primary competitors, offering a clear comparison of performance metrics, cost-effectiveness, and detailed experimental protocols to inform your selection process.

Sulfo-Cy5 azide is a water-soluble, far-red fluorescent probe widely utilized in bioconjugation through "click chemistry."[1][2] Its sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling sensitive biomolecules like proteins and oligonucleotides in aqueous environments.[2][3] This guide will compare this compound with other popular fluorescent dyes in the same spectral region, primarily Alexa Fluor 647 azide, as well as other alternatives such as APDye Fluor 647 and CF®647 dyes.

Performance and Cost: A Quantitative Comparison

The selection of a fluorescent dye is often a balance between performance characteristics and cost. Key metrics for performance include the extinction coefficient (a measure of how well the dye absorbs light), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability. The brightness of a fluorophore is a product of its extinction coefficient and quantum yield.[4]

Below is a summary of the key quantitative data for this compound and its common alternatives. Prices are approximate and can vary between suppliers and based on the quantity purchased.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldApprox. Price (USD/1mg)Approx. Price (USD/5mg)Approx. Price (USD/25mg)
This compound ~647~662-671~250,000 - 271,000~0.28$150$406$911
Alexa Fluor 647 Azide ~650~665~239,000~0.33$684 (for 0.5mg)--
APDye Fluor 647 Azide ~648~671~270,000Not specified$179$450$1,460
CF®647 Azide ~650~665Not specifiedNot specified$348--
DyLight 649 Azide ~655~670Not specifiedNot specifiedDiscontinued--

Note: Data is compiled from multiple sources.[5][6][7][8][9][10][11] Pricing is subject to change and may not reflect current market values.

Experimental Protocols: A Practical Guide to Application

The primary application for these azide-functionalized dyes is their covalent attachment to biomolecules via click chemistry. This can be achieved through two main pathways: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol with this compound

This protocol describes the labeling of an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

  • This compound

  • Anhydrous DMSO

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.

    • Add the this compound stock solution to the biomolecule solution. A 1.5 to 5-fold molar excess of the azide over the alkyne is a common starting point.

    • In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is often used.

    • Add the premixed copper/ligand solution to the reaction mixture. The final copper concentration typically ranges from 50 to 250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time can be determined empirically.

  • Purification:

    • Remove unreacted dye and catalyst components by purifying the labeled biomolecule using a suitable method, such as size-exclusion chromatography.

  • Analysis:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~647 nm (for Sulfo-Cy5).

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Protocol

SPAAC offers a copper-free alternative, which is advantageous for in vivo applications where copper toxicity is a concern.[] This protocol outlines the labeling of an azide-modified biomolecule with a DBCO-functionalized dye (a common strained alkyne).

Materials:

  • Azide-modified biomolecule

  • DBCO-functionalized fluorescent dye

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification method as appropriate for the biomolecule

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified biomolecule in the reaction buffer.

    • Add the DBCO-functionalized dye to the biomolecule solution. A 2 to 10-fold molar excess of the DBCO reagent is a typical starting point.

  • Incubation:

    • Incubate the reaction mixture for 1-12 hours at room temperature or 37°C, protected from light. Reaction times for SPAAC are generally longer than for CuAAC.

  • Purification:

    • Purify the labeled biomolecule to remove any unreacted dye.

Visualizing the Workflow and Selection Process

To further clarify the experimental process and the decision-making involved in selecting a fluorescent dye, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Prep_Biomolecule Prepare Alkyne-Modified Biomolecule Mix Combine Biomolecule, Dye, & Catalyst Prep_Biomolecule->Mix Prep_Dye Prepare Sulfo-Cy5 Azide Stock Prep_Dye->Mix Prep_Catalyst Prepare Catalyst & Reductant Stocks Prep_Catalyst->Mix Incubate Incubate at RT (Protected from Light) Mix->Incubate Purify Purify Labeled Conjugate Incubate->Purify Analyze Analyze Degree of Labeling (DOL) Purify->Analyze

CuAAC Experimental Workflow Diagram.

Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binding Protein_A Protein A Receptor->Protein_A Activation Protein_B Protein B (Alkyne-Modified) Protein_A->Protein_B Modification Labeled_Protein_B Labeled Protein B Protein_B->Labeled_Protein_B Click Labeling (this compound) Downstream Downstream Signaling Labeled_Protein_B->Downstream Signal Transduction

Illustrative Signaling Pathway with Labeled Protein.

Dye_Selection_Logic rect_node rect_node Start Start: Need to Label a Biomolecule Budget Budget Constraints? Start->Budget Brightness High Brightness Critical? Budget->Brightness Yes All_Options All Options are Viable Budget->All_Options No Photostability Photostability a Major Concern? Brightness->Photostability Yes Sulfo_Cy5 Consider this compound or APDye Fluor 647 Brightness->Sulfo_Cy5 No Water_Solubility High Water Solubility Needed? Photostability->Water_Solubility No Alexa_Fluor Consider Alexa Fluor 647 Azide Photostability->Alexa_Fluor Yes Water_Solubility->Sulfo_Cy5 Yes Water_Solubility->All_Options No

Fluorescent Dye Selection Logic Diagram.

Concluding Remarks

The choice between this compound and its alternatives depends on a careful consideration of experimental needs and budgetary constraints. This compound and its analogs like APDye Fluor 647 offer a cost-effective solution with high brightness and excellent water solubility, making them a strong choice for a wide range of applications.[5][7] Alexa Fluor 647 azide, while more expensive, is renowned for its superior photostability and high quantum yield, which may be critical for demanding imaging applications.[11] Ultimately, the data and protocols presented in this guide aim to empower researchers to make an informed decision that best suits their scientific goals.

References

Navigating the Crowded Spectrum: A Guide to Sulfo-Cy5 Azide in Multi-Color Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the vibrant world of multi-color fluorescence imaging, the choice of fluorophores is paramount. The far-red fluorescent probe, Sulfo-Cy5 azide (B81097), offers a compelling option for its brightness and utility in bioorthogonal click chemistry. However, its integration into multi-color experiments requires careful consideration of its spectral properties to avoid the common pitfall of spectral overlap and bleed-through. This guide provides an objective comparison of Sulfo-Cy5 azide with other popular fluorophores, supported by experimental data and detailed protocols, to enable robust and reliable multi-color imaging studies.

This compound is a water-soluble and bright fluorescent dye that is readily amendable for labeling biomolecules through copper-catalyzed or strain-promoted alkyne-azide cycloaddition, a cornerstone of click chemistry.[1][2] Its excitation and emission maxima in the far-red region of the spectrum (typically around 646 nm and 662 nm, respectively) are advantageous for minimizing autofluorescence from biological samples.[1][2][3] However, when used in concert with other fluorophores, the emission tail of one dye can inadvertently excite another, or its emission can "bleed through" into an adjacent detection channel, leading to false-positive signals and compromised data integrity.

Spectral Compatibility at a Glance

To facilitate the selection of appropriate fluorophore combinations, the following tables summarize the key spectral properties of this compound and other commonly used fluorescent dyes. Understanding these properties is the first step in designing a successful multi-color imaging experiment.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (M⁻¹cm⁻¹)
This compound ~647 ~663 ~0.28 ~271,000
FITC~495~518~0.92~71,000
TRITC~547~572--
Texas Red~596~615~0.93~85,000
Alexa Fluor 488~496~5190.9271,000
Alexa Fluor 555~555~565-150,000
Alexa Fluor 594~590~6170.6673,000

Minimizing Spectral Crosstalk: A Quantitative Look

Spectral overlap can be a significant challenge. The degree of this overlap dictates the potential for bleed-through. While qualitative assessment of spectral curves is helpful, a quantitative approach provides a more precise measure of potential crosstalk.

Fluorophore PairEmission Bleed-through into Sulfo-Cy5 Channel (%)Excitation Crosstalk by Sulfo-Cy5 Emitter (%)
Alexa Fluor 555 / Sulfo-Cy5LowMinimal
Alexa Fluor 594 / Sulfo-Cy5ModerateLow
TRITC / Sulfo-Cy5HighModerate
Texas Red / Sulfo-Cy5HighModerate
FITC / Alexa Fluor 488 / Sulfo-Cy5MinimalMinimal

Table 2: Estimated Spectral Overlap and Bleed-through with Sulfo-Cy5. This table provides a qualitative estimation of potential bleed-through based on spectral proximity. Actual bleed-through will depend on the specific microscope filters and settings used. "Emission Bleed-through" refers to the emission of the first fluorophore being detected in the channel for Sulfo-Cy5. "Excitation Crosstalk" refers to the emission from Sulfo-Cy5 exciting the second fluorophore.

Experimental Workflow: Combining Immunofluorescence and Click Chemistry

A robust protocol that integrates immunofluorescence for protein detection with click chemistry for labeling other biomolecules is crucial for successful multi-color imaging. The following is a detailed methodology for a typical experiment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Cell Culture & Treatment fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA or serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab click_reaction Click Chemistry Reaction (with this compound) blocking->click_reaction secondary_ab Secondary Antibody Incubation (with non-overlapping fluorophore) primary_ab->secondary_ab mounting Mounting secondary_ab->mounting click_reaction->mounting imaging Confocal/Fluorescence Microscopy mounting->imaging analysis Image Analysis & Spectral Unmixing imaging->analysis spectral_overlap F1_Ex Excitation F1_Em Emission F1_Ex->F1_Em Fluorescence F2_Ex Excitation F1_Em->F2_Ex Spectral Overlap (Emission of F1 excites F2) F2_Em Emission F2_Ex->F2_Em Fluorescence egfr_pathway EGF EGF EGFR EGFR (Alexa Fluor 488) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Translation Protein Synthesis (Alkynyl-amino acid + this compound) Transcription->Translation

References

A Head-to-Head Comparison: Sulfo-Cy5 Azide Versus Other Fluorescent Probes for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe for bioorthogonal labeling is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive review and comparison of Sulfo-Cy5 azide (B81097) with other commercially available fluorescent azide probes, focusing on their performance in bioorthogonal reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

Sulfo-Cy5 azide is a water-soluble, far-red fluorescent probe that has gained popularity for its utility in labeling biomolecules in aqueous environments.[1][2] The presence of sulfonate groups enhances its hydrophilicity, which can reduce non-specific binding and aggregation when labeling proteins and other biomolecules.[2] This guide will delve into the quantitative performance metrics of this compound and its counterparts, provide detailed experimental protocols for their comparative evaluation, and offer visual workflows to aid in experimental design.

Quantitative Performance Metrics: A Comparative Analysis

The effectiveness of a fluorescent probe is determined by several key photophysical and chemical parameters. These include its molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of fluorescence emission), brightness (proportional to the product of molar extinction coefficient and quantum yield), photostability, and the kinetics of its bioorthogonal reaction.

Below are tables summarizing the available quantitative data for this compound and a selection of other far-red fluorescent azide probes. It is important to note that direct comparisons can be challenging as reported values may vary depending on the experimental conditions (e.g., solvent, pH, and conjugation state).

Table 1: Photophysical Properties of Selected Far-Red Fluorescent Azide Probes

ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness*
This compound~646~662~250,000 - 271,000~0.20 - 0.28~50,000 - 75,880
Cy5 Azide~649~670~250,000~0.20~50,000
Alexa Fluor 647 Azide~650~665~239,000~0.33~78,870
CF647 Azide~650~665~240,000~0.33~79,200
DyLight 649 Azide~654~673~250,000Not widely reported-

*Brightness is calculated as (Molar Extinction Coefficient * Quantum Yield) / 1000. Data is compiled from various commercial and literature sources and should be used as a guide.

Table 2: Comparative Reaction Kinetics of Azide Probes in Click Chemistry

Reaction TypeAzide ProbeAlkyne PartnerSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Key Features
CuAAC Terminal Alkynes (general)General Azides1 - 100Fast kinetics, but requires a copper catalyst which can be cytotoxic.[3]
SPAAC This compoundDBCO~0.6 - 1.0 (estimated for aryl azides)High reactivity for a copper-free reaction, ideal for live-cell imaging.[4]
SPAAC This compoundBCN~0.06 - 0.1 (estimated for aryl azides)Smaller and more hydrophilic than DBCO, but with slower kinetics.[4]

Experimental Protocols

To ensure a fair and accurate comparison of different fluorescent azide probes, it is crucial to employ standardized experimental protocols. The following sections provide detailed methodologies for key comparative experiments.

Protocol 1: Determination of Brightness of Labeled Proteins

Objective: To compare the relative brightness of different fluorescent azide probes when conjugated to a model protein.

Materials:

  • Protein of interest with a terminal alkyne modification (e.g., BSA-alkyne).

  • Azide-functionalized fluorescent probes (this compound, Alexa Fluor 647 azide, etc.).

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Sodium ascorbate (B8700270).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Size-exclusion chromatography column (e.g., PD-10).

  • UV-Vis spectrophotometer.

  • Fluorometer or fluorescence plate reader.

Methodology:

  • Protein Labeling (CuAAC):

    • Dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.

    • Prepare a fresh solution of the azide-functionalized fluorescent probe in DMSO or water at a concentration of 10 mM.

    • In a microcentrifuge tube, combine the protein solution with a 5-fold molar excess of the azide probe.

    • Prepare a fresh catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in water.

    • Add the catalyst premix to the protein-azide mixture to a final copper concentration of 100 µM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Purify the labeled protein from excess dye and catalyst using a size-exclusion chromatography column equilibrated with PBS.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and at the absorbance maximum of the dye.

    • Calculate the protein concentration and the dye concentration to determine the DOL.

  • Brightness Measurement:

    • Prepare serial dilutions of the labeled proteins with the same DOL in PBS.

    • Measure the fluorescence intensity of each dilution using a fluorometer or plate reader with appropriate excitation and emission wavelengths.

    • Plot fluorescence intensity versus protein concentration and compare the slopes of the resulting lines to determine the relative brightness of the conjugates.

Protocol 2: Photostability Assay

Objective: To compare the photostability of different fluorescent azide probes under continuous illumination.

Materials:

  • Solutions of fluorescent azide probes at the same concentration in PBS.

  • Fluorescence microscope with a stable light source (e.g., LED or laser).

  • sCMOS or CCD camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation:

    • Prepare a solution of each fluorescent azide probe in PBS at a concentration that gives a good signal without saturation.

    • Place a drop of each solution on a microscope slide and cover with a coverslip.

  • Image Acquisition:

    • Place the slide on the microscope stage and focus on the sample.

    • Continuously illuminate the sample using a consistent light intensity.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Normalize the initial fluorescence intensity of each probe to 100%.

    • Plot the normalized fluorescence intensity as a function of time. The probe that retains its fluorescence for a longer duration is considered more photostable.[5]

Visualizing Workflows and Decision Making

The choice of a fluorescent azide probe depends on the specific application. The following diagrams, generated using the DOT language, illustrate key experimental workflows and a decision-making process to guide researchers.

CuAAC_Protein_Labeling cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purify Purification & Analysis p1 Dissolve Alkyne-Protein in PBS r1 Combine Protein and Azide Probe p1->r1 p2 Prepare Azide-Probe Stock p2->r1 p3 Prepare Catalyst Premix (CuSO4 + THPTA) r2 Add Catalyst Premix p3->r2 p4 Prepare Sodium Ascorbate r3 Initiate with Sodium Ascorbate p4->r3 r1->r2 r2->r3 r4 Incubate (1 hr, RT, dark) r3->r4 u1 Size-Exclusion Chromatography r4->u1 u2 Determine DOL (Spectrophotometry) u1->u2 u3 Measure Brightness (Fluorometry) u2->u3

Caption: Workflow for protein labeling via CuAAC.

SPAAC_Live_Cell_Imaging cluster_labeling Metabolic Labeling cluster_reaction SPAAC Reaction cluster_imaging Imaging l1 Culture cells l2 Incubate with azido-sugar or azido-amino acid l1->l2 r1 Wash cells l2->r1 r2 Incubate with cyclooctyne-probe (e.g., DBCO-Sulfo-Cy5) r1->r2 i1 Wash cells r2->i1 i2 Live-cell fluorescence microscopy i1->i2

Caption: Workflow for live-cell imaging using SPAAC.

Probe_Selection_Workflow start Start: Select a Fluorescent Azide Probe q1 Application Type? start->q1 live_cell Live Cell Imaging q1->live_cell Live fixed_cell Fixed Cell / In Vitro q1->fixed_cell Fixed/In Vitro spaac Use SPAAC (e.g., with DBCO/BCN) live_cell->spaac q2 Toxicity a concern? fixed_cell->q2 q2->spaac Yes cuaac CuAAC is an option q2->cuaac No q4 Primary Concern? spaac->q4 q3 Need fastest kinetics? cuaac->q3 cuaac_fast Use CuAAC q3->cuaac_fast Yes spaac_dbco SPAAC with DBCO q3->spaac_dbco No cuaac_fast->q4 spaac_dbco->q4 brightness Brightness & Photostability q4->brightness Performance solubility Aqueous Solubility q4->solubility Handling alexa Consider Alexa Fluor 647 Azide brightness->alexa sulfo_cy5 Consider this compound solubility->sulfo_cy5

Caption: Decision tree for selecting a fluorescent azide probe.

Conclusion

The choice between this compound and other fluorescent probes is application-dependent. This compound offers the significant advantage of high water solubility, making it an excellent choice for labeling proteins and other biomolecules in aqueous buffers without the need for organic co-solvents.[6] However, for applications demanding the highest possible brightness and photostability, Alexa Fluor 647 azide may be a superior option, as it generally exhibits a higher quantum yield and greater resistance to photobleaching.[7] For live-cell imaging, where copper toxicity is a concern, the choice of the bioorthogonal reaction (SPAAC) is paramount, and the kinetics of the azide probe with the chosen cyclooctyne (B158145) should be a key consideration. By carefully evaluating the quantitative data and following standardized protocols for comparison, researchers can confidently select the most appropriate fluorescent azide probe to achieve high-quality, reproducible results.

References

Validating the Specificity of Sulfo-Cy5 Azide Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioconjugation techniques, the specificity of fluorescent labeling is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of Sulfo-Cy5 azide (B81097) with two common alternatives, Alexa Fluor™ 647 azide and DyLight™ 650 azide, focusing on the validation of labeling specificity. Detailed experimental protocols and supporting data are provided to aid in the selection of the most appropriate fluorescent probe for your research needs.

Performance Comparison of Azide-Functionalized Far-Red Dyes

Sulfo-Cy5 azide is a water-soluble, far-red fluorescent dye that is commonly used for labeling alkyne-modified biomolecules via click chemistry.[1][2] Its high water solubility, a result of its sulfonate groups, is a key feature that minimizes the need for organic co-solvents and can reduce non-specific binding.[] For a comprehensive evaluation, its properties are compared with those of spectrally similar alternatives, Alexa Fluor™ 647 azide and DyLight™ 650 azide.

PropertyThis compoundAlexa Fluor™ 647 AzideDyLight™ 650 Azide
Excitation Max (nm) ~647[4]~650[5]~652[6]
Emission Max (nm) ~663[7]~668[5]~672[6]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000[4]~270,000~250,000[6]
Quantum Yield ~0.28[]Not specifiedNot specified
Solubility High in water[2]High in waterHigh in water
Key Features Highly hydrophilic, reducing non-specific binding.[8]High photostability and brightness.[9]High fluorescence intensity and photostability.[10]

Experimental Protocols for Validating Labeling Specificity

To ensure that the fluorescent signal observed is a true representation of the labeled target and not a result of non-specific binding or off-target reactions, rigorous validation is essential. The following protocols provide a framework for comparing the specificity of this compound and its alternatives.

Protocol 1: SDS-PAGE Analysis of Labeled Proteins

This protocol is designed to visually assess the specificity of protein labeling by separating labeled proteins from unreacted dye and identifying any non-specific protein labeling.

Materials:

  • Alkynylated protein of interest

  • This compound, Alexa Fluor™ 647 azide, and DyLight™ 650 azide

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel imager

Procedure:

  • Labeling Reaction:

    • In separate microcentrifuge tubes, prepare labeling reactions for each fluorescent azide.

    • To 100 µg of alkynylated protein in PBS, add a 5-fold molar excess of the respective fluorescent azide.

    • Add THPTA to a final concentration of 1 mM.

    • Initiate the reaction by adding a freshly prepared solution of CuSO₄ (final concentration 100 µM) and sodium ascorbate (final concentration 1 mM).

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Sample Preparation for SDS-PAGE:

    • To a portion of each labeling reaction, add 4X SDS-PAGE loading buffer and heat at 95°C for 5 minutes.

    • Include a negative control of the alkynylated protein that has not been subjected to the click reaction.

  • Electrophoresis and Imaging:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom.

    • Without staining the gel with Coomassie or other protein stains, visualize the fluorescently labeled proteins using a gel imager equipped with the appropriate excitation and emission filters for the Cy5 channel.

  • Analysis:

    • Compare the fluorescent banding patterns for each dye. A specific label will show a distinct band corresponding to the molecular weight of the target protein.

    • The presence of multiple bands may indicate non-specific labeling of protein contaminants, while a smear could suggest protein aggregation or degradation. The intensity of the background in the lane can also be an indicator of unreacted dye or non-specific binding to the gel matrix.

Protocol 2: Flow Cytometry Analysis of Cell Surface Labeling

This protocol assesses the specificity of cell surface labeling by quantifying the signal-to-noise ratio of labeled versus unlabeled cells.

Materials:

  • Cells with surface-expressed alkyne-modified glycans (e.g., cells treated with an alkyne-bearing sugar)

  • Control cells without alkyne-modified glycans

  • This compound, Alexa Fluor™ 647 azide, and DyLight™ 650 azide

  • Click chemistry reagents (as in Protocol 1)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer with a 633/640 nm laser

Procedure:

  • Cell Preparation:

    • Harvest both alkyne-labeled and control cells and wash with PBS.

    • Resuspend the cells at a concentration of 1x10⁶ cells/mL in flow cytometry buffer.

  • Labeling Reaction:

    • To 100 µL of cell suspension, add the click chemistry reaction mix containing one of the fluorescent azides (e.g., 50 µM final concentration).

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells three times with flow cytometry buffer to remove unreacted dye.

    • Resuspend the cells in 500 µL of flow cytometry buffer and analyze on a flow cytometer.

  • Data Analysis:

    • For each dye, compare the geometric mean fluorescence intensity (gMFI) of the alkyne-labeled cells (signal) to the gMFI of the control cells (noise).

    • Calculate the signal-to-noise ratio (S/N) by dividing the gMFI of the labeled cells by the gMFI of the control cells. A higher S/N ratio indicates greater labeling specificity.

Visualizing Experimental Workflows and Chemical Reactions

To further clarify the experimental processes and underlying chemical principles, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction protein Alkynylated Protein sulfo_cy5 This compound protein->sulfo_cy5 Compare alexa_647 Alexa Fluor 647 Azide protein->alexa_647 dylight_650 DyLight 650 Azide protein->dylight_650 cells Alkynylated Cells cells->sulfo_cy5 Compare cells->alexa_647 cells->dylight_650 sds_page SDS-PAGE Analysis sulfo_cy5->sds_page flow_cytometry Flow Cytometry Analysis sulfo_cy5->flow_cytometry alexa_647->sds_page alexa_647->flow_cytometry dylight_650->sds_page dylight_650->flow_cytometry click_reagents Click Chemistry Reagents (CuSO4, Ligand, Sodium Ascorbate)

Comparative workflow for validating labeling specificity.

click_chemistry reactant1 Biomolecule-Alkyne plus + reactant1->plus reactant2 Sulfo-Cy5-Azide product Labeled Biomolecule (Stable Triazole Linkage) reactant2->product Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) plus->reactant2 catalyst Cu(I) Catalyst catalyst->product

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

By following these protocols and considering the comparative data, researchers can make an informed decision on the most suitable far-red fluorescent azide for their specific application and rigorously validate the specificity of their labeling results. This ensures the generation of high-quality, reliable data for advancing scientific discovery and therapeutic development.

References

A Head-to-Head Comparison: Sulfo-Cy5 Azide vs. IRDye 800CW for Near-Infrared Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the choice of fluorescent dye is critical for achieving high-quality, reproducible data. This guide provides an objective, data-driven comparison of two popular NIR fluorophores: Sulfo-Cy5 azide (B81097) and IRDye 800CW. We will delve into their spectral properties, chemical characteristics, and labeling methodologies to assist you in selecting the optimal dye for your specific application.

At a Glance: Key Performance Indicators

PropertySulfo-Cy5 AzideIRDye 800CW
Excitation Maximum (nm) ~646 - 647~774
Emission Maximum (nm) ~662 - 671~789
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000 - 271,000~240,000
Fluorescence Quantum Yield ~0.28~0.08 - 0.12 (in fetal bovine serum)
Molecular Weight ( g/mol ) ~763 - 833~1166 (NHS ester)
Solubility High in water, DMSO, DMFHigh in water, DMSO, DMF
Reactivity Azide (for Click Chemistry)Commonly NHS ester (for primary amines) or Maleimide (B117702) (for thiols)

Delving into the Details: A Side-by-Side Analysis

Spectral Properties: Wavelength and Brightness

This compound exhibits excitation and emission maxima in the far-red region of the spectrum, around 646 nm and 662 nm, respectively.[1][2] In contrast, IRDye 800CW operates further into the near-infrared, with an excitation maximum of approximately 774 nm and an emission maximum around 789 nm in an aqueous environment like PBS.[3][4] This longer wavelength profile of IRDye 800CW is particularly advantageous for deep-tissue and in vivo imaging, as it minimizes interference from tissue autofluorescence.

In terms of brightness, which is a function of both molar extinction coefficient and quantum yield, this compound demonstrates a higher fluorescence quantum yield (around 0.28) compared to IRDye 800CW (around 0.08 in PBS, and can be up to 0.12 when conjugated to proteins like HSA in fetal bovine serum).[1][2][2] However, both dyes possess very high molar extinction coefficients, contributing to their bright signals.[1][2][3]

Chemical Properties and Stability

Both this compound and IRDye 800CW are sulfonated dyes, which imparts excellent water solubility and reduces non-specific binding.[3][5] This hydrophilicity is beneficial for labeling biomolecules in aqueous buffers without the need for organic co-solvents that could denature sensitive proteins.

In terms of stability, both dyes are generally considered photostable, a crucial attribute for imaging applications that require prolonged or repeated light exposure.[6][7] IRDye 800CW, in particular, has been extensively used for in vivo imaging, which speaks to its robustness in complex biological environments.[8] When stored as a solid, both dyes are stable for extended periods when protected from light and moisture.[3][9] In solution, IRDye 800CW dissolved in DMSO is reported to be stable for up to two weeks at -20°C.[3] Similarly, this compound solutions can be stored for about a month at -20°C.[9]

Labeling Chemistries: Attaching the Dyes to Your Molecule of Interest

The primary difference in the application of these two dyes lies in their reactive groups. This compound is designed for "click chemistry," a highly efficient and specific bioorthogonal reaction.[9] It readily reacts with molecules containing an alkyne group, typically through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method offers excellent control over the site of labeling.

On the other hand, IRDye 800CW is commonly available with an N-hydroxysuccinimide (NHS) ester functional group, which reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.[3][10] This is a widely used and well-established method for protein and antibody labeling. IRDye 800CW is also available in a maleimide form for specific reaction with thiol groups.

G cluster_0 This compound (Click Chemistry) cluster_1 IRDye 800CW (NHS Ester Chemistry) a1 Alkyne-modified Biomolecule a4 Labeled Biomolecule a1->a4 + This compound + Cu(I) Catalyst a2 This compound a2->a4 a3 Cu(I) Catalyst a3->a4 b1 Biomolecule with Primary Amines b3 Labeled Biomolecule b1->b3 + IRDye 800CW NHS Ester (pH 8.5) b2 IRDye 800CW NHS Ester b2->b3

Experimental Protocols: A Guide to Antibody Labeling

Below are detailed protocols for labeling an antibody with this compound (via click chemistry, assuming the antibody has been modified to contain an alkyne group) and IRDye 800CW NHS ester.

Protocol 1: Antibody Labeling with this compound via Click Chemistry

This protocol assumes the antibody has been pre-modified with an alkyne group.

Materials:

  • Alkyne-modified antibody in a copper-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Anhydrous DMSO

  • Desalting column for purification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Prepare the Click-IT® Catalyst: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it sit for a few minutes.

  • Reaction Setup:

    • To your alkyne-modified antibody solution, add the this compound stock solution to achieve a desired molar excess (e.g., 5-10 fold excess of dye to antibody).

    • Add the pre-mixed Click-IT® catalyst to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate stock solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).

G start Start: Alkyne-modified Antibody + this compound reagents Add Catalyst: CuSO4 + THPTA start->reagents initiate Initiate Reaction: Add Sodium Ascorbate reagents->initiate incubate Incubate: 1-2 hours at RT (Protected from light) initiate->incubate purify Purify: Desalting Column incubate->purify end End: Labeled Antibody Conjugate purify->end

Protocol 2: Antibody Labeling with IRDye 800CW NHS Ester

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 8.5)

  • IRDye 800CW NHS ester

  • Anhydrous DMSO

  • Desalting column for purification

Procedure:

  • Prepare Antibody:

    • Ensure the antibody is at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g., Tris) and at a pH of 8.5. If necessary, exchange the buffer using a desalting column or dialysis.

  • Prepare Dye Stock Solution:

    • Allow the vial of IRDye 800CW NHS ester to warm to room temperature.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10-20 mg/mL. This solution should be used immediately.[3]

  • Reaction Setup:

    • Calculate the required amount of dye. A general guideline is to use a 5- to 20-fold molar excess of dye to antibody.

    • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.[3]

  • Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for IRDye 800CW). A correction factor may be needed for the dye's contribution to the 280 nm absorbance.[3]

G start Start: Antibody in Amine-Free Buffer (pH 8.5) dye_prep Prepare Dye: Dissolve IRDye 800CW NHS Ester in DMSO start->dye_prep reaction Reaction: Add Dye to Antibody (Molar Excess) dye_prep->reaction incubate Incubate: 2 hours at RT (Protected from light) reaction->incubate purify Purify: Desalting Column incubate->purify end End: Labeled Antibody Conjugate purify->end

Conclusion: Making the Right Choice

Both this compound and IRDye 800CW are high-performance fluorescent dyes suitable for a wide range of applications. The choice between them will largely depend on the specific requirements of your experiment.

  • Choose this compound if:

    • Your application requires the specificity and efficiency of click chemistry.

    • You are working in the far-red region of the spectrum.

    • A higher quantum yield is a critical factor for your imaging setup.

  • Choose IRDye 800CW if:

    • Your research involves deep-tissue or in vivo imaging where minimizing autofluorescence is paramount.

    • You are utilizing standard amine-reactive labeling protocols with NHS esters.

    • Your imaging system is optimized for the 800 nm channel.

By carefully considering the spectral properties, chemical reactivity, and the specific demands of your experimental design, you can confidently select the fluorescent dye that will yield the most reliable and informative results.

References

A Comparative Guide to Determining the Degree of Labeling for Sulfo-Cy5 Azide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with bioconjugates, the accurate determination of the degree of labeling (DOL) is a critical quality control parameter. The DOL, which represents the average number of dye molecules conjugated to a biomolecule, directly impacts the performance of fluorescently labeled reagents in various applications. This guide provides a comprehensive comparison of Sulfo-Cy5 azide (B81097) with alternative fluorescent dyes and details the experimental protocol for accurately determining the DOL.

Performance Comparison of Click Chemistry-Compatible Dyes

Sulfo-Cy5 azide is a popular choice for fluorescent labeling via click chemistry due to its high water solubility and bright fluorescence in the far-red spectrum, which minimizes background fluorescence from biological samples.[1][2] However, several alternatives are available, each with distinct characteristics. The following table summarizes the key spectral properties of this compound and comparable dyes used in click chemistry applications.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Correction Factor (CF₂₈₀)
This compound 646 - 648662 - 671250,000 - 271,000[1][2][3][4]0.04[3][5]
Alexa Fluor 647 Azide 650665 - 668239,000 - 270,000[6][7]~0.03*
DBCO-Cy5 646 - 649661 - 671250,000 - 251,000[8][9]Not specified
Sulfo-Cy5.5 Azide 673691211,000[10]0.11[10]

Note: The correction factor for Alexa Fluor 647 azide is estimated based on the parent dye. It is always recommended to determine this value experimentally for the highest accuracy.

Experimental Protocol for Determining the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two wavelengths: the maximum absorbance of the protein (typically 280 nm) and the maximum absorbance of the dye.[3] The Beer-Lambert law is then applied to calculate the concentrations of the protein and the dye, and subsequently, their molar ratio.

Materials:

  • Purified this compound-protein conjugate

  • Purification buffer (e.g., PBS)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Purification of the Conjugate: It is crucial to remove all non-conjugated dye from the labeled protein. This can be achieved by methods such as dialysis or gel filtration. The complete removal of free dye is essential for an accurate DOL determination.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Blank Measurement: Fill a quartz cuvette with the purification buffer used for the protein sample. Place the cuvette in the spectrophotometer and zero the instrument at both 280 nm and the maximum absorbance wavelength (λmax) of Sulfo-Cy5 (approximately 647 nm).

  • Sample Measurement:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the λmax of Sulfo-Cy5 (A_max).

    • If the absorbance reading is too high (generally > 2.0), dilute the sample with a known volume of the purification buffer and re-measure. Remember to account for this dilution factor in the calculations.

Calculations:

The degree of labeling can be calculated using the following formulas:

  • Concentration of the Dye (M):

    [Dye] = A_max / (ε_dye * path length)

    • A_max: Absorbance of the conjugate at the λmax of Sulfo-Cy5.

    • ε_dye: Molar extinction coefficient of Sulfo-Cy5 (e.g., 250,000 cm⁻¹M⁻¹).[1][2]

    • path length: The path length of the cuvette (typically 1 cm).

  • Corrected Absorbance of the Protein at 280 nm (A_prot):

    A_prot = A₂₈₀ - (A_max * CF₂₈₀)

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • A_max: Absorbance of the conjugate at the λmax of Sulfo-Cy5.

    • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (for Sulfo-Cy5, this is approximately 0.04).[3][5]

  • Concentration of the Protein (M):

    [Protein] = A_prot / (ε_prot * path length)

    • A_prot: Corrected absorbance of the protein at 280 nm.

    • ε_prot: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 cm⁻¹M⁻¹).

    • path length: The path length of the cuvette (typically 1 cm).

  • Degree of Labeling (DOL):

    DOL = [Dye] / [Protein]

Visualizing the Workflow and Reaction

To further clarify the process, the following diagrams illustrate the experimental workflow for DOL determination and the underlying click chemistry reaction.

DOL_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_calculation Calculation Purification Purify Conjugate (Remove free dye) Blank Blank Spectrophotometer (with buffer) Purification->Blank Proceed to measurement Measure Measure Absorbance (A280 and Amax) Blank->Measure Calc_Dye Calculate Dye Concentration Measure->Calc_Dye Use Amax Calc_Prot Calculate Protein Concentration (with correction factor) Measure->Calc_Prot Use A280 and Amax Calc_DOL Calculate DOL (Ratio of Dye:Protein) Calc_Dye->Calc_DOL Calc_Prot->Calc_DOL

Caption: Experimental workflow for determining the Degree of Labeling (DOL).

Click_Chemistry Molecule Biomolecule (with alkyne group) Conjugate Labeled Biomolecule (Stable Triazole Linkage) Molecule->Conjugate SulfoCy5 This compound SulfoCy5->Conjugate Catalyst Cu(I) Catalyst Catalyst->Conjugate catalyzes

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Safety Operating Guide

Proper Disposal of Sulfo-Cy5 Azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Sulfo-Cy5 azide (B81097) are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol for the proper management of Sulfo-Cy5 azide waste, addressing the specific hazards associated with both its fluorescent dye nature and its azide functional group.

This compound is a water-soluble, far-red fluorescent probe widely used in biomedical research for "click chemistry" applications.[1][2][3][4] While an invaluable tool, its proper disposal requires careful consideration of its chemical properties. The primary hazards stem from the azide group, which can form explosive metal azides and the highly toxic hydrazoic acid under certain conditions.[5][6] Therefore, untreated this compound waste must never be poured down the drain.[7]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling and disposal steps should be conducted in a well-ventilated chemical fume hood.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves a two-stage process: the deactivation of the hazardous azide group followed by the proper disposal of the resulting fluorescent dye waste.

Stage 1: Deactivation of the Azide Group

Organic azides should be converted to a more stable derivative, such as an amine, before disposal.[5] A common and effective method for the reduction of organic azides is treatment with a reducing agent like triphenylphosphine (B44618) or a thiol. The following protocol is a general guideline and should be performed with caution.

Experimental Protocol: Deactivation of this compound

  • Preparation: In a chemical fume hood, prepare a solution of the this compound waste. Given its high water solubility, aqueous solutions are preferred.[2][3]

  • Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stirrer, add the this compound waste solution.

  • Reducing Agent Addition: Slowly add an excess of a reducing agent. A common choice is triphenylphosphine, which reacts with the azide to form a phosphazide (B1677712) intermediate that can then be hydrolyzed to an amine and triphenylphosphine oxide. Alternatively, a thiol such as dithiothreitol (B142953) (DTT) can be used.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical methods to confirm the complete consumption of the starting azide.

  • Quenching: Once the reaction is complete, the deactivated solution can be prepared for waste collection.

Stage 2: Disposal of Deactivated Dye Waste

Once the azide has been deactivated, the remaining fluorescent dye waste must be disposed of as hazardous chemical waste.[8][9]

  • Waste Collection: Collect all deactivated this compound waste, including the reaction mixture and any contaminated materials (e.g., pipette tips, gloves), in a dedicated, leak-proof, and chemically compatible hazardous waste container.[8]

  • Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("Deactivated Sulfo-Cy5 Waste" or similar), and list the primary components of the mixture.[8]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[8]

  • Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9]

Quantitative Data Summary

For quick reference, the key properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular FormulaC₃₇H₄₈N₆O₁₀S₃[10]
Molecular Weight833.01 g/mol [10]
Excitation Maximum (λabs)~647 nm[10]
Emission Maximum (λem)~663 nm[10]
SolubilityWater, DMSO, DMF[10]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key decision points and the chemical transformation during deactivation.

This compound Disposal Workflow start This compound Waste (Aqueous Solution) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood deactivation Stage 1: Deactivate Azide Group (e.g., with Triphenylphosphine) fume_hood->deactivation disposal Stage 2: Dispose of Deactivated Dye as Hazardous Waste deactivation->disposal collection Collect in Labeled Hazardous Waste Container disposal->collection ehs Arrange for EHS Pickup collection->ehs

Caption: A flowchart outlining the key steps for the proper disposal of this compound waste.

Chemical Deactivation of this compound sulfo_cy5_azide Sulfo-Cy5-N₃ (Hazardous) reducing_agent + Triphenylphosphine (PPh₃) sulfo_cy5_azide->reducing_agent deactivated_product Sulfo-Cy5-NH₂ + Ph₃PO (Less Hazardous Waste) reducing_agent->deactivated_product

Caption: The chemical transformation during the deactivation of this compound to a less hazardous amine.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment and maintaining compliance with regulatory standards.

References

Essential Safety and Operational Guidance for Handling Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the proper handling and disposal of Sulfo-Cy5 azide (B81097), a water-soluble fluorescent dye commonly used in click chemistry applications.[1][2][3] Adherence to these guidelines is critical due to the potential hazards associated with the azide functional group.

Hazard Identification and Mitigation

Sulfo-Cy5 azide combines a cyanine (B1664457) dye with an azide group. While the dye itself requires careful handling to avoid staining and potential irritation, the primary hazard stems from the azide functional group.

  • Azide Compounds : Organic azides are potentially explosive and can be sensitive to heat, shock, or light.[4] A critical safety concern is the formation of highly toxic and explosive hydrazoic acid if the azide comes into contact with acids.[5][6] Additionally, contact with heavy metals (such as lead, copper, silver, or mercury) can form highly unstable and shock-sensitive metal azides.[5][6] Therefore, using metal spatulas or allowing azide solutions to contact metal pipes (B44673) or equipment must be strictly avoided.[5][7]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound in both solid and solution forms.

Body PartRequired PPESpecifications and Notes
Hands Double-gloved chemical-resistant glovesNitrile or neoprene gloves are recommended.[8][9] Check manufacturer's data for breakthrough times.
Eyes/Face Safety goggles and face shieldGoggles must be splash-proof. A face shield should be worn over the goggles, especially when handling the powder or concentrated solutions.[8][9]
Body Laboratory coat and chemical-resistant apronA fully buttoned lab coat is the minimum requirement. An apron provides an additional layer of protection against splashes.[8][9]
Respiratory Certified Chemical Fume HoodAll handling of the solid (powder) and volatile solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk.

Engineering Controls:

  • Designated Area: All work with this compound should be performed in a designated area within a laboratory.

  • Chemical Fume Hood: Weighing of the solid powder and preparation of solutions must be conducted in a certified chemical fume hood.[7][8]

  • Work Surface: Line the work surface with absorbent, disposable bench paper to contain any potential spills.[7]

Experimental Protocol: Step-by-Step Handling

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Assemble all required non-metallic equipment, such as plastic or ceramic spatulas, glassware, and solutions.[7]

  • Weighing (Solid Form): In a chemical fume hood, carefully weigh the required amount of this compound powder using a plastic or ceramic spatula.[7] Avoid any actions that could generate dust.

  • Reconstitution: To create a stock solution, slowly add the desired solvent (e.g., water, DMF, or DMSO) to the vial containing the powder.[10] Cap the vial securely and mix gently by vortexing or inverting until fully dissolved.

  • Reaction Setup: When adding the this compound solution to a reaction mixture, do so slowly to avoid splashing. Ensure the reaction buffer is not acidic to prevent the formation of hydrazoic acid.[5]

  • Post-Handling: After use, decontaminate non-disposable equipment by rinsing with an appropriate solvent, collecting the rinsate as hazardous waste. Wash glassware thoroughly with soap and water.

Storage of this compound

Proper storage is essential to maintain the stability and integrity of the compound.

FormStorage TemperatureConditions
Solid (Powder) -20°CProtect from light.[1][10][11][12] Store in a tightly sealed container.
Stock Solution -20°C or -80°CProtect from light.[11] Aliquot to avoid repeated freeze-thaw cycles.

Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated consumables, including gloves, pipette tips, and weighing paper, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and labeled hazardous liquid waste container. Crucially, azide-containing waste streams must be kept separate from acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid. [4][5] Do not pour any azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[6]

Emergency Procedures

  • Spills:

    • Small Spill (in fume hood): Carefully sweep up solid material, avoiding dust creation.[6] Absorb liquid spills with an inert absorbent material.[13] Collect all cleanup materials in a labeled hazardous waste container.

    • Large Spill: Evacuate the immediate area and notify your institution's Environmental Health & Safety (EHS) office.[14]

  • Accidental Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[6]

    • Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe 1. Don PPE (Gloves, Goggles, Face Shield, Lab Coat) prep_setup 2. Prepare Fume Hood (Designated Area, Bench Paper) prep_ppe->prep_setup prep_materials 3. Assemble Non-Metallic Equipment prep_setup->prep_materials weigh 4. Weigh Solid (Use Plastic Spatula) prep_materials->weigh Proceed to Handling reconstitute 5. Reconstitute (Add Solvent Slowly) weigh->reconstitute use 6. Use in Reaction (Avoid Acidic Buffers) reconstitute->use decontaminate 7. Decontaminate Equipment (Collect Rinsate) use->decontaminate After Experiment store 10. Store at -20°C (Protect from Light) use->store Store Unused Aliquots dispose_solid 8. Dispose Solid Waste (Labeled Container) decontaminate->dispose_solid dispose_liquid 9. Dispose Liquid Waste (Separate, Non-Acidic Container) decontaminate->dispose_liquid

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。